Pseudouridine-5'-triphosphate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJOCYCKIZKKV-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: The Function of Pseudouridine-5'-triphosphate in Messenger RNA
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of modified nucleosides, particularly pseudouridine (Ψ), into messenger RNA (mRNA) has revolutionized the field of nucleic acid therapeutics. By replacing uridine with pseudouridine during in vitro transcription, the resulting mRNA molecules exhibit significantly enhanced translational capacity, increased biological stability, and a dramatically reduced innate immune response.[1] These improved characteristics are primarily due to pseudouridine's ability to evade recognition by key innate immune sensors, such as Toll-like receptors (TLRs) and the protein kinase R (PKR) pathway.[1][2] The structural alterations conferred by pseudouridine, stemming from its unique C-C glycosidic bond, enhance base stacking and contribute to greater RNA stability.[3][] This technical guide provides an in-depth analysis of the core functions of Pseudouridine-5'-triphosphate (ΨTP) in synthetic mRNA, the underlying molecular mechanisms, key experimental methodologies for its use and detection, and its transformative impact on drug development, most notably in the creation of mRNA vaccines.[3][5]
Introduction to Pseudouridine in mRNA
Pseudouridine (Ψ), an isomer of the nucleoside uridine, is the most abundant RNA modification found in cellular RNA.[][7] It is often referred to as the "fifth nucleotide." Unlike uridine, where the ribose sugar is attached to the N1 position of the uracil base, pseudouridine features a C-C glycosidic bond between the C1 of the ribose and the C5 of the uracil.[3] This isomerization is catalyzed post-transcriptionally in cells by enzymes known as pseudouridine synthases (PUS).[]
The key innovation for therapeutic applications involves the co-transcriptional incorporation of this compound (ΨTP) during in vitro transcription (IVT), completely replacing uridine triphosphate (UTP).[1][] This process generates synthetic mRNA molecules that are fully substituted with pseudouridine. The discovery by Katalin Karikó and Drew Weissman that this modification allows mRNA to bypass innate immune detection was a critical breakthrough for the therapeutic use of mRNA.[3]
Core Functions of Pseudouridine in Synthetic mRNA
The substitution of uridine with pseudouridine confers three primary advantages to synthetic mRNA, making it a viable platform for therapeutic use.
Enhanced Translational Capacity
Ψ-modified mRNA demonstrates a significantly higher capacity for protein translation compared to its unmodified counterpart.[1][2] This enhancement is largely a consequence of evading the cell's innate immune defenses. Unmodified single-stranded RNA can activate the RNA-dependent protein kinase (PKR), which, upon activation, phosphorylates the eukaryotic translation initiation factor 2-alpha (eIF-2α).[2] This phosphorylation leads to a global shutdown of protein synthesis. By incorporating pseudouridine, the activation of PKR is greatly diminished, thus preventing the inhibition of translation and leading to more robust protein expression from the mRNA template.[2]
Reduced Innate Immunogenicity
A major obstacle for early mRNA therapeutics was the strong inflammatory response triggered by exogenous, unmodified RNA.[1][5] The immune system has evolved pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I to detect foreign RNA, such as that from a viral infection.[1][2] The incorporation of pseudouridine into the mRNA sequence effectively masks it from these sensors.[1][3] This "stealth" characteristic prevents the activation of downstream inflammatory pathways, which would not only cause adverse effects but also lead to the rapid degradation of the therapeutic mRNA.[5]
Increased mRNA Stability
Pseudouridine contributes to the structural and biological stability of the mRNA molecule. The C-C glycosidic bond in pseudouridine provides greater rotational freedom and conformational flexibility, which enhances base stacking interactions within the RNA strand.[3][8] This added structural rigidity can make the mRNA more resistant to degradation by cellular nucleases.[5][] For instance, some studies suggest that Ψ-modified mRNA is more resistant to RNase L-mediated decay, a component of the antiviral interferon response.[5][9]
Molecular Mechanisms of Action
Attenuation of the Protein Kinase R (PKR) Pathway
The most critical mechanism for enhanced translation is the circumvention of the PKR pathway. Unmodified in vitro-transcribed mRNA is recognized by PKR, leading to its dimerization and autophosphorylation. Activated PKR then phosphorylates eIF2α, which sequesters the guanine nucleotide exchange factor eIF2B, halting the initiation of translation. Ψ-modified mRNA binds less efficiently to PKR, preventing its activation and allowing translation to proceed unimpeded.[2]
Structural Impact of Pseudouridine
The unique C-C bond and the presence of an additional hydrogen bond donor at the N1 position give pseudouridine distinct biophysical properties compared to uridine.[3] These properties lead to:
-
Enhanced Base Stacking: Ψ promotes more stable stacking interactions with adjacent bases, contributing to the overall thermodynamic stability of RNA duplexes.[9]
-
Backbone Rigidity: The altered sugar pucker preference (C3'-endo for Ψ vs. C2'-endo for U) adds rigidity to the sugar-phosphate backbone, which can influence RNA structure and its interactions with proteins.[8][9]
-
Altered Codon Recognition: While generally maintaining Watson-Crick base pairing with adenosine, the presence of Ψ in a codon can subtly alter the kinetics of ribosomal A-site binding and may increase the frequency of amino acid misincorporation or stop codon readthrough.[10][11][12]
Incorporation of ΨTP into Synthetic mRNA
In Vitro Transcription (IVT) Workflow
Ψ-modified mRNA is produced through an enzymatic process called in vitro transcription. The reaction requires a linear DNA template containing the gene of interest downstream of a bacteriophage promoter (e.g., T7), a phage RNA polymerase (e.g., T7 RNA polymerase), and a mixture of the four necessary nucleotide triphosphates (NTPs). For modification, UTP is completely replaced with ΨTP.[1][13]
N1-Methylpseudouridine (m1Ψ): An Enhanced Alternative
Further research has shown that N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, provides even greater benefits.[3] Replacing UTP with m1ΨTP during IVT results in mRNA that is more effective at evading immune detection and yields higher protein expression than standard Ψ-mRNA.[] Consequently, m1Ψ has become the modification of choice for many advanced mRNA therapeutics, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[3][5]
Quantitative Analysis of Pseudouridylation
Quantifying the level of pseudouridylation is crucial for understanding its biological relevance. In endogenous mammalian mRNA, pseudouridylation is substoichiometric and dynamically regulated.
| Parameter | Organism/Cell Line | Method | Observed Value | Reference |
| Ψ/U Ratio | Various mouse tissues | LC/MS/MS | ~0.2% - 0.6% | [14] |
| Ψ/U Ratio | Human cell lines (e.g., HeLa, 293T) | LC/MS/MS | ~0.2% - 0.4% | [14] |
| Modification Fraction | Human cell lines (HEK293T, HeLa, K562) | CLAP | 30% - 84% (at specific sites) | [7] |
Key Experimental Protocols
Protocol: In Vitro Transcription with ΨTP
This protocol is adapted from methodologies used to generate modified mRNA for functional studies.[1][2]
-
Template Preparation: A linearized plasmid DNA containing the gene of interest downstream of a T7 promoter is used as the template. The template should include sequences for a 5' UTR, 3' UTR, and a poly(A) tail.
-
Reaction Assembly: A typical transcription reaction is assembled at room temperature and includes:
-
T7 Transcription Buffer
-
T7 RNA Polymerase
-
Ribonuclease Inhibitor
-
ATP, GTP, CTP (at optimized concentrations)
-
This compound (ΨTP) , completely replacing UTP.
-
Linearized DNA template
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
Template Digestion: Following transcription, the DNA template is removed by adding DNase I and incubating for an additional 30 minutes at 37°C.
-
Purification: The synthesized Ψ-mRNA is purified, typically by lithium chloride (LiCl) precipitation, which selectively precipitates RNA. The RNA pellet is washed with 75% ethanol and reconstituted in nuclease-free water.
-
Quantification & Quality Control: The concentration is determined by measuring absorbance at 260 nm. RNA integrity is assessed using gel electrophoresis.
Protocol: Quantification of Pseudouridylation using CMC-Ligation Assisted PCR (CLAP)
This method allows for the validation and semi-quantitative analysis of Ψ at specific sites in low-abundance RNAs like mRNA.[7][15]
-
CMC Treatment: Total cellular RNA is treated with N-Cyclohexyl-N′-(2-morpholinoethyl)carbodiimide (CMC), which forms a stable covalent adduct specifically with pseudouridine (and to a lesser extent, uridine).
-
Reverse Transcription (RT): Primer extension is performed using a gene-specific primer and a non-processive reverse transcriptase. The CMC-Ψ adduct acts as a block, causing the RT to terminate and produce a truncated cDNA product. Unmodified uridines do not block the RT, resulting in a full-length read-through product.
-
Ligation-Assisted PCR: The two distinct cDNA products (truncated and full-length) are ligated to a common anchor sequence.
-
PCR Amplification: The ligated products are amplified via PCR using primers specific to the gene and the anchor sequence.
-
Gel Electrophoresis: The PCR products are resolved on an agarose or polyacrylamide gel. Two distinct bands will be visible: a shorter band corresponding to the Ψ-modified site and a longer band corresponding to the unmodified site. The relative intensity of these bands allows for the semi-quantitative determination of the modification fraction.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine - Wikipedia [en.wikipedia.org]
- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudouridinylation of mRNA coding sequences alters translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudouridine-mediated stop codon readthrough in S. cerevisiae is sequence context–independent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudouridinylation of mRNA coding sequences alters translation (Journal Article) | OSTI.GOV [osti.gov]
- 13. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Properties of Pseudouridine-5'-triphosphate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
December 2025
Abstract
Pseudouridine-5'-triphosphate (ΨTP) is a naturally occurring modified nucleotide triphosphate that has garnered significant attention in the fields of RNA biology, therapeutics, and vaccine development. As an isomer of uridine-5'-triphosphate (UTP), its unique carbon-carbon glycosidic bond between the ribose sugar and the uracil base confers remarkable biochemical properties to RNA transcripts. This technical guide provides a comprehensive overview of the core biochemical properties of ΨTP, with a focus on its impact on RNA structure, function, and interaction with the cellular machinery. We present quantitative data on the thermodynamic stability of pseudouridine-containing RNA, its effects on translation efficiency, and its role in mitigating the innate immune response. Detailed experimental protocols for the synthesis and characterization of pseudouridine-modified mRNA are provided, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in harnessing the potential of this pivotal molecule.
Introduction: The "Fifth Nucleoside" Triphosphate
Pseudouridine (Ψ), the most abundant RNA modification found in all domains of life, is often referred to as the "fifth nucleoside"[1]. It is an isomer of uridine where the uracil base is linked to the ribose sugar via a C5-C1' carbon-carbon bond, in contrast to the N1-C1' nitrogen-carbon bond in uridine[2][3]. This seemingly subtle structural change has profound implications for the biochemical and biophysical properties of RNA. This compound (ΨTP) serves as the substrate for the enzymatic incorporation of pseudouridine into RNA during in vitro transcription, enabling the synthesis of messenger RNA (mRNA) with enhanced therapeutic potential[4][5]. The incorporation of Ψ into mRNA has been shown to increase its stability, enhance its translational capacity, and, most critically, reduce its inherent immunogenicity, a key hurdle in the development of RNA-based therapeutics and vaccines[1][6].
Core Biochemical Properties of this compound
Chemical Structure and Physical Properties
The defining feature of ΨTP is the C-C glycosidic bond, which provides greater rotational freedom compared to the N-C bond in UTP[2]. This increased conformational flexibility, along with an additional hydrogen bond donor at the N1 position of the uracil base, contributes to the unique properties of pseudouridine-containing RNA[2][3].
| Property | Value | Reference |
| Molecular Formula | C9H15N2O15P3 | [5] |
| Molecular Weight | 484.14 g/mol | [5] |
| Appearance | White granular powder | [2] |
| Solubility in Water | Highly soluble | [2] |
Table 1: Physical and Chemical Properties of this compound. This table summarizes the key physical and chemical characteristics of ΨTP.
Impact on RNA Structure and Stability
The incorporation of pseudouridine into RNA duplexes has a significant stabilizing effect. This stabilization is attributed to enhanced base stacking interactions and the formation of additional hydrogen bonds, sometimes mediated by structured water molecules[4][7][8]. The increased rigidity of the sugar-phosphate backbone in the vicinity of a pseudouridine residue further contributes to the overall stability of the RNA molecule[8].
| Base Pair | Nearest-Neighbor Sequence (5'-3') | ΔG°₃₇ (kcal/mol) vs. U-A | Reference |
| Ψ-A | Internal | -1.7 (average) | [4][7] |
| Ψ-A | Terminal | -1.0 (average) | [4][7] |
| Ψ-G | Internal, 5'-CΨ G/3'-GG C | -2.5 | [9][10] |
| Ψ-U | Internal, 5'-AΨ U/3'-UA A | -0.5 | [9][10] |
| Ψ-C | Internal, 5'-GΨ C/3'-CG G | -1.5 | [9][10] |
Table 2: Thermodynamic Stability of Pseudouridine-Containing RNA Duplexes. This table presents the change in Gibbs free energy (ΔG°₃₇) for RNA duplexes containing pseudouridine (Ψ) compared to their uridine (U)-containing counterparts. The data highlights the significant stabilizing effect of pseudouridine in various sequence contexts.
Enhanced Translational Capacity of Pseudouridine-Modified mRNA
A key advantage of incorporating ΨTP into mRNA is the significant enhancement of protein expression. While the precise mechanisms are still under investigation, it is understood that pseudouridine can modulate codon-anticodon interactions and potentially influence ribosome translocation[11][12]. In many cellular systems, this leads to a substantial increase in protein yield from the modified mRNA template.
| mRNA Modification | Fold Increase in Protein Expression (vs. Unmodified) | Cell Type / Model | Reference |
| Pseudouridine (Ψ) | ~2-fold | Rabbit Reticulocyte Lysate | [1] |
| Pseudouridine (Ψ) | 4-5-fold | Wild-type MEFs | [13] |
| Pseudouridine (Ψ) | Up to 12-fold | Mouse Spleen (in vivo) | [1] |
| N1-methylpseudouridine (m1Ψ) | ~13-fold (vs. Ψ) | Mice | [14] |
| N1-methylpseudouridine/5-methylcytidine (m1Ψ/m5C) | ~44-fold (vs. Ψ/m5C) | Cell Lines | [14] |
Table 3: Quantitative Analysis of Protein Expression from Pseudouridine-Modified mRNA. This table summarizes the fold increase in protein expression from mRNA containing pseudouridine (Ψ) or its derivative N1-methylpseudouridine (m1Ψ) compared to unmodified mRNA in various experimental systems.
Evasion of the Innate Immune Response
Unmodified in vitro transcribed mRNA can trigger an innate immune response primarily through the activation of pattern recognition receptors (PRRs) such as RIG-I and PKR[1][13]. The incorporation of pseudouridine into mRNA significantly dampens this response, a critical feature for therapeutic applications.
RIG-I Signaling Pathway
Retinoic acid-inducible gene I (RIG-I) is a cytoplasmic sensor that recognizes viral RNA, particularly RNAs bearing a 5'-triphosphate. Upon binding to its ligand, RIG-I undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Pseudouridine-modified mRNA is a poor substrate for RIG-I, thus avoiding the initiation of this antiviral pathway[1].
PKR Signaling Pathway
Protein kinase R (PKR) is another key sensor of foreign RNA, particularly double-stranded RNA (dsRNA). Upon binding to dsRNA, PKR dimerizes and autophosphorylates, becoming an active kinase. Activated PKR then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global shutdown of protein synthesis. Pseudouridine-modified mRNA binds weakly to PKR, resulting in significantly less activation and thereby avoiding translational repression[13][15].
Quantitative Impact on Cytokine Induction
The reduced activation of innate immune sensors by pseudouridine-modified mRNA translates to a significant decrease in the production of pro-inflammatory cytokines.
| mRNA Modification | Cytokine | Observation | Cell Type / Model | Reference |
| Pseudouridine (Ψ) | IFN-α | High levels with unmodified mRNA, not with Ψ-modified mRNA | Mice (in vivo) | [1] |
| Pseudouridine (Ψ) | TNF-α | Increased mRNA with unmodified, not with Ψ-modified mRNA | Mice (in vivo) | [1] |
| N1-methylpseudouridine (m1Ψ) | IL-6, TNF-α, CXCL10 | Suppressed expression | Primary Human Fibroblast-like Synoviocytes | [14] |
| N1-methylpseudouridine (m1Ψ) | RIG-I, IL-6, IFN-β1 | Reduced expression | A549 cells | [14] |
Table 4: Attenuation of Innate Immune Response by Pseudouridine-Modified mRNA. This table summarizes the observed reduction in key pro-inflammatory cytokines and immune markers upon stimulation with pseudouridine-modified mRNA compared to unmodified mRNA.
Experimental Protocols
In Vitro Transcription of Pseudouridine-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of UTP with ΨTP using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
HiScribe™ T7 High Yield RNA Synthesis Kit (NEB, #E2040S) or similar
-
This compound (ΨTP) solution (e.g., 100 mM)
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit (e.g., Monarch® RNA Cleanup Kit, NEB, #T2040S) or LiCl precipitation reagents
-
0.5 M EDTA, pH 8.0
Procedure:
-
Reaction Assembly: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Assemble the reaction at room temperature in a nuclease-free tube in the following order:
| Reagent | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free Water | to 20 µL | - |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP Solution (100 mM) | 2 µL | 10 mM |
| CTP Solution (100 mM) | 2 µL | 10 mM |
| GTP Solution (100 mM) | 2 µL | 10 mM |
| ΨTP Solution (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | X µL (1 µg) | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours. For transcripts >1 kb, the incubation time can be extended up to 4 hours.
-
DNase I Treatment: Add 2 µL of DNase I (RNase-free) to the reaction mixture. Mix and incubate at 37°C for 15 minutes to digest the DNA template.
-
mRNA Purification:
-
Column Purification: Follow the manufacturer's protocol for the RNA cleanup kit. This is the recommended method for high purity.
-
Lithium Chloride (LiCl) Precipitation (Alternative):
-
Add 30 µL of nuclease-free water to the 20 µL reaction.
-
Add 25 µL of 7.5 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
-
-
Quality Control: Assess the concentration and purity of the synthesized mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity and size of the transcript by denaturing agarose gel electrophoresis.
Detection and Quantification of Pseudouridine in RNA
Several methods are available for the detection and quantification of pseudouridine in RNA.
5.2.1. Pseudo-seq: This method relies on the chemical modification of pseudouridine with CMCT (1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), which creates a bulky adduct that blocks reverse transcriptase. The resulting cDNA fragments are then sequenced, and the positions of reverse transcriptase stops indicate the locations of pseudouridine.
A detailed, updated protocol for Pseudo-seq can be found in Pan et al. (2024)[1][5][6][10].
5.2.2. Nanopore Direct RNA Sequencing: This technique allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. The presence of pseudouridine alters the ionic current signal as the RNA strand passes through the nanopore, enabling its detection.
A detailed protocol for nanopore sequencing of pseudouridine-modified RNA can be found in Begik et al. (2021)[16].
Conclusion
This compound is a powerful tool for the synthesis of modified mRNA with superior therapeutic properties. The incorporation of pseudouridine enhances RNA stability and translational efficiency while significantly reducing its immunogenicity. This technical guide has provided a comprehensive overview of the biochemical properties of ΨTP, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows aim to facilitate the application of this technology in research and drug development. As our understanding of the nuanced roles of RNA modifications continues to grow, ΨTP will undoubtedly remain at the forefront of innovation in RNA-based therapeutics and vaccines.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Pseudouridine-5'-Triphosphate
Pseudouridine-5'-triphosphate (ΨTP) is a modified nucleoside triphosphate that plays a critical role in the development of mRNA-based therapeutics and vaccines.[1][] As an isomer of uridine-5'-triphosphate (UTP), its unique structural properties, when incorporated into messenger RNA (mRNA), enhance the stability and translational efficiency of the RNA molecule while reducing its immunogenicity.[][3][4] This guide provides an in-depth overview of the chemical structure of ΨTP and detailed methodologies for its synthesis.
Chemical Structure of this compound
Pseudouridine is an isomer of the nucleoside uridine, distinguished by the nature of the glycosidic bond connecting the uracil base to the ribose sugar. In uridine, the uracil is attached to the C1' atom of the ribose via a nitrogen atom (N1), forming an N-glycosidic bond. In pseudouridine, the uracil base is linked to the C1' of the ribose via a carbon atom (C5), creating a more stable C-C glycosidic bond.[] This fundamental difference underlies the unique biochemical properties of pseudouridine-containing RNA.
The triphosphate form, this compound, consists of the pseudouridine nucleoside with a chain of three phosphate groups attached to the 5'-hydroxyl group of the ribose sugar.
Key Structural Features:
-
Chemical Formula: C₉H₁₅N₂O₁₅P₃[5]
-
Molecular Weight: 550.09 g/mol (for the trisodium salt)[6]
-
Core Moiety: A uracil base C-glycosidically linked to a ribose sugar.
-
Triphosphate Chain: A linear arrangement of three phosphate groups (alpha, beta, and gamma) attached to the 5' position of the ribose.
References
- 1. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. This compound | C9H15N2O15P3 | CID 20762852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound trisodium salt - 100mM aqueous solution | 1175-34-4 | NP09389 [biosynth.com]
The Role of Pseudouridine in Enhancing mRNA Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the strategic incorporation of modified nucleosides. Among these, pseudouridine (Ψ), an isomer of uridine, has proven instrumental in overcoming the primary obstacles of inherent instability and immunogenicity of in vitro transcribed (IVT) mRNA. This technical guide provides an in-depth examination of the mechanisms by which pseudouridine enhances mRNA stability, reduces innate immune activation, and ultimately increases protein expression. We present quantitative data, detailed experimental protocols for key assays, and visual diagrams of the underlying molecular pathways and workflows to offer a comprehensive resource for researchers in the field.
The Molecular Basis of Pseudouridine-Mediated mRNA Stabilization
Pseudouridine (Ψ) is the most abundant modified nucleoside found in various types of cellular RNA.[1][2] Unlike uridine, which is linked to the ribose sugar via an N1-C1' glycosidic bond, pseudouridine features a C5-C1' bond.[3] This unique C-C bond provides greater rotational freedom and conformational flexibility.[1] Furthermore, the N1 position of the uracil base in pseudouridine contains an additional imino group that can act as a hydrogen bond donor, a feature absent in uridine.[3][4]
These structural distinctions confer properties that enhance the overall stability of the mRNA molecule:
-
Improved Base Stacking: The altered bond and sugar pucker conformation in pseudouridine promotes more stable base stacking interactions with adjacent nucleotides, contributing to the thermodynamic stability of RNA duplexes.[3][4][5]
-
Increased Backbone Rigidity: Pseudouridine induces a more rigid phosphodiester backbone in its vicinity, which reinforces the local RNA structure.[3][6] This increased rigidity is believed to be a major contributor to the overall stability of the RNA molecule.[3]
-
Resistance to Nuclease Degradation: The structural changes conferred by pseudouridine can render mRNA more resistant to degradation by certain cellular nucleases.[6][7] Studies have shown that pseudouridine-containing RNA resists enzymatic degradation by endosomal nucleases like RNase T2, which is a key step in evading immune detection.[8][9]
Caption: Logical diagram of how pseudouridine's unique structure enhances mRNA stability.
Evasion of Innate Immune Recognition
A critical function of pseudouridine in enhancing the functional stability of mRNA is its ability to help the molecule evade detection by the innate immune system. Exogenous, unmodified IVT mRNA can be recognized by pattern recognition receptors (PRRs) as a viral mimic, triggering an antiviral state that leads to translational shutdown and mRNA degradation.[2][][11]
Key pathways affected by pseudouridine modification include:
-
Toll-Like Receptors (TLRs): Unmodified single-stranded RNA is a ligand for endosomal TLR7 and TLR8.[8][9] Their activation initiates a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, creating a potent antiviral state.[5][8] mRNA containing pseudouridine or its derivative, N1-methylpseudouridine (m1Ψ), is poorly recognized by these receptors, thus preventing this inflammatory cascade.[5][9]
-
Protein Kinase R (PKR): PKR is a cytosolic sensor that is activated by double-stranded RNA (dsRNA), which is often a byproduct of the IVT process.[12][13] Activated PKR phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global shutdown of protein synthesis.[12][13] Pseudouridine-modified mRNA activates PKR to a much lesser degree than unmodified mRNA, thereby preventing this translational repression.[12]
-
RNase L: The 2'-5'-oligoadenylate synthetase (OAS)-RNase L pathway is another antiviral defense mechanism. Upon activation by dsRNA, OAS synthesizes 2'-5' oligoadenylates, which in turn activate RNase L, a nuclease that non-specifically degrades cellular and viral RNA. Early work found that fully pseudouridylated RNA was less efficient at activating this pathway, contributing to its longer cellular lifespan.[7]
Caption: Pseudouridine (Ψ) modification allows mRNA to evade innate immune sensors.
Quantitative Impact on Protein Expression
The combined effects of increased structural stability and immune evasion lead to a dramatic increase in the amount and duration of protein produced from a modified mRNA template. The development of N1-methylpseudouridine (m1Ψ), a derivative of Ψ, has shown even greater enhancements in protein expression and reduction in immunogenicity compared to pseudouridine.[14][][16]
Table 1: Comparison of In Vivo Luciferase Expression in Mice (Intramuscular Injection) Data synthesized from Andries et al., Journal of Controlled Release, 2015.[14]
| Nucleoside Modification | Peak Expression (Photons/s/cm²/sr) | Total Expression (AUC) | Fold Increase (vs. Ψ) |
| Pseudouridine (Ψ) | ~1 x 10⁸ | ~5 x 10⁹ | 1x |
| N1-Methylpseudouridine (m1Ψ) | ~1.3 x 10⁹ | ~4 x 10¹⁰ | ~8-13x |
Table 2: Relative Protein Production and Immune Response Summary of findings from multiple studies.[5][12][14][]
| mRNA Type | Relative Protein Yield (In Vitro & In Vivo) | Innate Immune Activation (TLRs, PKR) |
| Unmodified (U) | Baseline | High |
| Pseudouridine (Ψ) | High (e.g., ~2-fold higher than U in lysates[5]) | Low / Negligible |
| N1-Methylpseudouridine (m1Ψ) | Very High (up to 10-fold higher than Ψ[14][]) | Very Low / Negligible |
Detailed Experimental Protocols
Protocol: In Vitro Transcription of Pseudouridine-Modified mRNA
This protocol describes the synthesis of mRNA where all uridine triphosphates (UTP) are replaced with pseudouridine triphosphate (ΨTP) or N1-methylpseudouridine triphosphate (m1ΨTP).
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
Ribonuclease (RNase) Inhibitor
-
ATP, GTP, CTP solutions (100 mM)
-
Pseudouridine-5'-Triphosphate (ΨTP) or N1-Methylthis compound (m1ΨTP) (100 mM)
-
Anti-Reverse Cap Analog (ARCA)
-
DNase I (RNase-free)
-
Lithium Chloride (LiCl) for precipitation
-
Nuclease-free water
Procedure:
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed.
-
Nuclease-free water (to a final volume of 50 µL)
-
10x Transcription Buffer (5 µL)
-
ATP, GTP, CTP (2 µL of each)
-
ΨTP or m1ΨTP (2 µL)
-
ARCA (4 µL)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Mix gently and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[17]
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate for 15 minutes at 37°C.
-
Purification: Purify the transcribed mRNA using LiCl precipitation or a column-based RNA cleanup kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Resuspend the purified mRNA pellet in nuclease-free water. Determine the concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose gel.[18]
Protocol: Measurement of mRNA Stability via Metabolic Labeling (Roadblock-qPCR)
This method measures the decay rate of pre-existing mRNA without the need for transcriptional inhibitors, which can have pleiotropic effects on cell physiology.[19] It relies on the incorporation of 4-thiouridine (4sU) into newly transcribed RNA.
Materials:
-
Cultured cells of interest
-
4-thiouridine (4sU)
-
N-ethylmaleimide (NEM)
-
RNA extraction kit (e.g., TRIzol-based)
-
Reverse transcription kit
-
qPCR master mix and primers for target genes
Procedure:
-
Labeling: Add 4sU to the cell culture medium to a final concentration of 100-400 µM. Culture the cells for various time points (e.g., 0, 2, 4, 8 hours) to allow for the accumulation of 4sU-labeled nascent transcripts. The "0 hour" sample is collected immediately before 4sU addition.
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol.
-
NEM Treatment: Treat the extracted RNA with NEM. NEM alkylates the thiol group on the incorporated 4sU, creating a bulky adduct.[19]
-
Reverse Transcription: Perform reverse transcription on the NEM-treated RNA. The NEM-adduct on the 4sU acts as a "roadblock," preventing the reverse transcriptase from synthesizing cDNA from the newly made, 4sU-containing transcripts.[19][20] Therefore, the resulting cDNA pool is enriched for the pre-existing, non-labeled mRNA population.
-
Quantitative PCR (qPCR): Use the generated cDNA to perform qPCR with primers specific to the mRNA of interest.
-
Data Analysis: The decay of the target mRNA is observed as a decrease in its qPCR signal over the time course. The half-life (t₁/₂) can be calculated by fitting the data to a one-phase exponential decay curve.
Caption: Experimental workflow for measuring mRNA half-life using Roadblock-qPCR.
Conclusion
The incorporation of pseudouridine, and subsequently N1-methylpseudouridine, represents a cornerstone of modern mRNA therapeutic development. By enhancing structural stability and, crucially, enabling the mRNA to evade destructive innate immune responses, these modifications dramatically increase the functional half-life and translational output of synthetic mRNAs. The data overwhelmingly support the superiority of m1Ψ-modified mRNA for in vivo applications, paving the way for successful vaccines and a new generation of protein replacement therapies. A thorough understanding of these mechanisms and the protocols to evaluate them is essential for any researcher aiming to innovate in this transformative field.
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijeab.com [ijeab.com]
- 7. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 11. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. In vitro transcription of mRNA [bio-protocol.org]
- 19. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Impact of Pseudouridine on mRNA Translation Efficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of modified nucleosides, particularly pseudouridine (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), into messenger RNA (mRNA) has revolutionized the landscape of mRNA-based therapeutics and vaccines. This technical guide provides an in-depth exploration of the multifaceted impact of pseudouridine on mRNA translation efficiency. By enhancing translational capacity, modulating immune responses, and influencing mRNA stability, pseudouridine has emerged as a critical component in the design of highly effective and safe mRNA constructs. This document details the quantitative effects of pseudouridylation on protein expression, outlines key experimental protocols for its study, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction: The Significance of Pseudouridine in mRNA Biology
Pseudouridine, an isomer of uridine, is the most abundant post-transcriptional RNA modification found in nature.[1] Unlike uridine, pseudouridine features a C-C glycosidic bond between the ribose sugar and the base, which imparts unique structural and functional properties to the RNA molecule.[2] This modification is known to enhance the stability of RNA secondary structures and improve base stacking.[1] While prevalent in non-coding RNAs like tRNA and rRNA, the discovery of pseudouridine in mRNA has opened new avenues for understanding and manipulating gene expression.
The therapeutic potential of pseudouridine-modified mRNA was prominently highlighted by the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines, both of which utilize N1-methylpseudouridine to replace all uridine residues.[3][4] This substitution was instrumental in increasing protein expression and reducing the innate immunogenicity of the mRNA vaccine.[5]
Quantitative Impact of Pseudouridine on Translation Efficiency
The incorporation of pseudouridine into mRNA transcripts has been shown to significantly enhance protein production. This effect is attributed to a combination of factors, including increased translational capacity and enhanced biological stability of the mRNA.
Table 1: Quantitative Effects of Pseudouridine and N1-Methylpseudouridine on mRNA Translation
| Parameter | Modification | Organism/System | Observed Effect | Reference |
| Protein Expression | Pseudouridine (Ψ) | Mammalian cells & mice | Higher translational capacity compared to unmodified mRNA.[6][7] | [6][7] |
| N1-methylpseudouridine (m1Ψ) | Human cell lines, primary cells, mice | Enhanced protein expression more effectively than Ψ.[5][8] | [5][8] | |
| Pseudouridine (Ψ) | Human cells | Up to a 10-fold increase in protein translation compared to unmodified mRNA.[9] | [9] | |
| mRNA Stability | Pseudouridine (Ψ) | Human cells | Extends the half-life of mRNA.[10] | [10] |
| Translation Fidelity | Pseudouridine (Ψ) | In vitro bacterial system & human cells | Can increase amino acid misincorporation in a context-dependent manner.[11][12] | [11][12] |
| N1-methylpseudouridine (m1Ψ) | In vitro & human cells | Does not substantially change the rate of cognate amino acid addition but can affect the selection of near-cognate tRNAs.[13][14] | [13][14] | |
| Ribosome Density | N1-methylpseudouridine (m1Ψ) | Eukaryotic cells | Increases ribosome density on synthetic mRNAs.[10] | [10] |
Table 2: Stoichiometry of Pseudouridylation in Cellular mRNA
| Organism/Cell Line | Ψ/U Ratio (%) | Method | Reference |
| Mammalian mRNA | ~0.2-0.6% | Mass Spectrometry | [15] |
| HEK293T cells | ~0.2% | Mass Spectrometry | [15] |
| Various mouse tissues | High levels, tissue-dependent | Mass Spectrometry | [15] |
| Rice tissues | 0.31% to 1.89% | LC-MS/MS | |
| Arabidopsis tissues | 0.21% to 0.79% | LC-MS/MS |
Molecular Mechanisms of Action
The enhanced translational output of pseudouridine-modified mRNA stems from two primary mechanisms: evasion of the innate immune system and direct effects on the translational machinery.
Evasion of Innate Immune Recognition
Unmodified single-stranded RNA can be recognized as foreign by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][16] This inflammatory cascade can result in the global shutdown of translation. Pseudouridine modification, however, allows the mRNA to evade this immune surveillance.
Direct Impact on Translation Machinery
Pseudouridine modification has been shown to directly influence the dynamics of translation. Studies have indicated that N1-methylpseudouridine can increase ribosome loading onto mRNA.[17][18] This suggests that the modification may enhance translation initiation. While some reports suggest that pseudouridine can slow down the ribosome elongation rate in certain contexts, this may lead to a more productive interaction between the mRNA and the ribosome, ultimately increasing protein output.[17]
Experimental Protocols
The study of pseudouridine-modified mRNA involves a range of specialized molecular biology techniques. Below are outlines of key experimental protocols.
In Vitro Transcription of Pseudouridine-Modified mRNA
Objective: To synthesize mRNA transcripts where uridine is partially or fully replaced by pseudouridine or its derivatives.
Methodology:
-
Template Preparation: A linear DNA template containing a T7 or SP6 promoter followed by the gene of interest and a poly(A) tail sequence is required. The plasmid is linearized downstream of the poly(A) tail.
-
Transcription Reaction Setup: The reaction is assembled on ice and typically includes:
-
Transcription buffer
-
RNase inhibitor
-
A mixture of ATP, GTP, CTP, and UTP. For modification, UTP is replaced with ΨTP or m1ΨTP at the desired ratio.
-
Linearized DNA template
-
T7 or SP6 RNA polymerase
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes at 37°C.
-
RNA Purification: The synthesized mRNA is purified using lithium chloride precipitation, silica-based columns, or phenol-chloroform extraction followed by ethanol precipitation.
-
Capping: A 5' cap structure (e.g., Cap 0 or Cap 1) is added either co-transcriptionally using cap analogs (e.g., ARCA) or post-transcriptionally using capping enzymes.
-
Quality Control: The integrity and concentration of the mRNA are assessed by gel electrophoresis and spectrophotometry.
In Vitro Translation Assay
Objective: To assess the translational efficiency of modified mRNA in a cell-free system.
Methodology:
-
System Selection: Rabbit reticulocyte lysate or wheat germ extract are commonly used eukaryotic in vitro translation systems.[12][17]
-
Reaction Setup: The reaction typically contains:
-
Nuclease-treated lysate
-
Amino acid mixture (often lacking one amino acid, e.g., methionine, for radiolabeling)
-
[³⁵S]-Methionine for radiolabeling the synthesized protein
-
Energy-generating system (e.g., creatine phosphate and creatine kinase)
-
Modified or unmodified mRNA template
-
-
Incubation: The reaction is incubated at 30°C for 60-90 minutes.
-
Analysis: The synthesized proteins are resolved by SDS-PAGE and visualized by autoradiography. The intensity of the protein bands is quantified to compare the translational efficiency of different mRNA constructs.
Ribosome Profiling
Objective: To determine the positions of ribosomes on mRNA transcripts at a genome-wide scale, providing insights into translation dynamics.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. The cells are then lysed under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: The lysate is treated with RNase I to digest mRNA that is not protected by ribosomes, leaving ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.
-
Ribosome Isolation: Monosomes are isolated by sucrose density gradient ultracentrifugation.
-
RPF Extraction: RNA is extracted from the monosome fraction.
-
Library Preparation:
-
RPFs are size-selected by denaturing polyacrylamide gel electrophoresis.
-
A 3' adapter is ligated to the RPFs.
-
The RPFs are reverse transcribed to generate cDNA.
-
The cDNA is circularized, and a 5' adapter is introduced during PCR amplification.
-
-
Sequencing and Data Analysis: The resulting library is sequenced using next-generation sequencing. The reads are mapped to the transcriptome to determine ribosome occupancy at codon resolution.
Mass Spectrometry for Pseudouridine Quantification
Objective: To accurately quantify the ratio of pseudouridine to uridine in an RNA sample.
Methodology:
-
RNA Digestion: The purified mRNA is enzymatically digested into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
Chromatographic Separation: The resulting nucleosides are separated by liquid chromatography (LC).
-
Mass Spectrometry Analysis: The separated nucleosides are analyzed by tandem mass spectrometry (MS/MS). Pseudouridine and uridine are identified based on their specific mass-to-charge ratios and fragmentation patterns.
-
Quantification: The abundance of pseudouridine and uridine is determined by integrating the area under their respective chromatographic peaks. The Ψ/U ratio is then calculated. Stable isotope-labeled internal standards can be used for absolute quantification.[11]
Conclusion and Future Directions
The incorporation of pseudouridine into mRNA is a powerful strategy for enhancing its therapeutic potential. The ability of pseudouridine-modified mRNA to increase protein expression, primarily by evading the innate immune system and potentially by directly modulating the translational machinery, has been a cornerstone of the success of mRNA vaccines and holds immense promise for other therapeutic applications, including protein replacement therapies and gene editing.
Future research in this area will likely focus on several key aspects:
-
Context-Dependent Effects: A deeper understanding of how the sequence context surrounding a pseudouridine modification influences translation efficiency and fidelity.
-
Novel Modified Nucleosides: The exploration of other naturally occurring or synthetic modified nucleosides to further fine-tune the properties of therapeutic mRNA.
-
Tissue-Specific Translation: Investigating how the effects of pseudouridylation may vary across different cell types and tissues.
-
Long-Term Safety and Efficacy: Continued evaluation of the long-term effects of pseudouridine-modified mRNA therapeutics in clinical settings.
By continuing to unravel the intricate ways in which pseudouridine and other modifications impact mRNA biology, the scientific community can further optimize the design of mRNA-based medicines for a wide range of diseases.
References
- 1. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mRNA structure determines modification by pseudouridine synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
- 16. mRNA translation -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]
- 17. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 18. themoonlab.org [themoonlab.org]
"how pseudouridine reduces mRNA immunogenicity"
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The inherent immunogenicity of in-vitro transcribed (IVT) mRNA has long been a significant hurdle in its development as a therapeutic modality. Unmodified single-stranded and double-stranded RNA can be recognized by a host of innate immune sensors, triggering inflammatory responses that can reduce therapeutic protein expression and cause adverse effects. A key breakthrough in overcoming this challenge was the strategic incorporation of modified nucleosides, most notably pseudouridine (Ψ), into the mRNA sequence. This guide provides a detailed technical overview of the molecular mechanisms by which pseudouridine and its derivative, N1-methylpseudouridine (m1Ψ), abrogate the innate immune recognition of mRNA, thereby enhancing its stability, translational efficacy, and therapeutic potential.
Core Mechanisms of mRNA Immune Recognition
The innate immune system employs a sophisticated network of pattern recognition receptors (PRRs) to detect foreign nucleic acids. For exogenous mRNA, the primary sensing occurs through two major pathways: endosomal Toll-like receptors (TLRs) and cytosolic sensors such as RNA-dependent protein kinase (PKR) and retinoic acid-inducible gene I (RIG-I).
Endosomal Sensing: Toll-Like Receptors (TLR7 and TLR8)
TLR7 and TLR8 are located within the endosomal compartment of immune cells, particularly dendritic cells (DCs) and macrophages.[1][2] They specialize in recognizing single-stranded RNA (ssRNA), a hallmark of many viral genomes. Upon cellular uptake of exogenous mRNA, it is trafficked to endolysosomes where it is degraded by nucleases like RNase T2.[][4] This process generates uridine-rich fragments that can directly bind to and activate TLR7 and TLR8.[1][] Activation of these receptors initiates a downstream signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7. This culminates in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-α/β), orchestrating a potent anti-viral state that unfortunately hinders the therapeutic efficacy of the mRNA.[2][5]
Cytosolic Sensing: PKR and RIG-I
If mRNA escapes the endosome and enters the cytoplasm, it can be detected by cytosolic PRRs.
-
RNA-Dependent Protein Kinase (PKR): PKR is a ubiquitously expressed enzyme that is activated by binding to double-stranded RNA (dsRNA) contaminants, which are common byproducts of the IVT process.[6] Unmodified ssRNA can also activate PKR, albeit less efficiently.[6][7] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[6] Phosphorylated eIF2α is a potent inhibitor of translation initiation, effectively shutting down protein synthesis for both the therapeutic mRNA and host transcripts.[6][8]
-
Retinoic Acid-Inducible Gene I (RIG-I): RIG-I is a cytosolic sensor that recognizes 5'-triphosphate moieties on short dsRNAs.[7][9] IVT mRNA inherently possesses a 5'-triphosphate, making it a potent ligand for RIG-I.[9] RIG-I activation triggers a conformational change that exposes its caspase activation and recruitment domains (CARDs), leading to downstream signaling that results in robust Type I IFN production.[9][10]
The Role of Pseudouridine in Evading Immune Detection
Pseudouridine (Ψ) is an isomer of uridine where the uracil base is attached to the ribose ring via a C-C bond instead of the usual N-C glycosidic bond.[11] This seemingly subtle change, along with further modification to N1-methylpseudouridine (m1Ψ), profoundly alters the biophysical properties of the mRNA, allowing it to evade the immune sensors described above.[][13]
Mechanism 1: Impaired Endolysosomal Processing and Evasion of TLR7/8
The primary mechanism by which Ψ-modified mRNA avoids TLR7/8 activation is by resisting degradation within the endolysosome.[][4] The altered C-C bond and enhanced base stacking conferred by pseudouridine make the RNA phosphodiester backbone more rigid and stable.[][13] This increased stability hinders the activity of endolysosomal nucleases, particularly RNase T2, which preferentially cleaves at purine-uridine sites.[]
By resisting cleavage, Ψ-modified mRNA fails to generate the small, uridine-rich ssRNA fragments necessary to engage and activate TLR7 and TLR8.[][4][5] Consequently, the downstream inflammatory cascade is not initiated. The N1-methyl group in m1Ψ further enhances this effect.[4]
References
- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping of pseudouridine residues on cellular and viral transcripts using a novel antibody-based technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleotide Sequences and Modifications That Determine RIG-I/RNA Binding and Signaling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pseudouridine - Wikipedia [en.wikipedia.org]
- 13. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Occurrence of Pseudouridine in tRNA and rRNA
Abstract: Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification found in non-coding RNAs, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). Its synthesis, catalyzed by pseudouridine synthases (PUS), introduces a greater rotational freedom and an additional hydrogen bond donor, thereby stabilizing RNA structures and fine-tuning their functions. This guide provides a comprehensive overview of the natural occurrence of pseudouridine in tRNA and rRNA, detailing its quantitative distribution, the methodologies for its detection, and its functional implications in cellular processes. The intricate roles of pseudouridine in RNA stability, translation fidelity, and stress response are highlighted, offering insights for therapeutic development.
Quantitative Distribution of Pseudouridine
Pseudouridine modifications are widespread across all domains of life. The extent and position of these modifications vary significantly between different RNA species and organisms.
Table 1: Abundance of Pseudouridine in tRNA
| Organism/Cell Type | tRNA Species | Position(s) of Ψ | Percentage of Uridines Modified | Reference |
| Escherichia coli | tRNAPhe | 39, 55 | 100% at position 55 | |
| Saccharomyces cerevisiae | tRNAAsp | 13, 32, 55 | High | |
| Human (HeLa cells) | Mitochondrial tRNA | Various | ~1.3% of total uridine | |
| Human (HEK293T cells) | Cytoplasmic tRNA | Various | High |
Table 2: Abundance of Pseudouridine in rRNA
| Organism/Cell Type | rRNA Subunit | Position(s) of Ψ | Stoichiometry | Reference |
| Escherichia coli | 23S rRNA | 746, 1911, 1915, 1917, 2504, 2580 | High | |
| Saccharomyces cerevisiae | 18S rRNA | Multiple | High | |
| Saccharomyces cerevisiae | 25S rRNA | Multiple | High | |
| Human (HeLa cells) | 18S rRNA | Multiple | High | |
| Human (HeLa cells) | 28S rRNA | Multiple | >95% at most sites |
Functional Implications of Pseudouridylation
The presence of pseudouridine in tRNA and rRNA has profound effects on their structure and function.
-
tRNA: Pseudouridylation in the anticodon loop, particularly at position 38 or 39, is crucial for maintaining the structural integrity of the loop and ensuring accurate codon recognition. The modification at position 55 in the TΨC loop is nearly universal and is critical for tRNA folding and interaction with the ribosome.
-
rRNA: Pseudouridines in rRNA are concentrated in functionally important regions of the ribosome. They contribute to the stability of rRNA secondary and tertiary structures, facilitate correct rRNA folding, and are involved in modulating ribosome-ligand interactions, thereby influencing the fidelity and efficiency of translation.
Experimental Protocols for Pseudouridine Detection
Several methods have been developed to map pseudouridine sites in RNA. The choice of method depends on the desired resolution, sensitivity, and the specific research question.
CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate) Chemistry-Based Methods
CMC specifically reacts with the N3-imino group of pseudouridine and uridine. Under alkaline conditions, the CMC adduct at pseudouridine is stable, while the adduct at uridine is hydrolyzed. This differential reactivity allows for the specific detection of pseudouridine.
Protocol: CMC Treatment and Primer Extension
-
RNA Isolation: Isolate total RNA or specific RNA species of interest using standard protocols.
-
CMC Modification:
-
Dissolve RNA in a buffer containing 50 mM Bicine, pH 8.3, 4 mM EDTA, and 7 M urea.
-
Add CMC to a final concentration of 0.17 M.
-
Incubate at 37°C for 20 minutes.
-
Remove excess CMC by ethanol precipitation.
-
-
Alkaline Treatment:
-
Resuspend the CMC-treated RNA in 50 mM Na₂CO₃, pH 10.4.
-
Incubate at 37°C for 4 hours to hydrolyze CMC-uridine adducts.
-
Neutralize the reaction and purify the RNA.
-
-
Primer Extension:
-
Anneal a radiolabeled or fluorescently labeled primer to the modified RNA.
-
Perform reverse transcription using a reverse transcriptase.
-
The CMC adduct on pseudouridine will block the reverse transcriptase, resulting in a stop one nucleotide 3' to the modified base.
-
-
Analysis: Analyze the primer extension products on a denaturing polyacrylamide gel. The appearance of a band corresponding to the stalled reverse transcriptase product indicates the presence of a pseudouridine.
High-Throughput Sequencing Methods
Next-generation sequencing-based methods have enabled transcriptome-wide mapping of pseudouridine.
Protocol: Pseudo-seq
-
RNA Fragmentation and CMC Modification: Fragment total RNA and perform CMC modification as described above.
-
Ligation of 3' and 5' Adapters: Ligate adapters to the 3' and 5' ends of the RNA fragments.
-
Reverse Transcription and cDNA Synthesis: Perform reverse transcription. The CMC adduct will cause a stop, resulting in cDNAs of varying lengths.
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNAs and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The 5' ends of the reads will accumulate at the position one nucleotide downstream of the pseudouridine site.
Mass Spectrometry
Mass spectrometry provides a direct and quantitative method for detecting and identifying RNA modifications.
Protocol: LC-MS/MS Analysis
-
RNA Digestion: Digest the RNA of interest into small oligonucleotides or single nucleosides using specific RNases or alkaline hydrolysis.
-
Liquid Chromatography (LC) Separation: Separate the resulting oligonucleotides or nucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS) and Tandem MS (MS/MS):
-
The eluting molecules are introduced into a mass spectrometer.
-
The mass-to-charge ratio of the intact molecules is measured (MS1).
-
Specific ions are selected and fragmented, and the masses of the fragments are measured (MS/MS).
-
-
Data Analysis: The presence of pseudouridine is identified by its characteristic mass and fragmentation pattern, which is identical to uridine but can be distinguished by chromatographic retention time and specific fragmentation patterns in oligonucleotides.
Signaling Pathways and Logical Relationships
The regulation of pseudouridylation is a dynamic process influenced by cellular stress and signaling pathways. The presence of pseudouridine, in turn, impacts downstream cellular processes.
Caption: Stress-induced signaling pathways can modulate the activity of pseudouridine synthases.
Caption: A streamlined workflow for transcriptome-wide mapping of pseudouridine using Pseudo-seq.
Caption: The molecular basis for pseudouridine's functional impact on RNA.
Conclusion and Future Directions
The study of pseudouridine in tRNA and rRNA has revealed its fundamental importance in gene expression and cellular homeostasis. The development of high-throughput mapping techniques has uncovered a dynamic and widespread "pseudouridinome" that can be modulated in response to environmental cues. For drug development professionals, the enzymes responsible for pseudouridylation, the pseudouridine synthases, represent a novel class of potential therapeutic targets. Inhibiting or modulating the activity of specific PUS enzymes could offer new avenues for treating diseases where dysregulation of translation is implicated, such as cancer and viral infections. Future research will likely focus on elucidating the specific roles of individual pseudouridine sites, understanding the regulatory networks that control their formation, and developing potent and selective inhibitors of pseudouridine synthases.
The In Vitro Mechanism of Action of Pseudouridine-5'-Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant RNA modification found in nature. Its incorporation into messenger RNA (mRNA) in place of uridine, through the use of pseudouridine-5'-triphosphate (ΨTP) during in vitro transcription, has emerged as a cornerstone of modern RNA therapeutics and vaccine development. This technical guide provides an in-depth exploration of the in vitro mechanism of action of ΨTP, detailing its impact on transcription, translation, RNA structure, and innate immune recognition. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable researchers to harness the benefits of pseudouridine-modified mRNA in their work.
The Role of this compound in In Vitro Transcription
The enzymatic synthesis of mRNA in vitro is predominantly carried out by bacteriophage RNA polymerases, such as T7, T3, or SP6. These polymerases readily incorporate ΨTP in place of uridine triphosphate (UTP) during the elongation of the RNA transcript. This substitution is a critical step in producing modified mRNA with enhanced therapeutic properties.
Incorporation Efficiency
While T7 RNA polymerase can efficiently incorporate ΨTP, the relative efficiency compared to UTP can be sequence-dependent. However, studies have shown that complete replacement of UTP with ΨTP is achievable and results in high yields of fully pseudouridylated mRNA.[1]
Experimental Protocol: In Vitro Transcription with ΨTP
This protocol outlines the standard procedure for synthesizing pseudouridine-modified mRNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound (ΨTP) solution (100 mM)
-
ATP, CTP, GTP solutions (100 mM each)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., column-based or magnetic beads)
Procedure:
-
Reaction Setup: Thaw all components on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
ATP, CTP, GTP (100 mM each): 2 µL of each
-
ΨTP (100 mM): 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Gently mix the reaction by pipetting and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the purified mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by gel electrophoresis.
Enhanced Translational Capacity of Pseudouridine-Modified mRNA
One of the most significant advantages of incorporating pseudouridine into mRNA is the substantial increase in protein expression upon its delivery into cells or in cell-free translation systems.[1][2]
Mechanism of Enhanced Translation
The primary mechanism for this enhanced translation is the ability of pseudouridine-modified mRNA to evade the cellular innate immune response, specifically by reducing the activation of RNA-dependent protein kinase (PKR).[3][4][5] Unmodified in vitro transcribed mRNA can be recognized as foreign, leading to PKR activation. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global shutdown of protein synthesis.[3] By incorporating pseudouridine, this recognition and subsequent translational repression are significantly diminished.[3][4]
Quantitative Analysis of Translation Enhancement
The following table summarizes the quantitative data on the enhancement of translation observed with pseudouridine-modified mRNA compared to unmodified mRNA.
| System | Reporter Gene | Fold Increase in Protein Expression (Ψ-mRNA vs. U-mRNA) | Reference |
| Rabbit Reticulocyte Lysate | Firefly Luciferase | ~2-fold | [1] |
| Rabbit Reticulocyte Lysate | Renilla Luciferase | ~2-fold | [1] |
| 293 Cells | Renilla Luciferase | ~10-fold | [2] |
Experimental Protocol: In Vitro Translation Assay
This protocol describes a method for comparing the translational efficiency of unmodified and pseudouridine-modified mRNA using a commercially available rabbit reticulocyte lysate system.
Materials:
-
Unmodified and Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Rabbit Reticulocyte Lysate Kit
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: Thaw the rabbit reticulocyte lysate and other kit components on ice. For each mRNA sample, prepare the following reaction in a microcentrifuge tube on ice:
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Reaction Buffer: 2.5 µL
-
Amino Acid Mixture (minus methionine): 0.5 µL
-
mRNA (1 µg/µL): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Mix the components gently and incubate the reactions at 30°C for 90 minutes.
-
Quantification:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add 5 µL of the translation reaction to a well of a 96-well plate.
-
Add 50 µL of the luciferase assay reagent to the well.
-
Immediately measure the luminescence using a luminometer.
-
-
Analysis: Compare the luminescence readings from the reactions programmed with Ψ-modified mRNA to those with unmodified mRNA to determine the relative translation efficiency.
Evasion of Innate Immune Recognition
In vitro transcribed RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, leading to an inflammatory response and inhibition of translation. Pseudouridine modification is a key strategy to mitigate this immune activation.
Reduced Activation of RNA-Dependent Protein Kinase (PKR)
As mentioned previously, pseudouridine-containing mRNA significantly reduces the activation of PKR compared to its unmodified counterpart.[3][4][5] This is attributed to a decreased binding efficiency of PKR to pseudouridine-modified RNA.[3][5]
Diminished RIG-I Signaling
Retinoic acid-inducible gene I (RIG-I) is another cytosolic sensor that detects viral RNA, particularly those with a 5'-triphosphate group.[6] The incorporation of pseudouridine into RNA has been shown to abrogate RIG-I-mediated signaling, preventing the induction of type I interferons.[6] While pseudouridine-modified RNA can still bind to RIG-I, it fails to induce the conformational changes necessary for downstream signaling, acting as a competitive inhibitor.[7]
Quantitative Data on Immune Evasion
The following table presents quantitative data on the reduced activation of PKR by pseudouridine-modified RNA.
| Assay | RNA Type | Relative PKR Activation (%) | Reference |
| In vitro PKR autophosphorylation | 5'ppp-RNA (unmodified) | 100 | [3] |
| In vitro PKR autophosphorylation | 5'ppp-RNA (Ψ-modified) | ~20 | [3] |
Experimental Protocol: In Vitro PKR Activation Assay
This protocol details a method to assess the level of PKR autophosphorylation induced by different RNA species in vitro.[8]
Materials:
-
Recombinant human PKR
-
Unmodified and Ψ-modified RNA
-
[γ-³²P]ATP
-
10x Kinase Buffer (200 mM Tris-HCl pH 7.5, 500 mM KCl, 20 mM MgCl₂, 20 mM MnCl₂)
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following kinase reaction:
-
Recombinant PKR: 1 µg
-
RNA sample: 1 µg
-
10x Kinase Buffer: 2 µL
-
[γ-³²P]ATP: 1 µL (10 µCi)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
SDS-PAGE: Stop the reaction by adding 5 µL of 5x SDS loading buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Analysis: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the level of ³²P incorporation into PKR, which is indicative of its autophosphorylation and activation.
Impact of Pseudouridine on RNA Structure and Stability
The substitution of uridine with pseudouridine introduces subtle but significant changes to the biophysical properties of the RNA molecule.
Enhanced Structural Stability
Pseudouridine's unique C-C glycosidic bond, in contrast to the N-C bond in uridine, provides greater rotational freedom.[9] This, along with an additional hydrogen bond donor at the N1 position, contributes to enhanced base stacking and the stabilization of RNA secondary structures.[4][10][11] This increased structural rigidity can contribute to the overall stability of the mRNA molecule.[10]
Thermodynamic Effects
Thermodynamic studies have quantitatively demonstrated the stabilizing effect of pseudouridine in RNA duplexes. The change in Gibbs free energy (ΔG°₃₇) upon substituting a U-A pair with a Ψ-A pair is generally favorable, indicating increased stability.
| RNA Duplex Sequence Context (5' to 3') | ΔΔG°₃₇ (kcal/mol) (Ψ-A vs. U-A) | Reference |
| CΨ G / GA C | -0.5 | [11] |
| GΨ C / CA G | -0.8 | [11] |
| AΨ U / UA A | -0.7 | [11] |
Visualizing the Mechanisms and Workflows
Signaling Pathway: Evasion of PKR-Mediated Translational Shutdown
Caption: Pseudouridine in mRNA reduces PKR activation, preventing translational shutdown.
Experimental Workflow: In Vitro Transcription and Translation
Caption: Workflow for producing and translating pseudouridine-modified mRNA in vitro.
Logical Relationship: The Central Dogma with Pseudouridine Modification
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pseudouridine Detection and Quantification Using Bisulfite Incorporation Hindered Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Pseudouridinylation of mRNA coding sequences alters translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Synthesis of Pseudouridine-Containing RNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of pseudouridine-containing RNA, a critical modification in the development of mRNA-based therapeutics and vaccines. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key techniques.
Introduction to Pseudouridine and its Significance in RNA Therapeutics
Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification found in nature.[1] Unlike uridine, which forms a C-N glycosidic bond with the ribose sugar, pseudouridine possesses a C-C bond, granting it unique biochemical properties. The incorporation of pseudouridine and its derivatives, such as N1-methylpseudouridine (m1Ψ), into messenger RNA (mRNA) has been shown to enhance its therapeutic potential by increasing translational efficiency, improving biological stability, and reducing innate immunogenicity.[2][3][4] These attributes are critical for the development of effective and safe mRNA-based drugs and vaccines.[5]
There are two primary enzymatic strategies for generating pseudouridine-containing RNA:
-
In Vitro Transcription (IVT) with Modified Nucleotides: This is the most common method for producing fully substituted pseudouridine-containing mRNA. It involves the co-transcriptional incorporation of pseudouridine-5'-triphosphate (ΨTP) or its derivatives in place of uridine-5'-triphosphate (UTP) using a bacteriophage RNA polymerase, typically T7 RNA polymerase.[3][6]
-
Post-Transcriptional Modification: This method mimics the natural cellular process of pseudouridylation, where specific uridine residues in an already transcribed RNA molecule are isomerized to pseudouridine by enzymes called pseudouridine synthases (PUS).[7][8]
This guide will delve into the technical details of both approaches.
Co-transcriptional Synthesis of Pseudouridine-Containing RNA via In Vitro Transcription
The workhorse for the large-scale production of pseudouridine-modified mRNA is in vitro transcription (IVT). T7 RNA polymerase is widely used due to its high processivity and tolerance for modified nucleotide triphosphates.[9]
Quantitative Data on IVT with Pseudouridine Analogs
The choice of pseudouridine analog can significantly impact the yield, translational efficiency, and immunogenicity of the resulting mRNA. Below are tables summarizing key quantitative data from various studies.
| Modified Nucleotide | N1-Substitution Group | Relative Transcription Efficiency (%) |
| Pseudouridine triphosphate (ΨTP) | Hydrogen | 100 |
| N1-methylthis compound (m1ΨTP) | Methyl | 95 |
| N1-ethylthis compound (Et1ΨTP) | Ethyl | 90 |
| N1-propylthis compound (Pr1ΨTP) | Propyl | 85 |
| N1-isopropylthis compound (iPr1ΨTP) | Isopropyl | 70 |
| Table 1: Relative transcription efficiency of various N1-substituted pseudouridine triphosphates compared to pseudouridine triphosphate (ΨTP) as determined by in vitro transcription with T7 RNA polymerase. Data is based on studies with N1-substituted pseudouridine triphosphates and serves as a proxy for expected performance.[10] |
| N1-Substitution | Relative In Vitro Translation (Wheat Germ Extract) (%) | Relative Luciferase Activity in THP-1 Cells (%) |
| Wild-Type (U) | 100 | ~10 |
| Pseudouridine (H) | ~90 | ~60 |
| N1-Methyl (Me) | ~85 | 100 |
| N1-Ethyl (Et) | ~80 | ~95 |
| N1-(2-Fluoroethyl) (FE) | ~75 | ~90 |
| N1-Propyl (Pr) | ~70 | ~85 |
| N1-Isopropyl (iPr) | ~50 | ~70 |
| N1-Methoxymethyl (MOM) | ~60 | ~80 |
| Table 2: Impact of N1-substituted pseudouridine modifications on in vitro and in-cell protein expression. Data is extracted and estimated from graphical representations in scientific literature.[1] |
| RNA Type | Total Error Rate (errors/base) |
| Unmodified (UTP) | 6.0 ± 1.1 × 10⁻⁵ |
| Pseudouridine (Ψ) | 1.9 ± 0.4 × 10⁻⁴ |
| N1-methylpseudouridine (m1Ψ) | 9.9 ± 3.0 × 10⁻⁵ |
| Table 3: Fidelity of T7 RNA Polymerase with Unmodified and Modified Uridine Analogs. The error rates of ψ- and m1ψ-incorporating transcripts were observed to be different from that of the unmodified transcript.[6] |
Experimental Protocol: In Vitro Transcription with Complete Substitution of UTP by N1-Methylthis compound (m1ΨTP)
This protocol describes a standard 20 µL IVT reaction for the synthesis of mRNA with complete replacement of UTP by m1ΨTP. The reaction can be scaled up as needed.
Materials:
-
Linearized plasmid DNA template (0.5-1.0 µg/µL) containing a T7 promoter upstream of the gene of interest.
-
N1-Methylthis compound (m1ΨTP) solution (100 mM).
-
ATP, CTP, GTP solutions (100 mM each).
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine).
-
T7 RNA Polymerase (e.g., 50 U/µL).
-
RNase Inhibitor (e.g., 40 U/µL).
-
DNase I, RNase-free (e.g., 1 U/µL).
-
Nuclease-free water.
Procedure:
-
Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP Solution (100 mM): 2 µL (final concentration 10 mM)
-
CTP Solution (100 mM): 2 µL (final concentration 10 mM)
-
GTP Solution (100 mM): 2 µL (final concentration 10 mM)
-
m1ΨTP Solution (100 mM): 2 µL (final concentration 10 mM)
-
Linearized DNA template: X µL (typically 1 µg)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by pipetting up and down, and then centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized m1Ψ-modified mRNA to remove enzymes, unincorporated nucleotides, and DNA fragments. Detailed protocols for lithium chloride precipitation and silica column-based purification are provided in Section 5.
Visualization of the IVT Workflow
Caption: Workflow for the synthesis of N1-methylpseudouridine-modified mRNA via in vitro transcription.
Post-Transcriptional Enzymatic Pseudouridylation
This approach involves the site-specific conversion of uridine to pseudouridine in a pre-synthesized RNA molecule using a recombinant pseudouridine synthase (PUS). This method is particularly useful for studying the functional effects of single or a few pseudouridines at specific positions.
Families of Pseudouridine Synthases
There are several families of PUS enzymes, each with distinct substrate specificities and structural features. In humans, there are 13 known PUS enzymes.[11] For in vitro applications, recombinant PUS enzymes such as TruB (which modifies U55 in the T-loop of tRNAs) and PUS7 (which has broader specificity, including some mRNAs) are often used.[8][12][13]
Experimental Protocol: In Vitro Pseudouridylation of a Target RNA using Recombinant PUS7
This protocol provides a general framework for the in vitro pseudouridylation of a target RNA. Optimization of reaction conditions may be required for specific RNA substrates and PUS enzymes.
Materials:
-
Purified target RNA (unmodified).
-
Recombinant human PUS7 enzyme.
-
10x Pseudouridylation Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 20 mM MgCl₂, 1 mM EDTA).
-
DTT (100 mM).
-
RNase Inhibitor.
-
Nuclease-free water.
Procedure:
-
RNA Folding: In a nuclease-free tube, dilute the target RNA in nuclease-free water. Heat at 95°C for 2 minutes, then place on ice for 5 minutes to facilitate proper folding.
-
Reaction Setup: In a separate nuclease-free tube, prepare the pseudouridylation reaction mixture on ice:
-
Nuclease-free water: to final volume
-
10x Pseudouridylation Buffer: 2 µL
-
DTT (100 mM): 0.2 µL (final concentration 1 mM)
-
RNase Inhibitor: 0.5 µL
-
Folded Target RNA: X µL (e.g., 1 µg)
-
Recombinant PUS7: Y µL (concentration to be optimized, e.g., 600 nM final concentration)
-
-
Incubation: Incubate the reaction at 30°C for 45-60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of acid phenol:chloroform, vortexing, and centrifuging to separate the phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA. Carefully remove the supernatant, wash the pellet with 70% ethanol, and centrifuge again.
-
Resuspension: Air-dry the pellet and resuspend the pseudouridine-modified RNA in nuclease-free water or a suitable buffer.
Visualization of the Post-Transcriptional Modification Workflow
Caption: Workflow for post-transcriptional modification of RNA using a recombinant pseudouridine synthase.
Detection and Quantification of Pseudouridine in RNA
Several methods are available to detect and quantify pseudouridine in RNA, each with its own advantages and limitations.
| Method | Principle | Sensitivity | Throughput | Quantitative? | Key Advantages | Key Limitations |
| CMC-based Methods (e.g., Pseudo-seq, CLAP) | Chemical derivatization with CMC creates a bulky adduct on Ψ that causes reverse transcriptase to stall.[5][14] | High | High | Semi-quantitative to Quantitative | Transcriptome-wide mapping, single-base resolution. | RNA degradation due to harsh chemical treatment, can be biased.[15] |
| Mass Spectrometry (LC-MS/MS) | Direct detection of pseudouridine in RNA fragments based on mass-to-charge ratio.[16][17] | Very High | Low to Medium | Quantitative | Highly accurate and can detect other modifications simultaneously. | Requires specialized equipment and expertise, can be costly. |
| Bisulfite-based Methods (e.g., BIHIND) | Selective chemical labeling of Ψ with bisulfite, which can be detected by sequencing or qPCR.[15] | High | High | Quantitative | Milder reaction conditions compared to CMC, good for quantitative analysis. | Newer method, still being widely adopted. |
| Nanopore Direct RNA Sequencing | Detects Ψ based on characteristic changes in the electrical current as the RNA molecule passes through a nanopore.[18] | Moderate | High | Semi-quantitative | Allows for direct sequencing of native RNA without reverse transcription. | Accuracy can be sequence-dependent, requires specialized sequencing platform. |
| Table 4: Comparison of common methods for the detection and quantification of pseudouridine in RNA. |
Detailed Protocols for Purification of Pseudouridine-Containing RNA
Purification of the in vitro transcribed RNA is crucial to remove reaction components that can be toxic to cells or interfere with downstream applications.
Lithium Chloride (LiCl) Precipitation
This method is effective for precipitating larger RNA molecules and removing the majority of unincorporated nucleotides and proteins.
Procedure:
-
To your 20 µL IVT reaction, add 30 µL of nuclease-free water to bring the volume to 50 µL.
-
Add 25 µL of 7.5 M LiCl solution and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in a desired volume of nuclease-free water or buffer.[19]
Silica Column-Based Purification
This method utilizes a silica membrane that selectively binds RNA in the presence of high salt concentrations, allowing for the washing away of contaminants.
Procedure (using a generic spin column kit):
-
Binding: Add a high-salt binding buffer (typically provided in the kit) to your IVT reaction. The volume and type of buffer will be specified in the manufacturer's protocol.
-
Loading: Transfer the mixture to a silica spin column and centrifuge for 1 minute. Discard the flow-through.
-
Washing: Add a wash buffer (often containing ethanol) to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this step as recommended by the manufacturer.
-
Drying: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
Elution: Place the column in a clean collection tube. Add nuclease-free water or elution buffer directly to the center of the silica membrane and let it stand for 1 minute.
-
Collection: Centrifuge for 1-2 minutes to elute the purified RNA.[20][21]
Signaling Pathways and Logical Relationships
The incorporation of pseudouridine, particularly N1-methylpseudouridine, into mRNA is a key strategy to evade recognition by the innate immune system. Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5. This recognition triggers a downstream signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which can inhibit translation and lead to cell death.
Caption: Evasion of innate immune sensing by N1-methylpseudouridine-modified mRNA.
Conclusion
The enzymatic synthesis of pseudouridine-containing RNA is a cornerstone of modern mRNA technology. The co-transcriptional incorporation of pseudouridine and its derivatives via in vitro transcription is a robust and scalable method for producing therapeutic-grade mRNA with enhanced stability and reduced immunogenicity. Post-transcriptional modification by pseudouridine synthases offers a precise tool for studying the functional roles of specific pseudouridylation sites. A thorough understanding of the quantitative aspects of these synthesis methods, coupled with reliable detection and purification techniques, is essential for the successful development of next-generation RNA-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine site assignment by high-throughput in vitro RNA pseudouridylation and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijeab.com [ijeab.com]
- 9. TargetMol [targetmol.com]
- 10. mRNA structure determines modification by pseudouridine synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA modification enzyme TruB is a tRNA chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. Mesoporous Silica Particle as an RNA Adsorbent for Facile Purification of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neb-online.fr [neb-online.fr]
- 21. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on Pseudouridine Synthase (PUS) and its Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its formation is catalyzed by a class of enzymes known as Pseudouridine Synthases (PUS). These enzymes play a critical role in a myriad of cellular processes by modulating the structure and function of various RNA molecules. This technical guide provides a comprehensive overview of PUS enzymes, their substrates, and the experimental methodologies used to study them, with a focus on human systems.
Human Pseudouridine Synthase (PUS) Families and Their Substrates
Humans express 13 PUS enzymes, which are broadly classified into six families based on sequence and structural homology: TruA, TruB, TruD, RsuA, RluA, and Pus10. These enzymes exhibit specificity for different RNA types, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), small nucleolar RNA (snoRNA), and messenger RNA (mRNA). The following table summarizes the known human PUS enzymes, their subcellular localization, and their characterized substrates.
| Enzyme | Family | Subcellular Localization | RNA Target(s) | Substrate Recognition Motif/Structure |
| PUS1 | TruA | Nucleus, Mitochondria | tRNA, U2 snRNA, U6 snRNA, mRNA, mt-mRNA | Recognizes a stem-loop structure with a weak 'HRU' motif at the 5' base of the stem.[1][2][3] |
| PUS3 | TruA | Nucleus, Cytoplasm | tRNA | Recognizes the overall tRNA L-shaped structure, specifically the anticodon stem loop (ASL) and the T-arm.[4][5] |
| PUS7 | TruD | Nucleus, Cytoplasm | U2 snRNA, tRNA, pre-tRNA, mRNA | Recognizes a 'UGUAR' or 'UNUAR' (R=A or G) consensus sequence.[2][6][7][8] |
| PUS10 | Pus10 | Cytoplasm, Nucleus | tRNA | Recognizes the sequence 'GUUCAm1AAUC' (where m1A is 1-methyladenosine) within the T-loop of select tRNAs for Ψ54 formation. Can also form Ψ55.[9] |
| TRUB1 (PUS4) | TruB | Nucleus, Cytoplasm, Mitochondria | tRNA, mRNA, mt-tRNA | Recognizes a 'RGUCNANYCY' motif within a stem-loop structure.[1][2][10] |
| TRUB2 | TruB | Mitochondria | mt-mRNA, 16S mt-rRNA | Part of a module controlling mitochondrial 16S rRNA.[2] |
| DKC1 (Dyskerin) | H/ACA | Nucleolus, Cajal bodies | rRNA, snRNA | RNA-dependent; recognizes substrates through base-pairing with H/ACA box snoRNA guides.[1][3] |
| RPUSD1 | RluA | - | tRNA | Catalyzes Ψ30 and Ψ72 in cytosolic tRNAs.[4] |
| RPUSD2 | RluA | - | tRNA, mt-tRNA | Modifies Ψ31–32 in both cytosolic and mitochondrial tRNAs, and Ψ34 in the anticodon of cytosolic tRNAs.[1][2][4] |
| RPUSD3 | RluA | Mitochondria | 16S mt-rRNA, mt-mRNA (COXI, COXIII) | Functions in the assembly of the mitochondrial ribosome.[4][11][12] |
| RPUSD4 | RluA | Mitochondria | 16S mt-rRNA | Acts on position 1397 in 16S mt-rRNA, required for mitochondrial ribosome assembly.[13] |
| PUSL1 | TruA-like | Mitochondria | mt-tRNA | Modifies Ψ38–40 in mitochondrial tRNAs.[4] |
| PUS7L | TruD-like | Nucleus | mRNA, tRNA | Exhibits activity in the variable region of cytosolic tRNAs.[4][14][15] |
Quantitative Data on Pseudouridylation
The extent of pseudouridylation at a given site can vary, and this stoichiometry is often crucial for its regulatory function. The following tables summarize available quantitative data on PUS enzyme kinetics and in vivo pseudouridylation levels.
Table 2: Kinetic Parameters of Human PUS Enzymes
Currently, comprehensive Km and kcat values for most human PUS enzymes are not widely available in the literature. The following data represents available binding affinities.
| Enzyme | Substrate | Parameter | Value |
| PUS7 | tRNAGln | Kd | ~600 nM (for product tRNA) |
| PUS7 (D294A mutant) | tRNAGln | Kd | ~170 nM (for unmodified tRNA) |
| PUS1 | tRNASer minimal substrate | Kd | < 14 nM - 53 nM |
Table 3: In Vivo Stoichiometry of Pseudouridylation
| Cell Line/Tissue | RNA Type | Site | Stoichiometry (%) | Method |
| HEK293T | mRNA | Median of 2,714 sites | ~10% | PRAISE |
| HEK293T | mRNA (TRUB1 targets) | Median | ~35% | PRAISE |
| HEK293T | mRNA (PUS1 and PUS7 targets) | Median | ~10% | PRAISE |
| HEK293T | mt-mRNA | Ψ6293 in MT-CO1 | 10-26% | PRAISE |
| Mouse Tissues | mRNA | Thousands of sites | >10% | BID-seq |
Signaling Pathways and Molecular Mechanisms
Pseudouridylation is implicated in a variety of cellular signaling pathways, primarily by influencing RNA metabolism and function. For instance, dynamic pseudouridylation of mRNA in response to stress can alter translation and decay rates, thereby modulating the cellular stress response.
Caption: A simplified diagram illustrating the three main steps of RNA pseudouridylation by a stand-alone PUS enzyme.
Experimental Protocols
The identification and quantification of pseudouridine have been advanced by several key experimental techniques. Below are detailed methodologies for two widely used approaches.
Protocol 1: Pseudo-seq for Transcriptome-Wide Pseudouridine Mapping
This method relies on the chemical modification of pseudouridine with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which creates a bulky adduct that stalls reverse transcriptase, allowing for the identification of pseudouridylation sites through next-generation sequencing.[1]
1. RNA Preparation:
-
Isolate total RNA from cells or tissues of interest.
-
Purify poly(A)+ RNA to enrich for mRNA.
-
Fragment the RNA to a desired size range (e.g., 100-200 nucleotides).
2. CMC Treatment:
-
Divide the fragmented RNA into two aliquots: one for CMC treatment (+CMC) and one for mock treatment (-CMC).
-
For the +CMC sample, incubate the RNA with CMC in a suitable buffer (e.g., Bicine buffer, pH 8.3) at 37°C.
-
For the -CMC sample, perform a mock incubation without CMC.
3. Alkaline Hydrolysis:
-
Treat both +CMC and -CMC samples with an alkaline buffer (e.g., sodium carbonate, pH 10.4) to remove CMC adducts from G and U, while the adduct on Ψ remains.
4. Library Preparation for Sequencing:
-
Purify the CMC-treated and mock-treated RNA.
-
Perform reverse transcription using random primers. The reverse transcriptase will stall one nucleotide 3' to the CMC-modified pseudouridine.
-
Ligate adapters to the 3' ends of the resulting cDNA.
-
Circularize the adapter-ligated cDNA.
-
Perform PCR amplification to generate the sequencing library.
-
Purify the PCR products.
5. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Identify sites of reverse transcription termination.
-
Compare the termination signals between the +CMC and -CMC samples. An enrichment of termination events at a specific uridine position in the +CMC sample indicates a pseudouridylation site.
Caption: A flowchart outlining the major steps involved in the Pseudo-seq protocol for identifying pseudouridylation sites.
Protocol 2: Mass Spectrometry-Based Quantification of Pseudouridine
Mass spectrometry (MS) offers a direct and quantitative method to measure pseudouridine levels. Because pseudouridine is an isomer of uridine and thus has the same mass, this method often relies on chemical derivatization or stable isotope labeling to differentiate between the two.
1. RNA Digestion:
-
Isolate the RNA of interest.
-
Digest the RNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1, and phosphodiesterase I) followed by alkaline phosphatase.
2. Nucleoside Separation:
-
Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
3. Mass Spectrometry Analysis:
-
Introduce the separated nucleosides into a mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) to fragment the nucleoside ions.
-
Pseudouridine and uridine produce distinct fragmentation patterns, allowing for their differentiation and quantification. Specific precursor-to-product ion transitions can be monitored for targeted quantification (Selected Reaction Monitoring - SRM).
4. Stable Isotope Labeling for Stoichiometry (Optional but Recommended):
-
For precise stoichiometry, cells can be grown in media containing stable isotope-labeled uridine (e.g., with 15N or 13C).
-
During pseudouridylation, the labeled uridine is converted to labeled pseudouridine.
-
The ratio of the mass signals for the labeled pseudouridine to the sum of labeled uridine and pseudouridine provides the stoichiometry of modification at a given site after RNA digestion and analysis of specific RNA fragments.
Caption: A decision tree to guide researchers in selecting the appropriate experimental method based on their research question.
Conclusion
The study of pseudouridine synthases and their substrates is a rapidly evolving field with significant implications for understanding gene regulation and for the development of novel therapeutics. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to delve into the intricate world of RNA pseudouridylation. As our understanding of the "fifth nucleotide" deepens, so too will our ability to harness its potential in medicine and biotechnology.
References
- 1. New directions for Ψ and m1A decoding in mRNA: deciphering the stoichiometry and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA structure determines modification by pseudouridine synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative sequencing using BID-seq uncovers abundant pseudouridines in mammalian mRNA at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The human pseudouridine synthase PUS7 recognizes RNA with an extended multi-domain binding surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. PUS7L pseudouridine synthase 7 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. RPUSD3 RNA pseudouridine synthase D3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. twistbioscience.com [twistbioscience.com]
- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 15. uniprot.org [uniprot.org]
"evolutionary significance of pseudouridine modification"
An In-depth Technical Guide to the Evolutionary Significance of Pseudouridine Modification
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pseudouridine (Ψ), the most abundant post-transcriptional modification in RNA, represents a fundamental layer of epigenetic regulation conserved throughout evolution.[1][2][3][4] Often dubbed the "fifth ribonucleoside," this isomer of uridine is not a mere structural placeholder but an active participant in fine-tuning the function of a vast array of RNA molecules.[5][6][7] Its unique C-C glycosidic bond grants it enhanced rotational freedom and an additional hydrogen bond donor, properties that profoundly influence RNA structure, stability, and interactions.[1][4][8][9] From ensuring translational fidelity in ribosomes to regulating gene expression in response to cellular stress, the evolutionary persistence of pseudouridylation underscores its critical role in cellular life. This guide provides a comprehensive overview of the mechanisms, functions, and evolutionary importance of pseudouridine, with a focus on its implications for disease and therapeutic development.
The Biochemistry and Enzymology of Pseudouridylation
The conversion of uridine (U) to pseudouridine (Ψ) is an isomerization reaction catalyzed by enzymes known as pseudouridine synthases (PUS).[8][10] This process involves the cleavage of the N1-C1' glycosidic bond in a target uridine, a 180° rotation of the uracil base, and the formation of a new C5-C1' bond.[1][4] This seemingly subtle change introduces a new hydrogen bond donor at the N1 position, enhancing base stacking and the rigidity of the sugar-phosphate backbone.[8][11]
Two primary mechanisms govern this modification across the domains of life:
-
RNA-Independent Catalysis: This mechanism involves stand-alone PUS enzymes that directly recognize specific RNA sequences or structures to catalyze isomerization. This is the sole mechanism in prokaryotes and co-exists with the RNA-dependent pathway in eukaryotes.[1][2][12]
-
RNA-Dependent Catalysis: Prevalent in eukaryotes and archaea, this pathway utilizes a ribonucleoprotein (RNP) complex. A guide RNA, known as a box H/ACA snoRNA, base-pairs with the substrate RNA, directing the catalytic protein subunit (dyskerin in humans, Cbf5 in yeast) to the specific uridine for modification.[1][4][10][13]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. RNA pseudouridylation: new insights into an old modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine: Evolution and Functions_Chemicalbook [chemicalbook.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pseudouridine Formation, the Most Common Transglycosylation in RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitative RNA pseudouridine landscape reveals dynamic modification patterns and evolutionary conservation across bacterial species [elifesciences.org]
- 12. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijeab.com [ijeab.com]
"basic research applications of Pseudouridine-5'-triphosphate"
An In-depth Technical Guide on the Basic Research Applications of Pseudouridine-5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine where the uracil base is attached to the ribose sugar via a C-C bond instead of the typical N-C glycosidic bond.[1][2] This seemingly subtle change in chemical structure imparts significant and advantageous properties to RNA molecules. This compound (ΨTP) serves as the key building block for the enzymatic incorporation of pseudouridine into RNA transcripts during in vitro transcription (IVT).[][] The integration of Ψ into messenger RNA (mRNA) has revolutionized the fields of mRNA therapeutics and vaccine development by enhancing mRNA stability, increasing translational efficiency, and reducing innate immunogenicity.[2][5][6][7][8] This technical guide provides a comprehensive overview of the basic research applications of ΨTP, detailing its impact on RNA biology and providing methodologies for its use in experimental settings.
Core Applications of this compound in Basic Research
The use of ΨTP to generate pseudouridine-modified RNA has become a cornerstone of modern molecular biology and drug development. The primary applications stem from the enhanced properties conferred to the RNA transcript upon pseudouridylation.
Enhancing mRNA Stability and Translation Efficiency
One of the most significant advantages of incorporating pseudouridine into mRNA is the substantial increase in its biological stability and translational capacity.[2][5][9]
-
Increased Nuclease Resistance: Pseudouridine modification can confer resistance to degradation by certain cellular nucleases, thereby extending the half-life of the mRNA molecule within the cell.[][7]
-
Improved Translational Output: mRNAs containing pseudouridine are translated more efficiently than their unmodified counterparts.[2][5] This is attributed to several factors, including altered RNA structure that may facilitate ribosome binding and movement.[7][] The replacement of all uridine residues with N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, has been shown to be even more effective in enhancing protein expression.[][11]
Mitigating Innate Immune Responses
Unmodified single-stranded RNA can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering an inflammatory response that can inhibit protein synthesis and cause cytotoxicity.[6] The incorporation of pseudouridine, and particularly N1-methylpseudouridine, into synthetic mRNA is a highly effective strategy to circumvent this issue.[6][]
-
Evasion of Toll-like Receptors (TLRs): Pseudouridine-modified mRNA shows reduced binding to and activation of endosomal TLRs, such as TLR3, TLR7, and TLR8, which are key sensors of foreign RNA.[2][]
-
Reduced Interferon Production: By evading TLR activation, pseudouridylated mRNA significantly reduces the production of type I interferons and other pro-inflammatory cytokines.[5]
Investigating RNA Structure and Function
Pseudouridine's unique chemical properties, including an additional hydrogen bond donor at the N1 position and greater rotational freedom of the C-C glycosidic bond, influence RNA structure.[1][2][12]
-
Enhanced Base Stacking and Duplex Stability: Pseudouridine can improve base stacking interactions and stabilize RNA duplexes, which can affect the overall three-dimensional structure of the RNA molecule.[][13]
-
Modulation of RNA-Protein Interactions: The structural changes induced by pseudouridine can alter the binding affinities of RNA-binding proteins (RBPs), thereby influencing processes such as pre-mRNA splicing and translation regulation.[14][15][16]
Quantitative Data on the Effects of Pseudouridine Modification
The following tables summarize quantitative data from various studies, comparing the performance of unmodified (U), pseudouridine-modified (Ψ), and N1-methylpseudouridine-modified (m1Ψ) mRNA.
Table 1: Relative Translation Efficiency of Modified mRNA
| Modification | Relative In Vitro Translation (Wheat Germ Extract) (%) | Relative Luciferase Activity in THP-1 Cells (%) |
| Wild-Type (U) | 100 | ~10 |
| Pseudouridine (Ψ) | ~90 | ~60 |
| N1-Methylpseudouridine (m1Ψ) | ~85 | 100 |
Data is estimated from graphical representations in a presentation by TriLink BioTechnologies.[17]
Table 2: In Vitro Immunogenicity of Modified mRNA
| Modification | Relative Cell Viability in THP-1 Cells (MTT Assay) (%) |
| Wild-Type (U) | ~70 |
| Pseudouridine (Ψ) | ~85 |
| N1-Methylpseudouridine (m1Ψ) | ~95 |
Data is estimated from graphical representations in a presentation by TriLink BioTechnologies.[17]
Table 3: Relative Transcription Efficiency with Modified Nucleotides
| N1-Modification of Pseudouridine | Relative Transcription Efficiency (%) |
| H (Pseudouridine) | ~100 |
| Me (N1-Methyl) | ~110 |
| Et (N1-Ethyl) | ~125 |
| FE (N1-(2-Fluoroethyl)) | ~100 |
| Pr (N1-Propyl) | ~80 |
| MOM (N1-Methoxymethyl) | ~60 |
Data is based on in vitro transcription using T7 RNA polymerase.[18]
Experimental Protocols
Synthesis of Pseudouridine-Modified mRNA by In Vitro Transcription (IVT)
This protocol describes the synthesis of mRNA with complete replacement of uridine triphosphate (UTP) with this compound (ΨTP) or a derivative like N1-methylthis compound (m1ΨTP).
Materials:
-
Linearized DNA template with a T7 promoter encoding the gene of interest
-
ATP, CTP, GTP solutions (100 mM)
-
This compound (ΨTP) or N1-methylthis compound (m1ΨTP) (100 mM)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit or reagents (e.g., LiCl precipitation or silica-based columns)
Protocol:
-
Reaction Setup: Assemble the following components in a nuclease-free microcentrifuge tube at room temperature. The final volume is typically 20 µL to 50 µL.
-
Nuclease-free water: to final volume
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM ΨTP or m1ΨTP: 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 40 units
-
T7 RNA Polymerase: 50 units
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[17]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[17][19]
-
mRNA Purification: Purify the synthesized mRNA using a suitable method, such as a spin column-based purification kit or LiCl precipitation, to remove enzymes, unincorporated nucleotides, and the digested DNA template.[17]
-
Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer. Assess the integrity and size of the mRNA transcript by denaturing agarose gel electrophoresis or a microfluidics-based system.[17]
In Vitro Immunogenicity Assay
This protocol provides a general method for assessing the immunogenicity of modified mRNA in a cell-based assay using a cell line that expresses TLRs, such as THP-1 monocytes.
Materials:
-
THP-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and supplements)
-
Modified and unmodified mRNA transcripts
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM or other serum-free medium
-
96-well opaque white plates (for luciferase assays) or standard 96-well plates
-
Reagents for quantifying cytokine production (e.g., ELISA kit for TNF-α or IL-6) or a cell viability assay (e.g., MTT assay)
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of complete growth medium.[17]
-
Transfection Complex Preparation:
-
For each well, dilute 100 ng of mRNA in 5 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of transfection reagent in 5 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[17]
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24-48 hours. Include positive (e.g., LPS) and negative (e.g., mock transfection) controls.[6]
-
Analysis:
-
Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: For cytotoxicity assessment, perform an MTT assay. Add MTT solution to each well, incubate to allow formazan crystal formation, solubilize the crystals, and measure the absorbance.[17]
-
Visualizations
Workflow for Synthesis and Evaluation of Pseudouridine-Modified mRNA
Caption: Workflow for the synthesis and functional evaluation of pseudouridine-modified mRNA.
Innate Immune Evasion by Pseudouridine-Modified mRNA
Caption: Mechanism of innate immune evasion by pseudouridine-modified mRNA.
Impact of Pseudouridylation on mRNA Fate
Caption: The impact of pseudouridylation on the functional fate of mRNA.
Conclusion
This compound is an indispensable tool in modern RNA research and development. Its use in the synthesis of modified mRNA has been pivotal in overcoming the key challenges of stability and immunogenicity that previously hampered the therapeutic application of RNA. The ability to produce highly stable and translatable mRNA with a dampened immune profile has paved the way for the successful development of mRNA vaccines and continues to drive innovation in gene therapy and protein replacement strategies. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to effectively harness the power of pseudouridine modification in their own investigations.
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. Pseudouridine Triphosphate (Pseudo-UTP) [baseclick.eu]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 14. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Complete Substitution of UTP with Pseudo-UTP in In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complete substitution of uridine triphosphate (UTP) with pseudouridine triphosphate (Pseudo-UTP or ΨTP) during in vitro transcription (IVT) is a pivotal modification in the synthesis of messenger RNA (mRNA) for therapeutic applications, including vaccines and gene therapies.[1][2][3] This substitution confers significant advantages by enhancing the biological stability and translational capacity of the mRNA while reducing its inherent immunogenicity.[4][5][6] Pseudouridine, a naturally occurring isomer of uridine, alters the structural and functional properties of the mRNA, allowing it to more effectively evade innate immune recognition and improve protein expression in vivo.[1][4] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the complete substitution of UTP with Pseudo-UTP in IVT reactions.
Advantages of Complete Pseudo-UTP Substitution
The incorporation of pseudouridine in place of uridine throughout the mRNA transcript offers a multi-faceted improvement in its therapeutic potential:
-
Reduced Immunogenicity: Pseudo-UTP-modified mRNA is less readily recognized by innate immune sensors such as Toll-like receptors (TLR3, TLR7, and TLR8) and protein kinase R (PKR).[2][4][7] This evasion of the innate immune system leads to a significant reduction in the production of type I interferons and other inflammatory cytokines, which would otherwise inhibit translation and potentially cause adverse effects.[4][8]
-
Enhanced Translational Efficiency: The presence of pseudouridine can lead to more efficient translation of the mRNA into protein.[1][4][9] This is attributed to a combination of factors, including increased resistance to nuclease degradation and a reduced activation of the PKR pathway, which would otherwise phosphorylate the translation initiation factor eIF-2α and stall protein synthesis.[2]
-
Increased mRNA Stability: Pseudouridine modification enhances the thermodynamic stability of the RNA structure, making it more resistant to hydrolysis and degradation by exonucleases.[1] This increased stability prolongs the half-life of the mRNA within the cell, allowing for a longer duration of protein production from a single transcript.[5][8]
Data Presentation
The following tables summarize the quantitative effects of complete UTP substitution with Pseudo-UTP and its derivatives, such as N1-methylpseudouridine (m1Ψ), which has been shown to offer even further enhancements in protein expression and immune evasion.[10][11]
Table 1: Impact of Uridine Modification on mRNA Translation and Immunogenicity
| Modification | Relative Translation Efficiency (vs. Unmodified Uridine) | Reduction in Type I Interferon Response (vs. Unmodified Uridine) | Reference |
| Pseudouridine (Ψ) | 2- to 4-fold higher | 60-90% | [8] |
| N1-Methylpseudouridine (m1Ψ) | Outperforms Ψ | Lower immune response than Ψ | [10][11] |
Table 2: Relative Transcription Efficiency with Pseudouridine Analogs
| Nucleotide Triphosphate | Relative Transcription Efficiency (Approximate %) | Reference |
| UTP | 100 | [7] |
| Pseudo-UTP (ΨTP) | ~100 | [7] |
| N1-Methylpseudo-UTP (m1ΨTP) | ~110 | [7] |
Note: Actual yields can vary depending on the specific DNA template, polymerase, and reaction conditions.[7]
Experimental Protocols
Protocol 1: In Vitro Transcription with Complete Pseudo-UTP Substitution
This protocol describes a standard 20 µL IVT reaction using T7 RNA polymerase. The reaction can be scaled up as needed.
Materials:
-
Linearized DNA template (1 µg) with a T7 promoter
-
Pseudo-UTP (ΨTP) solution (100 mM)
-
ATP, CTP, GTP solutions (100 mM each)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all reagents on ice. Keep enzymes, NTPs, and Pseudo-UTP on ice throughout the setup.
-
Assemble Reaction: In a nuclease-free microcentrifuge tube at room temperature, add the following components in the order listed to prevent DNA precipitation:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, GTP (100 mM each): 0.8 µL of each (final concentration of 4 mM each)
-
Pseudo-UTP (100 mM): 0.8 µL (final concentration of 4 mM)
-
Linearized DNA template: X µL (for 1 µg)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Incubation: Mix the components gently by pipetting and briefly centrifuge the tube. Incubate the reaction at 37°C for 2 to 4 hours.[7] Longer incubation times may increase the yield but can also lead to the formation of double-stranded RNA (dsRNA) byproducts.[7]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[7]
Protocol 2: mRNA Purification using LiCl Precipitation
This protocol is a common and effective method for purifying the synthesized mRNA from the IVT reaction mixture.[7]
Materials:
-
IVT reaction mixture from Protocol 1
-
8 M Lithium Chloride (LiCl), nuclease-free
-
Nuclease-free water
-
70% ethanol, ice-cold
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Add LiCl: To the 20 µL IVT reaction, add 30 µL of nuclease-free water and 50 µL of 8 M LiCl.[7]
-
Precipitate: Mix well and incubate at -20°C for at least 30 minutes to precipitate the RNA.[7]
-
Centrifuge: Centrifuge the tube at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.[7]
-
Wash: Carefully decant the supernatant. Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge Again: Centrifuge at maximum speed for 5 minutes at 4°C.
-
Dry: Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes. Avoid over-drying, as this can make the RNA difficult to resuspend.[7]
-
Resuspend: Resuspend the purified mRNA pellet in a suitable volume of nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).[7]
Quality Control
After purification, it is crucial to assess the quality, quantity, and integrity of the synthesized Pseudo-UTP-modified mRNA.
-
Quantification and Purity: Use a spectrophotometer (e.g., NanoDrop) to determine the concentration of the mRNA and assess its purity by measuring the A260/A280 and A260/A230 ratios.
-
Integrity Analysis: Analyze the integrity of the mRNA transcript using denaturing agarose gel electrophoresis or a microfluidics-based system like the Agilent Bioanalyzer.[8]
-
Confirmation of Modification: The incorporation of pseudouridine can be confirmed by mass spectrometry or enzymatic digestion followed by HPLC.[8]
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of mRNA
The complete substitution of UTP with Pseudo-UTP is critical for evading recognition by innate immune sensors that trigger antiviral responses. The diagram below illustrates the simplified signaling pathway that is dampened by the use of Pseudo-UTP-modified mRNA.
Caption: Dampened innate immune signaling by Pseudo-UTP mRNA.
Experimental Workflow for IVT with Complete Pseudo-UTP Substitution
The following diagram outlines the key steps in the production of Pseudo-UTP-modified mRNA, from the DNA template to the final purified product.
Caption: Workflow for Pseudo-UTP modified mRNA synthesis.
Conclusion
The complete substitution of UTP with Pseudo-UTP is a well-established and highly effective strategy for generating mRNA with superior characteristics for therapeutic use.[1][6] By following optimized IVT and purification protocols, researchers can produce high-quality, translationally efficient, and immunologically stealthy mRNA molecules. This technology has been foundational to the success of mRNA vaccines and holds immense promise for the future of gene therapy and personalized medicine.[1]
References
- 1. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 2. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IVT Pillar Page [advancingrna.com]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine Triphosphate (Pseudo-UTP) [baseclick.eu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. methylpseudo-utp.com [methylpseudo-utp.com]
- 9. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 11. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Pseudouridine-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). These modifications enhance mRNA stability and translational capacity while reducing its inherent immunogenicity. The in vitro transcription (IVT) process, however, generates a heterogeneous mixture containing the desired full-length mRNA along with various impurities. These contaminants include double-stranded RNA (dsRNA), a potent activator of innate immune responses, as well as truncated or abortive RNA sequences, residual DNA templates, enzymes, and unincorporated nucleotides.
Effective purification of pseudouridine-modified mRNA is a critical step to ensure its safety, efficacy, and quality for therapeutic applications. This document provides detailed application notes and protocols for the primary methods used in the purification of pseudouridine-modified mRNA.
Purification Strategies Overview
A multi-step purification strategy is often employed to remove the various process-related impurities. The choice and order of purification techniques depend on the scale of production and the desired final purity of the mRNA product. The most common and effective methods include:
-
Oligo(dT) Affinity Chromatography: This technique is highly effective for capturing full-length, polyadenylated mRNA, thereby separating it from non-polyadenylated impurities.
-
Cellulose-Based dsRNA Removal: This method offers a simple and scalable approach to specifically remove immunogenic dsRNA byproducts.
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): A high-resolution technique capable of separating mRNA molecules based on size, making it effective for removing dsRNA and truncated RNA fragments.
-
Tangential Flow Filtration (TFF): A membrane-based technique ideal for buffer exchange, concentration, and removal of small molecule impurities, widely used in large-scale manufacturing.
Quantitative Data Summary
The following tables summarize typical performance metrics for the different purification methods. Actual results may vary depending on the specific mRNA construct, the initial purity of the IVT reaction mixture, and the scale of the process.
Table 1: Comparison of Purification Methods for Pseudouridine-Modified mRNA
| Purification Method | Primary Impurities Removed | Typical Recovery | Purity Achieved | Scalability | Key Advantages | Key Disadvantages |
| Oligo(dT) Affinity Chromatography | Non-polyadenylated fragments, enzymes, DNA template, unincorporated nucleotides | 80-90% | >90% full-length mRNA | Good | High specificity for poly(A)+ mRNA | Can bind some aberrant, polyadenylated fragments |
| Cellulose-Based dsRNA Removal | Double-stranded RNA (dsRNA) | >65% | >90% dsRNA removal | Excellent | Simple, cost-effective, and highly scalable | Primarily targets dsRNA |
| IP-RP-HPLC | dsRNA, truncated fragments, other structurally similar impurities | 40-60% | >95% | Moderate | High resolution and purity | Lower recovery, use of organic solvents |
| Tangential Flow Filtration (TFF) | Unincorporated nucleotides, small molecules, buffer exchange | >90% | Effective for small molecule removal | Excellent | High throughput, scalable, gentle on mRNA | Does not remove RNA-based impurities of similar size |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for the purification and quality control of pseudouridine-modified mRNA.
Overall Workflow: From In Vitro Transcription to Purified mRNA
The production of purified, modified mRNA is a multi-step process that begins with in vitro transcription and is followed by a series of purification and quality control steps.
Caption: Overall workflow for the production and purification of pseudouridine-modified mRNA.
Protocol 1: Oligo(dT) Affinity Chromatography
This protocol describes the purification of polyadenylated, pseudouridine-modified mRNA from the crude IVT reaction mixture.
Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of Pseudouridine-Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, which can enhance stability, increase translational efficiency, and reduce the innate immune response against synthetic mRNA. Pseudouridine (Ψ), an isomer of uridine, and its derivatives have been pivotal in this progress. Notably, N1-methylpseudouridine (m1Ψ) is a key component in FDA-approved COVID-19 mRNA vaccines, demonstrating the clinical viability of this approach.
The inclusion of pseudouridine and its analogs, such as N1-Ethylpseudouridine (N1-Et-Ψ), in mRNA transcripts during in vitro transcription (IVT) can lead to reduced activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and MDA5. These receptors are crucial sensors of foreign RNA, and their activation can trigger an inflammatory response. By mitigating this immune stimulation, pseudouridine-modified mRNA can lead to increased and more sustained protein expression. This document provides detailed application notes and protocols for the synthesis of pseudouridine-modified RNA using T7 RNA polymerase.
Data Presentation
The efficiency of in vitro transcription with N-substituted pseudouridine triphosphates is influenced by the nature of the substitution. The following tables summarize the in vitro transcription reaction components and the relative transcription efficiency of various N1-substituted pseudouridine triphosphates compared to uridine triphosphate.
Table 1: In Vitro Transcription Reaction Components
| Component | Stock Concentration | Final Concentration | Volume for 20 µL Reaction |
| Linearized DNA Template | 0.5 - 1 µg/µL | 25 - 50 ng/µL | 1 µL |
| T7 RNA Polymerase | Varies by supplier | Varies by supplier | 2 µL |
| 10x Transcription Buffer | 10x | 1x | 2 µL |
| ATP Solution | 100 mM | 7.5 mM | 1.5 µL |
| CTP Solution | 100 mM | 7.5 mM | 1.5 µL |
| GTP Solution | 100 mM | 7.5 mM | 1.5 µL |
| Pseudouridine-5'-Triphosphate (ΨTP) or N1-Ethylthis compound (N1-Et-ΨTP) | 100 mM | 7.5 mM | 1.5 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| Nuclease-free Water | - | - | To 20 µL |
Note: This is a general protocol and may require optimization depending on the specific template and desired RNA yield.
Table 2: Relative Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates
| N1-Modification of Pseudouridine | Relative mRNA Transcription Efficiency (%)* |
| Wild-Type (Uridine) | 100 |
| N1-Methyl (m1Ψ) | ~110 |
| N1-Ethyl (Et1Ψ) | ~95 |
| N1-(2-fluoroethyl) | ~80 |
| N1-propyl | ~70 |
| N1-isopropyl | ~30 |
| N1-methoxymethyl | ~105 |
| N1-pivaloxymethyl | ~40 |
| N1-benzyloxymethyl | ~25 |
**Data is estimated based on graphical representation from a study by TriLink BioTechnologies and may vary depending on the specific template and reaction conditions. Uridine-depleted templates can significantly improve the incorporation
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation of Pseudouridine-Modified mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and in vitro application of lipid nanoparticles (LNPs) for the delivery of pseudouridine-modified messenger RNA (mRNA). The inclusion of pseudouridine in mRNA has been demonstrated to enhance stability and reduce immunogenicity, making its effective encapsulation and delivery critical for therapeutic success.[1][2]
Introduction to LNP-mRNA Formulation
Lipid nanoparticles are at the forefront of delivery systems for mRNA-based therapeutics and vaccines.[1][2][] A typical LNP formulation is composed of four primary lipid components: an ionizable cationic lipid, a helper lipid (phospholipid), cholesterol, and a PEGylated lipid.[1][][4][5] The precise molar ratio of these lipids, in conjunction with the formulation process, significantly impacts the physicochemical properties of the LNPs, including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.[1]
-
Ionizable Cationic Lipids: These are crucial for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH and for facilitating endosomal escape within the target cell.[1][]
-
Helper Lipids (e.g., DSPC, DOPE): These zwitterionic phospholipids contribute to the structural integrity and stability of the nanoparticle.[1][6]
-
Cholesterol: This molecule modulates the fluidity and stability of the lipid bilayer, enhancing the overall stability of the LNP.[1][6]
-
PEGylated Lipids (e.g., DMG-PEG 2000): A polyethylene glycol (PEG) layer forms a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time.[1]
Data Presentation: LNP Formulation and Characterization Parameters
The following tables summarize typical quantitative data for the formulation and characterization of LNPs containing pseudouridine-modified mRNA. These values can serve as a starting point for optimization.
Table 1: Typical Lipid Composition for mRNA-LNPs
| Component | Example | Molar Ratio (%) | Reference(s) |
| Ionizable Cationic Lipid | SM-102, cKK-E12, C12-200 | 35 - 50 | [7][8] |
| Helper Lipid (Phospholipid) | DOPE, DSPC | 10 - 20 | [2][7] |
| Cholesterol | Cholesterol | 38.5 - 46.5 | [1][8] |
| PEGylated Lipid | DMG-PEG 2000, C14-PEG-2000 | 1.5 - 2.5 | [1][7][8] |
Table 2: Physicochemical Characterization of mRNA-LNPs
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) | [9] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [9] |
| Zeta Potential | -10 to +10 mV (at neutral pH) | Electrophoretic Light Scattering (ELS) | [7] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [] |
Experimental Protocols
Protocol for mRNA-LNP Formulation using Microfluidic Mixing
This protocol describes a reproducible method for generating LNPs with controlled size and high encapsulation efficiency using a microfluidic mixing device.[1][2]
Materials:
-
Ionizable cationic lipid (e.g., SM-102)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Pseudouridine-modified mRNA
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringe pumps
-
Syringes (sterile, various sizes)
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Prepare Lipid-Ethanol Solution:
-
Prepare mRNA-Aqueous Solution:
-
Dilute the pseudouridine-modified mRNA in 10 mM citrate buffer (pH 3.0).[8]
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions. Prime the system with ethanol and then with the aqueous buffer.[2]
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps.[1]
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).[2]
-
Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of mRNA-LNPs.[1][2]
-
Collect the resulting LNP dispersion in a sterile container.[2]
-
-
Purification and Buffer Exchange:
-
Sterile Filtration and Storage:
-
Sterile filter the final LNP formulation through a 0.22 µm syringe filter into a sterile tube.[2]
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.
Protocol for LNP Characterization
A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the LNP formulation in sterile PBS to an appropriate concentration.[2]
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.[2][6]
-
Perform the measurement in triplicate and report the average values.[2]
B. Zeta Potential by Electrophoretic Light Scattering (ELS)
-
Dilute a small aliquot of the LNP formulation in 0.1x PBS to reduce ionic strength.[2]
-
Transfer the sample to a specialized zeta potential cell.
-
Perform the measurement in triplicate and report the average values.[2]
C. mRNA Encapsulation Efficiency (EE) using RiboGreen Assay
This assay quantifies the amount of mRNA protected within the LNPs.[1]
-
Prepare Samples:
-
Prepare Standard Curve: Prepare a standard curve of the free pseudouridine-modified mRNA in TE buffer with and without 2% Triton X-100.
-
Assay:
-
Calculation:
-
Calculate the concentration of total and free mRNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
Caption: Workflow for the physicochemical characterization of mRNA-LNPs.
Protocol for In Vitro Transfection and Protein Expression Analysis
This protocol outlines the steps for transfecting cells with mRNA-LNPs and assessing the subsequent protein expression.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
mRNA-LNP formulation (encoding a reporter protein like Luciferase or GFP)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Appropriate assay reagents for protein quantification (e.g., Luciferase assay substrate, flow cytometer)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, remove the old media and add fresh, complete cell culture medium.
-
Add the mRNA-LNP solution to the cells at the desired final mRNA concentration.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[1]
-
-
Protein Expression Quantification:
-
For Luciferase Reporter mRNA:
-
For Green Fluorescent Protein (GFP) Reporter mRNA:
-
Caption: Workflow for in vitro transfection and protein expression analysis.
Conclusion
This document provides a foundational set of protocols for the formulation and evaluation of lipid nanoparticles for the delivery of pseudouridine-modified mRNA. The provided methods for formulation, characterization, and in vitro testing can be adapted and optimized for specific research and development needs. Careful control over the formulation parameters and thorough characterization are essential for developing safe and effective mRNA therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. kb.osu.edu [kb.osu.edu]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Cellular Transfection with Pseudouridine-Modified mRNA
Audience: Researchers, scientists, and drug development professionals.
Introduction In vitro transcribed (IVT) messenger RNA (mRNA) has become a important tool for transient gene expression in various research and therapeutic applications, including vaccine development, protein replacement therapies, and gene editing.[1] However, the clinical application of conventional mRNA is often limited by its inherent instability and its tendency to trigger innate immune responses.[2] The introduction of modified nucleosides, such as pseudouridine (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), represents a significant advancement in mRNA technology.[3][] Replacing uridine with pseudouridine during in vitro transcription dramatically reduces the mRNA's immunogenicity by allowing it to evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[3][][5] This modification not only abrogates immune activation but also enhances the stability and translational capacity of the mRNA, leading to significantly higher protein expression.[2][][6][7]
This application note provides detailed protocols for the synthesis of pseudouridine-modified mRNA, its transfection into mammalian cells, and subsequent analysis of protein expression and immunogenicity.
Comparative Performance of Modified mRNA
The strategic incorporation of pseudouridine and its derivatives is a highly effective method for enhancing the therapeutic potential of mRNA.[3] By significantly boosting protein expression and dampening the innate immune response, these modifications have paved the way for successful mRNA-based technologies.[3] The following tables summarize quantitative and qualitative data on the performance of unmodified versus modified mRNA.
Table 1: Relative Luciferase Expression This table summarizes representative data comparing the relative luciferase activity from mRNA modified with various pseudouridine analogs when transfected into THP-1 cells.[8][9]
| mRNA Modification | Relative Luciferase Activity (%) |
| Unmodified Uridine (WT) | Baseline[9] |
| Pseudouridine (Ψ) | Increased[9] |
| N1-Methylpseudouridine (m1Ψ) | Highly Increased[9] |
| N1-Ethylpseudouridine (N1-Et-Ψ) | Highly Increased (comparable to m1Ψ)[9] |
Table 2: Cell Viability After Transfection This table provides a qualitative summary of THP-1 cell viability after transfection with mRNA containing different modifications, as N1-substituted Ψ-mRNAs have been shown to decrease cell toxicity.[9]
| mRNA Modification | Cell Viability (MTT Assay) |
| Unmodified Uridine (WT) | Reduced[9] |
| Pseudouridine (Ψ) | Moderately Reduced[9] |
| N1-Substituted Pseudouridines | Decreased cell toxicity compared to WT-mRNA and Ψ-mRNA[9] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Pseudouridine-Modified mRNA
This protocol describes the synthesis of mRNA incorporating pseudouridine in place of uridine using a T7 RNA polymerase-based system.[3]
Materials:
-
Linearized DNA template with a T7 promoter[3]
-
Nuclease-free water
-
10x Transcription Buffer[9]
-
Ribonucleotide solution (ATP, GTP, CTP)[3]
-
Pseudouridine-5'-Triphosphate (Ψ-UTP) or N1-Methylthis compound (m1Ψ-TP)[3]
-
RNase Inhibitor[3]
-
T7 RNA Polymerase[3]
-
DNase I (RNase-free)[3]
-
mRNA purification kit (e.g., column-based or LiCl precipitation)[3][9]
Procedure:
-
Thaw Reagents: Thaw all components on ice. Keep enzymes in a cold block or on ice.[9]
-
Assemble Transcription Reaction: At room temperature, combine the following in a nuclease-free microcentrifuge tube in the specified order. A typical 20 µL reaction can yield 100-130 µg of RNA.[10][11]
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.[3][8]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[3][8]
-
mRNA Purification: Purify the transcribed mRNA using a suitable kit or method (e.g., lithium chloride precipitation) to remove unincorporated nucleotides, enzymes, and the digested DNA template.[3][8]
-
Quantification and Quality Control: Elute the purified mRNA in nuclease-free water.[3] Determine the concentration and purity using a spectrophotometer; the A260/A280 ratio should be approximately 2.0.[3] The integrity of the mRNA can be assessed by agarose gel electrophoresis.[8][9]
Protocol 2: Transfection of Mammalian Cells with Modified mRNA
This protocol describes the delivery of the synthesized pseudouridine-modified mRNA into a mammalian cell line (e.g., HEK293, HeLa, or THP-1) for protein expression analysis.[3][8]
Materials:
-
Purified pseudouridine-modified mRNA (from Protocol 1)
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM I Reduced Serum Medium)[8]
-
Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX, RNAfection)[8][12]
-
Multi-well cell culture plates[8]
-
Nuclease-free microcentrifuge tubes[12]
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they are at 70-90% confluency at the time of transfection.[8] For a 6-well plate, a density of 2x10⁴ cells per well can be used for human fibroblasts.[12]
-
Prepare mRNA-Lipid Complexes: a. For each well to be transfected, dilute the required amount of modified mRNA (e.g., 2 µg for a 6-well plate) into 100 µL of serum-free medium in a sterile, nuclease-free tube. Mix gently.[12] b. In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions. For example, dilute 4 µL of RNAfection reagent into 100 µL of serum-free medium.[12] c. Combine the diluted mRNA and the diluted transfection reagent. Mix gently by vortexing for 5-10 seconds and incubate at room temperature for 10-20 minutes to allow complexes to form.[8][12]
-
Transfection: a. Gently add the ~200 µL of mRNA-lipid complexes dropwise to the cells in the well.[8][12] b. Gently rock the plate back and forth to ensure even distribution.[12]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired period (typically 24-48 hours) to allow for protein expression.[8] Depending on the protocol, the medium containing the transfection complex may be replaced with fresh medium after 5 hours.[12]
-
Analysis: After incubation, harvest the cells or cell lysate for downstream analysis of protein expression.[8]
Protocol 3: Analysis of Protein Expression via Luciferase Reporter Assay
This protocol outlines the steps to quantify the translation efficiency of modified mRNA using a luciferase reporter system.[3]
Materials:
-
Transfected cells expressing a luciferase reporter gene[3]
-
Luciferase assay reagent[3]
-
Luminometer[3]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Prepare Cell Lysate: After the desired incubation period (e.g., 24 hours), wash the cells once with PBS.[3]
-
Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.
-
Perform Luciferase Assay: Add the luciferase assay reagent to the cell lysate.[3]
-
Measure Luminescence: Immediately measure the luminescence using a luminometer.[3]
-
Normalization: Normalize the luciferase activity to the total protein concentration in the lysate to account for variations in cell number and transfection efficiency.[3]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the key biological pathway involved in transfection with modified mRNA.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Optimized conditions for successful transfection of human endothelial cells with in vitro synthesized and modified mRNA for induction of protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Design, Assembly, Production, and Transfection of Synthetic Modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HighYield T7 mRNA Synthesis Kit (m5CTP/Y Psi-UTP), Synthesis of 5-methylcytidine and pseudouridine-modified (m)RNA - 2BScientific [2bscientific.com]
- 11. HighYield T7 mRNA Synthesis Kit (Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 12. systembio.com [systembio.com]
Application Notes and Protocols for the Detection of Pseudouridine in RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of current analytical methods for the detection and quantification of pseudouridine (Ψ), the most abundant RNA modification. This document includes experimental protocols for key techniques and visual workflows to aid in the selection and implementation of the most appropriate method for your research needs.
Introduction to Pseudouridine Detection
Pseudouridine (Ψ), an isomer of uridine, is a critical post-transcriptional modification found in a wide range of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and long non-coding RNA (lncRNA).[1][2] The dynamic nature of pseudouridylation and its role in regulating RNA structure, stability, and function have made its detection and quantification a key area of research in molecular biology and drug development. A variety of methods have been developed to identify and quantify Ψ, each with its own advantages and limitations in terms of sensitivity, throughput, and the ability to provide quantitative data. These methods can be broadly categorized into three groups: chemical labeling-based methods, next-generation sequencing (NGS)-based approaches, and mass spectrometry-based techniques.
Comparison of Analytical Methods
The selection of an appropriate method for pseudouridine detection depends on the specific research question, the type of RNA being studied, and the desired level of quantification. The following table summarizes the key quantitative parameters of the most common techniques.
| Method | Principle | Quantification | Throughput | Required RNA Input | Resolution | Advantages | Limitations |
| CMC-Primer Extension | Chemical labeling with CMC blocks reverse transcriptase, leading to truncated cDNA products. | Semi-quantitative | Low | µg amounts | Single nucleotide | Simple, well-established. | Not truly quantitative, can be labor-intensive. |
| Pseudo-Seq | CMC labeling followed by high-throughput sequencing of reverse transcription stops.[3][4] | Semi-quantitative | High | µg amounts of total RNA | Single nucleotide | Transcriptome-wide mapping.[3][4] | Indirect detection, potential for biases from RT stops. |
| CLAP (CMC-Ligation Assisted PCR) | CMC-induced reverse transcription stop followed by ligation and quantitative PCR.[1][5] | Quantitative | Low to Medium | ng to µg amounts of total RNA | Single nucleotide | Sensitive and quantitative for specific sites.[1][5] | Not suitable for transcriptome-wide discovery. |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, with Ψ causing characteristic changes in the electrical current signal.[6] | Semi-quantitative | High | ~1 µg of poly(A) RNA | Single nucleotide | Direct detection without chemical labeling or reverse transcription.[6] | Accuracy of modification calling is still evolving.[7] |
| LC-MS/MS | Liquid chromatography separation of RNA digest followed by tandem mass spectrometry to identify and quantify Ψ-containing fragments.[2] | Quantitative | Low to Medium | ng to µg amounts | Single nucleotide | Highly accurate and quantitative, can detect other modifications simultaneously.[2][8] | Requires specialized equipment, lower throughput. |
Experimental Protocols
CMC-Based Pseudouridine Detection (General Protocol)
This protocol describes the general principle of using N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC) to label pseudouridine for subsequent detection.
Materials:
-
Total RNA or purified RNA of interest
-
CMC (N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide p-toluenesulfonate)
-
BEU Buffer (50 mM Bicine, 4 mM EDTA, 7 M Urea, pH 8.3)
-
Sodium Carbonate Buffer (50 mM, pH 10.4)
-
Reverse Transcriptase
-
Gene-specific primers
-
dNTPs
-
RNase Inhibitor
-
Ethanol
-
3 M Sodium Acetate (pH 5.2)
Procedure:
-
RNA Denaturation: Resuspend 1-5 µg of RNA in water and denature at 95°C for 2 minutes, then place on ice.
-
CMC Modification: Add BEU buffer and freshly prepared CMC solution to the RNA. Incubate at 37°C for 20 minutes.
-
RNA Precipitation: Precipitate the RNA by adding 3 M sodium acetate and ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the RNA.
-
Alkaline Treatment: Resuspend the RNA pellet in sodium carbonate buffer and incubate at 37°C for 4-6 hours to reverse the modification on U and G residues, leaving the stable adduct on Ψ.
-
RNA Precipitation: Precipitate the RNA again as in step 3.
-
Reverse Transcription: Resuspend the RNA pellet in water. Set up a reverse transcription reaction using a gene-specific primer, dNTPs, RNase inhibitor, and reverse transcriptase. The CMC adduct on Ψ will block the reverse transcriptase, resulting in a truncated cDNA product.
-
Analysis: Analyze the cDNA products by gel electrophoresis or capillary electrophoresis. The presence of a truncated product in the CMC-treated sample compared to a control (no CMC) indicates the presence of a pseudouridine.
Pseudo-Seq: Genome-Wide Pseudouridine Profiling
This protocol is an adaptation of the CMC method for high-throughput sequencing to map pseudouridine sites across the transcriptome.[3][4]
Materials:
-
Poly(A)+ RNA
-
CMC
-
BEU Buffer
-
Sodium Carbonate Buffer
-
RNA fragmentation buffer
-
T4 Polynucleotide Kinase (PNK)
-
RNA Ligase
-
Reverse Transcriptase
-
PCR amplification reagents
-
Adapters for sequencing
-
Agencourt RNAClean XP beads
Procedure:
-
RNA Fragmentation and Dephosphorylation: Fragment the poly(A)+ RNA to the desired size range (e.g., 100-200 nucleotides) and dephosphorylate the 3' ends.
-
CMC Modification and Alkaline Treatment: Perform CMC modification and alkaline treatment as described in the general CMC protocol (steps 2-5).
-
3' Adapter Ligation: Ligate a 3' adapter to the fragmented and modified RNA.
-
Reverse Transcription: Perform reverse transcription using a primer that is complementary to the 3' adapter. The reverse transcriptase will stall one nucleotide 3' to the CMC-modified Ψ.
-
5' Adapter Ligation: Ligate a 5' adapter to the 3' end of the resulting cDNA.
-
PCR Amplification: Amplify the ligated products by PCR.
-
Library Purification and Sequencing: Purify the PCR products and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Sites of pseudouridylation will be identified by the accumulation of reads that terminate at a specific position in the CMC-treated sample compared to the control.
CLAP: Quantitative Analysis of Specific Pseudouridine Sites
The CMC-RT and Ligation Assisted PCR (CLAP) method allows for the sensitive and quantitative measurement of pseudouridylation at specific sites.[1][5]
Materials:
-
Total RNA
-
CMC
-
BEU Buffer
-
Sodium Carbonate Buffer
-
Reverse Transcriptase
-
Site-specific RT primer
-
Splint oligonucleotide
-
T4 DNA Ligase
-
PCR primers (forward and reverse)
-
qPCR master mix
Procedure:
-
CMC Treatment: Treat total RNA with CMC as described in the general CMC protocol (steps 2-5).
-
Reverse Transcription: Perform reverse transcription using a site-specific primer located downstream of the putative Ψ site. This will generate two populations of cDNA: a truncated product ending at the Ψ site and a full-length product from unmodified RNA.
-
Ligation: Use a specific splint oligonucleotide to ligate an adapter to the 3' end of the truncated cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer that binds to the ligated adapter and a reverse primer that binds downstream. The ratio of the PCR products from the truncated and full-length cDNAs reflects the stoichiometry of pseudouridylation at that site.
Nanopore Direct RNA Sequencing for Pseudouridine Detection
This method enables the direct detection of pseudouridine on native RNA molecules without the need for chemical labeling or reverse transcription.[6]
Materials:
-
Poly(A)+ RNA
-
Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit
-
ONT MinION, GridION, or PromethION sequencer
Procedure:
-
Library Preparation: Prepare a direct RNA sequencing library according to the ONT protocol. This involves ligating a motor protein and sequencing adapter to the poly(A) tail of the RNA molecules.
-
Sequencing: Load the library onto a nanopore flow cell and perform sequencing. As the RNA molecule passes through the nanopore, the changes in electrical current are recorded.
-
Data Analysis: Use specialized software to analyze the raw nanopore signal. Pseudouridine modifications can cause characteristic shifts in the current signal and changes in the basecalling accuracy (e.g., a higher rate of U-to-C miscalls) compared to unmodified uridine.[6][9] These signatures are used to identify potential pseudouridine sites.
LC-MS/MS for Pseudouridine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for the absolute quantification of pseudouridine.[2]
Materials:
-
Total RNA or purified RNA of interest
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Stable isotope-labeled pseudouridine internal standard
Procedure:
-
RNA Digestion: Digest the RNA sample to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Sample Preparation: Spike the digested sample with a known amount of stable isotope-labeled pseudouridine as an internal standard.
-
LC Separation: Separate the nucleosides using liquid chromatography.
-
MS/MS Analysis: Introduce the separated nucleosides into the mass spectrometer. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition from the precursor ion to a specific product ion for both the native pseudouridine and the stable isotope-labeled internal standard.
-
Quantification: Calculate the absolute amount of pseudouridine in the original sample by comparing the peak area of the native pseudouridine to that of the internal standard.
Visualizations
References
- 1. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanoporetech.com [nanoporetech.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanopore Dwell Time Analysis Permits Sequencing and Conformational Assignment of Pseudouridine in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling with Pseudouridine-¹⁸O-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification and plays a crucial role in RNA stability, function, and the modulation of innate immune responses. The incorporation of pseudouridine into messenger RNA (mRNA) has been shown to enhance its stability and translational efficiency, making it a key component in the development of mRNA-based therapeutics and vaccines. The use of isotopically labeled Pseudouridine-¹⁸O-Triphosphate (Ψ-¹⁸O-TP) provides a powerful tool for the quantitative analysis of RNA metabolism, enabling researchers to trace the fate of therapeutically relevant RNA molecules within a cellular environment.
These application notes provide detailed protocols for the use of Pseudouridine-¹⁸O-Triphosphate in both in vitro transcription and metabolic labeling of cellular RNA. The subsequent analysis of the ¹⁸O-labeled RNA by mass spectrometry allows for precise quantification and tracking of the modified transcripts.
Principle of the Method
Metabolic labeling with Pseudouridine-¹⁸O-Triphosphate involves the introduction of this heavy isotope-labeled nucleotide triphosphate into either an in vitro transcription reaction or directly into cell culture. In the cellular context, the nucleoside triphosphate is incorporated into newly synthesized RNA by cellular RNA polymerases. The presence of the stable heavy isotope ¹⁸O in the phosphate group of the incorporated pseudouridine results in a predictable mass shift that can be readily detected by mass spectrometry. This allows for the differentiation and quantification of the labeled RNA from the endogenous, unlabeled RNA pool.
Applications
-
Quantitative analysis of mRNA stability and degradation rates: By tracking the decay of the ¹⁸O-labeled RNA species over time, researchers can accurately determine the half-life of specific transcripts.
-
Studying the kinetics of RNA synthesis and processing: Pulse-chase experiments using Ψ-¹⁸O-TP can elucidate the dynamics of transcription, pre-mRNA splicing, and other processing events.
-
Pharmacokinetic and biodistribution studies of mRNA therapeutics: The ¹⁸O label serves as a tracer to quantify the distribution and clearance of therapeutic mRNA in different tissues and organs.
-
Elucidating the mechanism of action of RNA-modifying enzymes: This method can be used to study the incorporation of pseudouridine by specific pseudouridine synthases.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of pseudouridine in RNA.
Table 1: Impact of Pseudouridine Modification on mRNA Properties
| Parameter | Unmodified Uridine | Pseudouridine (Ψ) | Fold Change/Effect |
| Translational Efficiency | Baseline | Increased | Up to 10-fold increase in protein production |
| Immunogenicity (TNF-α secretion) | High | Significantly Reduced | Reduced activation of innate immune receptors (TLRs, PKR)[][2] |
| mRNA Stability (in vitro) | Standard | Similar to unmodified | No significant change in stability in in vitro assays using human skin-associated RNases[2] |
| mRNA Stability (in cells) | Baseline | Increased | Ψ-modified mRNAs are more resistant to RNase-mediated degradation |
Table 2: Fidelity of Uridine Analog Incorporation during In Vitro Transcription
| Uridine Analog | Combined Error Rate (errors/base) |
| Uridine (unmodified) | 6.4 ± 0.4 x 10⁻⁵ |
| Pseudouridine (Ψ) | 1.1 ± 0.2 x 10⁻⁴ |
| N1-methyl-pseudouridine (m1Ψ) | 8.0 ± 0.3 x 10⁻⁵ |
Data synthesized from literature and represents typical findings. Actual values may vary depending on the experimental conditions and the specific RNA sequence.[3]
Experimental Protocols
Protocol 1: In Vitro Transcription of ¹⁸O-Labeled Pseudouridine-Modified mRNA
This protocol describes the synthesis of mRNA containing ¹⁸O-labeled pseudouridine using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, CTP solution (100 mM each)
-
UTP solution (100 mM)
-
Pseudouridine-¹⁸O-Triphosphate (Ψ-¹⁸O-TP) (100 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based or LiCl precipitation)
Procedure:
-
Reaction Setup: Assemble the following reaction components on ice in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL, but can be scaled up.
-
Nuclease-free water: to final volume
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP mix (100 mM each): 0.6 µL (3 mM final concentration each)
-
UTP (100 mM): 0.12 µL (0.6 mM final concentration)
-
Pseudouridine-¹⁸O-Triphosphate (100 mM): 0.48 µL (2.4 mM final concentration)
-
Linearized DNA template: 1 µg
-
Ribonuclease Inhibitor: 20 units
-
T7 RNA Polymerase: 50 units
-
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed ¹⁸O-labeled mRNA using a suitable method. Options include:
-
Spin Column Purification: Follow the manufacturer's protocol for the chosen RNA purification kit. This method is effective at removing unincorporated nucleotides, proteins, and salts.[4]
-
Lithium Chloride (LiCl) Precipitation: This method is suitable for removing the majority of unincorporated nucleotides and enzymes, especially for RNAs longer than 300 nucleotides.[4]
-
Add 0.5 volumes of 7.5 M LiCl to the reaction mixture.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the RNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Remove the ethanol and air-dry the pellet.
-
Resuspend the purified RNA in nuclease-free water.
-
-
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by denaturing agarose gel electrophoresis.
Protocol 2: Metabolic Labeling of Cellular RNA with Pseudouridine-¹⁸O-Triphosphate
This protocol is adapted from established methods for metabolic labeling with other uridine analogs like 4-thiouridine (4sU).[5][6][7] Optimization of labeling time and concentration may be required for specific cell types and experimental goals.
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
Pseudouridine-¹⁸O-Triphosphate (Ψ-¹⁸O-TP)
-
TRIzol or other RNA extraction reagent
-
RNA purification kit
Procedure:
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of Pseudouridine-¹⁸O-Triphosphate. Due to the charged nature of triphosphates, direct addition to the medium might result in low uptake. For efficient delivery, consider using a transfection reagent suitable for small molecules or electroporation. As a starting point, concentrations similar to those used for other nucleoside analogs (e.g., 100-500 µM of the corresponding nucleoside) can be tested, but optimization is crucial.[6][8]
-
Metabolic Labeling:
-
Pulse Labeling (for measuring RNA synthesis): For short labeling times (e.g., 10-60 minutes), replace the existing medium with the pre-warmed labeling medium.[8]
-
Pulse-Chase (for measuring RNA decay):
-
Incubate cells with the labeling medium for a defined period (the "pulse," e.g., 2-4 hours) to allow for incorporation of Ψ-¹⁸O-TP into newly synthesized RNA.
-
Remove the labeling medium, wash the cells once with pre-warmed fresh medium, and then add fresh medium containing a high concentration of unlabeled pseudouridine or uridine (the "chase," e.g., 10-20 mM) to prevent further incorporation of the labeled analog.
-
Harvest cells at various time points during the chase.
-
-
-
Cell Lysis and RNA Extraction: At the end of the labeling or chase period, aspirate the medium and lyse the cells directly on the plate using TRIzol or another appropriate lysis buffer. Proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Purification: Purify the total RNA using a standard RNA purification kit to remove any contaminants that might interfere with downstream mass spectrometry analysis.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis of ¹⁸O-Labeled RNA
This protocol outlines the general steps for preparing ¹⁸O-labeled RNA for quantitative analysis by mass spectrometry.
Materials:
-
Purified ¹⁸O-labeled RNA
-
Unlabeled control RNA
-
RNase T1
-
¹⁶O-water (normal water)
-
¹⁸O-water (for enzymatic digestion control)
-
Ammonium citrate buffer
-
Solid-phase extraction (SPE) cartridges for desalting
-
MALDI matrix or LC-MS compatible solvents
Procedure:
-
RNA Digestion:
-
For relative quantification: Digest one RNA sample (e.g., the experimental sample) with RNase T1 in ¹⁸O-labeled water. Digest a second RNA sample (e.g., the control) with RNase T1 in normal (¹⁶O) water. The ¹⁸O from the water will be incorporated at the 3'-phosphate of the resulting oligonucleotides, creating a 2 Da mass shift.[9]
-
For absolute quantification (using ¹⁸O-labeled RNA as an internal standard): Spike a known amount of the purified ¹⁸O-labeled RNA into the unlabeled biological sample before digestion. Digest the mixed sample in ¹⁶O-water.
-
-
Sample Cleanup: Desalt the digested RNA samples using SPE cartridges to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Mass Spectrometry Analysis:
-
MALDI-MS: Mix the desalted sample with a suitable MALDI matrix and spot onto the target plate for analysis.
-
LC-MS/MS: Resuspend the desalted sample in a solvent compatible with the liquid chromatography system and inject it for analysis. Peptides are typically analyzed in LC-MS/MS, and a similar approach can be used for RNA oligonucleotides.[10]
-
-
Data Analysis: Quantify the relative or absolute abundance of the ¹⁸O-labeled RNA species by comparing the ion intensities of the labeled ("heavy") and unlabeled ("light") oligonucleotide peaks in the mass spectra. The mass difference will depend on the number of incorporated ¹⁸O atoms.
Visualizations
Experimental Workflow for Metabolic Labeling and Analysis
Caption: Workflow for metabolic labeling of RNA with Pseudouridine-¹⁸O-Triphosphate and subsequent quantitative analysis by mass spectrometry.
Principle of Quantitative Analysis by Mass Spectrometry
Caption: Schematic illustrating the principle of using ¹⁸O-labeled pseudouridine for the relative quantification of RNA by mass spectrometry.
References
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. neb.com [neb.com]
- 5. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Pseudouridine-Modified mRNA for Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, offering a potent and adaptable platform for inducing robust immune responses. A cornerstone of this technology is the strategic modification of the mRNA molecule to enhance its stability, translational efficiency, and to mitigate innate immune activation. The incorporation of pseudouridine (Ψ) and its derivatives, such as N1-methyl-pseudouridine (m1Ψ), in place of uridine during in vitro transcription (IVT) is a critical innovation that has enabled the success of current mRNA vaccines.[1][2][3] Unmodified mRNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to an inflammatory response that can impede translation and cause adverse effects.[1][2] Pseudouridine modification helps the mRNA evade these innate immune sensors, leading to increased protein expression and a more favorable safety profile.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and quality control of pseudouridine-modified mRNA intended for vaccine development.
Key Advantages of Pseudouridine Modification
The substitution of uridine with pseudouridine or its analogs in synthetic mRNA confers several beneficial properties:
-
Reduced Immunogenicity: Modified mRNA is less likely to be detected by innate immune sensors, thereby reducing the production of type I interferons and other inflammatory cytokines that can inhibit translation.[4][6][7]
-
Enhanced Translational Capacity: By evading the innate immune response, pseudouridine-modified mRNA leads to more efficient and sustained protein translation from the synthetic transcript.[4][8][]
-
Increased Stability: The structural alterations induced by pseudouridine can contribute to the overall stability of the mRNA molecule.[4][5][]
Experimental Data Summary
The following tables summarize quantitative data on the effects of various N1-substituted pseudouridine modifications on mRNA translation and cellular viability.
Table 1: In Vitro Translation and Cellular Activity of N1-Substituted Pseudouridine-Modified FLuc mRNA
| N1-Substitution | Relative In Vitro Translation (Wheat Germ Extract) (%) | Relative Luciferase Activity in THP-1 Cells (%) |
| Wild-Type (U) | 100 | ~10 |
| Pseudouridine (H) | ~90 | ~60 |
| N1-Methyl (Me) | ~85 | 100 |
| N1-Ethyl (Et) | ~80 | ~95 |
| N1-(2-Fluoroethyl) (FE) | ~75 | ~90 |
| N1-Propyl (Pr) | ~70 | ~85 |
| N1-Isopropyl (iPr) | ~50 | ~70 |
| N1-Methoxymethyl (MOM) | ~60 | ~80 |
Data extracted and estimated from graphical representations.[1]
Table 2: Cytotoxicity of N1-Substituted Pseudouridine-Modified FLuc mRNA in THP-1 Cells (MTT Assay)
| N1-Substitution | Relative Cell Viability (%) |
| Wild-Type (U) | ~70 |
| Pseudouridine (H) | ~85 |
| N1-Methyl (Me) | ~95 |
| N1-Ethyl (Et) | >95 |
| N1-(2-Fluoroethyl) (FE) | >95 |
| N1-Propyl (Pr) | >95 |
| N1-Isopropyl (iPr) | >95 |
| N1-Methoxymethyl (MOM) | >95 |
Data extracted and estimated from graphical representations.[1]
Diagrams and Workflows
Innate Immune Evasion by Modified mRNA
Caption: Mechanism of innate immune evasion by pseudouridine-modified mRNA.
Workflow for Modified mRNA Synthesis and Evaluation
Caption: General workflow for pseudouridine-modified mRNA synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Pseudouridine-Modified mRNA by In Vitro Transcription
This protocol outlines the synthesis of mRNA with the complete substitution of uridine triphosphate (UTP) with a pseudouridine analog, such as N1-methyl-pseudouridine-5'-triphosphate (m1Ψ-UTP).
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.
-
N1-methyl-pseudouridine-5'-triphosphate (m1Ψ-UTP) or other desired pseudouridine analog.
-
ATP, CTP, and GTP solutions.
-
T7 RNA Polymerase.
-
10x Transcription Buffer.
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Nuclease-free water.
-
mRNA purification kit or reagents for lithium chloride (LiCl) precipitation.
Procedure:
-
Reaction Assembly: Thaw all reagents on ice. Assemble the in vitro transcription reaction at room temperature in the following order to prevent precipitation of the DNA template:
-
Nuclease-free water (to final volume)
-
10x Transcription Buffer
-
ATP, CTP, GTP (final concentration typically 1-2 mM each)
-
m1Ψ-UTP (or other pseudouridine analog)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[1]
-
mRNA Purification: Purify the synthesized mRNA using a spin column-based purification kit according to the manufacturer's instructions or by LiCl precipitation to effectively remove enzymes, unincorporated nucleotides, and salts.[1]
-
Quantification and Quality Control:
-
Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). A single, sharp band at the expected size indicates high-quality mRNA.[1][4]
-
Protocol 2: In Vitro Transfection and Protein Expression Assay
This protocol is designed to assess the protein expression from the synthesized pseudouridine-modified mRNA in a suitable cell line.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized pseudouridine-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase, FLuc).
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX).
-
Opti-MEM I Reduced Serum Medium.
-
96-well opaque white plates (for luminescence assays).
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 96-well opaque white plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 100 ng of the modified mRNA in 5 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of the transfection reagent in 5 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for the formation of mRNA-lipid complexes.[1]
-
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 24 hours) to allow for mRNA translation and protein expression.
-
Luciferase Assay: After incubation, measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol with a luminometer.
Protocol 3: Assessment of mRNA-Induced Cytotoxicity
This protocol provides a method to evaluate the cytotoxicity of the synthesized modified mRNA using an MTT assay.
Materials:
-
THP-1 or other immune-sensitive cell line.
-
Complete growth medium.
-
Synthesized pseudouridine-modified mRNA.
-
Transfection reagent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Transfection: Seed and transfect the cells as described in Protocol 2.
-
MTT Addition: After the desired incubation period (e.g., 24 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The incorporation of pseudouridine and its derivatives into synthetic mRNA is a fundamental strategy for the development of effective and safe mRNA vaccines. The protocols and data presented here provide a framework for researchers and drug development professionals to produce and evaluate high-quality, modified mRNA for preclinical and clinical applications. Careful adherence to these methodologies will facilitate the advancement of novel mRNA-based therapeutics and vaccines.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Pseudouridine - Wikipedia [en.wikipedia.org]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 6. custombiotech.roche.com [custombiotech.roche.com]
- 7. New sequencing techniques unlock modifications that make mRNA vaccines so effective | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pseudouridine-Modified mRNA Synthesis
Welcome to the technical support center for pseudouridine-modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to in vitro transcription (IVT) of modified mRNA.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your pseudouridine-modified mRNA synthesis experiments.
Q1: My in vitro transcription (IVT) reaction resulted in a very low or no yield of mRNA. What are the potential causes?
A low or non-existent mRNA yield is a common issue that can arise from several factors throughout the IVT workflow. A systematic evaluation of each component and step is the most effective way to troubleshoot this problem.[1]
Possible Cause 1: Poor Quality DNA Template
The quality of the DNA template is critical for a successful IVT reaction.[1][]
-
Troubleshooting Steps:
-
Assess Purity: Ensure your DNA template is free from contaminants like proteins, phenol, ethanol, and salts from plasmid purification.[1] Use a spectrophotometer to check the A260/280 ratio (should be ~1.8) and the A260/230 ratio (should be 2.0-2.2).[1] Contaminants can inhibit RNA polymerase.[3]
-
Verify Integrity: Run the linearized DNA template on a 1% agarose gel to confirm its integrity. A single, sharp band of the correct size should be visible. Degraded or fragmented DNA will lead to low yields and truncated transcripts.[]
-
Confirm Complete Linearization: Incomplete linearization of the plasmid DNA can lead to shorter-than-expected transcripts or run-on transcripts, which can affect purification and yield.[4] Verify complete linearization on an agarose gel.[1]
-
Purification: If the quality is suboptimal, purify the linearized DNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.[1]
-
Possible Cause 2: Issues with IVT Reagents
The quality and concentration of all IVT reagents are crucial for optimal transcription.
-
Troubleshooting Steps:
-
T7 RNA Polymerase: The activity of the T7 RNA polymerase directly impacts transcription efficiency. Using too little enzyme will result in low yields, while an excess can lead to the production of double-stranded RNA (dsRNA) by-products.[1][] Always use a reputable supplier, store the enzyme correctly at -20°C, and avoid repeated freeze-thaw cycles.
-
NTPs and Modified Nucleotides: Ensure the ribonucleotides (ATP, CTP, GTP) and the pseudouridine triphosphate (ΨTP) or its analogs are of high quality and at the correct concentration. The standard concentration for each nucleotide is typically between 1-2 mM.[]
-
RNase Contamination: RNase contamination can degrade your newly synthesized mRNA.[4] Use nuclease-free water, pipette tips, and tubes.[5] Incorporating an RNase inhibitor in the IVT reaction can also help prevent degradation.[4]
-
Possible Cause 3: Suboptimal Reaction Conditions
The parameters of the IVT reaction itself can significantly influence the yield.
-
Troubleshooting Steps:
-
Magnesium Concentration: Magnesium ions (Mg²⁺) are a critical cofactor for T7 RNA polymerase.[][6] The optimal Mg²⁺ concentration can be construct-dependent and may require titration. Both too low and too high concentrations can negatively impact yield.[6]
-
Incubation Time and Temperature: IVT reactions are typically incubated at 37°C for 2-4 hours.[][7] While this is the optimal temperature for T7 RNA polymerase activity, lowering the temperature (e.g., to 16°C) can sometimes help with templates that have complex secondary structures.[8] Extending the incubation time may increase yield, but can also lead to an increase in byproducts.[7]
-
DNA Template Concentration: The optimal concentration of the DNA template can vary. While higher concentrations generally lead to increased mRNA yields, excessive amounts can inhibit the reaction or lead to dsRNA formation.[]
-
Q2: The yield of my pseudouridine-modified mRNA is lower than the yield of unmodified mRNA. Is this expected?
While pseudouridine and its analogs like N1-methylpseudouridine (N1mΨ) are incorporated to enhance mRNA stability and reduce immunogenicity, their presence can sometimes affect the efficiency of the in vitro transcription reaction.[9][10][11]
-
Explanation: The T7 RNA polymerase may incorporate modified nucleotides less efficiently than their unmodified counterparts. This can be influenced by the specific pseudouridine analog used.[1] For instance, some studies have shown that N1-methylpseudouridine is incorporated with higher fidelity than pseudouridine.[12]
-
Optimization Strategies:
-
Codon Optimization: Modifying the coding sequence to use synonymous codons that reduce the overall uridine content can improve the incorporation efficiency of modified uridine analogs.[1]
-
Adjusting Nucleotide Ratios: While complete replacement of UTP with ΨTP is common, optimizing the ratio of modified to unmodified uridine may be necessary for certain templates.
-
Enzyme Selection: Different RNA polymerases may exhibit varying efficiencies with modified nucleotides.[12]
-
Q3: I see a smear or multiple smaller bands on my gel after mRNA purification. What does this indicate?
The presence of a smear or smaller, discrete bands suggests the presence of incomplete or degraded transcripts.[8]
-
Possible Causes and Solutions:
-
Template Degradation: As mentioned in Q1, a degraded DNA template will result in truncated mRNA.[] Ensure your template is intact.
-
Premature Termination: Complex secondary structures in the DNA template or long stretches of a single nucleotide can cause the RNA polymerase to dissociate prematurely.[8] Lowering the reaction temperature might help the polymerase navigate these regions.[8]
-
Low Nucleotide Concentration: If the concentration of any of the NTPs is too low, it can become a limiting factor and lead to premature termination.[8]
-
RNase Contamination: Post-transcriptional degradation by RNases will result in a smear on the gel.[4] Maintain a strict RNase-free environment.
-
Q4: My final mRNA yield is low after purification. What could be the cause?
Significant loss of mRNA during the purification step is a common problem.
-
Troubleshooting Steps:
-
Choice of Purification Method: Different purification methods have varying recovery rates. Column-based kits (e.g., silica-based) are common and generally efficient.[1] Lithium chloride (LiCl) precipitation is another option, but may be less effective at removing certain contaminants.
-
dsRNA Removal: IVT reactions can produce double-stranded RNA (dsRNA) as a byproduct, which can be immunogenic.[7] Purification methods like cellulose affinity chromatography are specifically designed to remove dsRNA and can be employed if dsRNA contamination is a concern.[13]
-
Handling: mRNA is susceptible to degradation. Ensure all steps are performed on ice when possible and use nuclease-free reagents and consumables.
-
Frequently Asked Questions (FAQs)
Q5: Why is pseudouridine used in mRNA synthesis?
Pseudouridine (Ψ) is a naturally occurring isomer of uridine.[] Its incorporation into synthetic mRNA offers several advantages for therapeutic applications:
-
Reduced Immunogenicity: Pseudouridine-modified mRNA is less likely to be recognized as foreign by the innate immune system, specifically by Toll-like receptors (TLRs), which reduces unwanted inflammatory responses.[10][11]
-
Increased Stability: The presence of pseudouridine can enhance the stability of the mRNA molecule, making it more resistant to degradation by cellular nucleases.[10][]
-
Enhanced Translation: Pseudouridine-containing mRNA can be translated more efficiently into protein compared to its unmodified counterpart.[11][15] This is partly because it reduces the activation of protein kinase R (PKR), an enzyme that can inhibit translation.[15]
Q6: What is the difference between pseudouridine (Ψ) and N1-methylpseudouridine (N1mΨ)?
N1-methylpseudouridine (N1mΨ) is a further modification of pseudouridine where a methyl group is added to the nitrogen at the 1st position of the base.[9] N1mΨ has been shown to be even more effective than pseudouridine at reducing immunogenicity and enhancing protein expression.[9][] The COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna both utilize N1mΨ.[9]
Q7: How do I assess the quality of my final pseudouridine-modified mRNA?
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the concentration of your mRNA and assess its purity by checking the A260/280 ratio, which should be approximately 2.0.[16]
-
Integrity: Analyze the integrity of the mRNA transcript on a denaturing agarose gel or via automated electrophoresis (e.g., Agilent Bioanalyzer). A single, sharp band at the expected size indicates a high-quality, full-length product.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro transcription of pseudouridine-modified mRNA.
Table 1: Recommended IVT Reaction Component Concentrations
| Component | Recommended Concentration | Notes |
| Linearized DNA Template | 30-60 ng/µL | Optimal concentration can be template-dependent.[6] |
| ATP, CTP, GTP, ΨTP | 1-2 mM each | Can be adjusted based on specific reaction conditions.[] |
| T7 RNA Polymerase | 5-10 U/µL | Titration may be necessary to optimize yield and minimize byproducts.[6] |
| Mg²⁺ | 6-75 mM | The optimal concentration is critical and highly variable.[6] |
| DTT | 5 mM (final) | Recommended to maintain polymerase activity.[3][17] |
Table 2: Quality Control Metrics for DNA Template and Final mRNA Product
| Parameter | DNA Template | Final mRNA Product |
| A260/280 Ratio | ~1.8 | ~2.0 |
| A260/230 Ratio | 2.0-2.2 | >2.0 |
| Integrity (Gel Electrophoresis) | Single, sharp band | Single, sharp band |
Experimental Protocols
Protocol 1: DNA Template Preparation (Plasmid Linearization)
-
Restriction Digest: Set up a restriction digest reaction to linearize your plasmid DNA containing the gene of interest downstream of a T7 promoter. Use a unique restriction enzyme that cuts downstream of the poly(A) tail sequence.
-
Incubation: Incubate the reaction at the optimal temperature for the chosen restriction enzyme for 2-4 hours or overnight to ensure complete digestion.
-
Verification of Linearization: Run a small aliquot of the digested plasmid on a 1% agarose gel alongside the uncut plasmid to confirm complete linearization.
-
Purification: Purify the linearized DNA template using a commercial PCR purification kit or by phenol-chloroform extraction followed by ethanol precipitation to remove the restriction enzyme and buffer components.[1]
-
Quantification and Quality Check: Resuspend the purified DNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.[1]
Protocol 2: In Vitro Transcription of Pseudouridine-Modified mRNA
This protocol is a general guideline and may require optimization.
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed.
-
Nuclease-free water (to final volume)
-
10x Transcription Buffer
-
ATP, CTP, GTP Solution
-
Pseudouridine-5'-Triphosphate (ΨTP) Solution
-
Linearized DNA Template (1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[16]
-
DNase Treatment: To remove the DNA template, add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[1][16]
Protocol 3: mRNA Purification
-
Column Purification: Use a commercially available RNA purification kit that utilizes silica-based spin columns.
-
Binding: Add binding buffer (often containing ethanol) to the IVT reaction mixture.
-
Loading: Apply the sample to the spin column and centrifuge. The mRNA will bind to the silica membrane.
-
Washing: Wash the membrane with the provided wash buffers to remove proteins, salts, and unincorporated nucleotides.
-
Elution: Elute the purified mRNA from the column using nuclease-free water.[1]
-
Quantification and Quality Control: Measure the concentration and assess the integrity of the purified mRNA as described in FAQ Q7.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. neb.com [neb.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 11. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. neb.com [neb.com]
Technical Support Center: Optimizing Pseudouridine-5'-triphosphate (ΨTP) in In Vitro Transcription (IVT)
Welcome to the technical support center for optimizing the use of pseudouridine-5'-triphosphate (ΨTP) and its analogs in in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound (ΨTP) in my IVT reaction?
A1: Incorporating pseudouridine (Ψ), an isomer of uridine, into your mRNA transcripts offers several key advantages. It is a well-established strategy to reduce the innate immunogenicity of the mRNA by evading recognition from pattern recognition receptors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[1][2] This can lead to increased protein expression and enhanced stability of the mRNA in vivo.[3]
Q2: Should I partially or completely replace Uridine-5'-triphosphate (UTP) with ΨTP?
A2: For most applications aiming to reduce immunogenicity, a complete (100%) replacement of UTP with ΨTP or its analogs like N1-methylthis compound (m1ΨTP) is the standard and recommended practice.[4][5][6] Partial replacement may not be as effective in reducing the immune response. However, the optimal ratio can be template-dependent, and titration may be necessary for specific applications.
Q3: What are the differences between pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and other analogs?
A3: While all are designed to reduce immunogenicity, they have different impacts on IVT and mRNA function. N1-methylpseudouridine (m1Ψ) is widely used in mRNA vaccines and is reported to be incorporated with higher fidelity than pseudouridine during IVT.[6] It also shows a significant reduction in dsRNA by-products compared to both unmodified uridine and pseudouridine.[4] Newer analogs like N1-Ethyl-pseudouridine may offer a unique balance of high protein expression and low cytotoxicity.[1]
Q4: Does using ΨTP affect my mRNA yield?
A4: The use of modified nucleotides like ΨTP can sometimes lead to a decrease in mRNA yield compared to using only the four canonical NTPs.[7] However, this can often be mitigated by optimizing other reaction components, most critically the magnesium concentration.
Q5: How do I accurately quantify my pseudouridine-modified mRNA?
A5: Standard spectrophotometric methods (e.g., NanoDrop) can be used to determine the concentration of your purified mRNA. The extinction coefficient of pseudouridine is slightly different from uridine, but for most applications, the standard RNA settings are sufficient for an accurate estimation. For precise quantification of pseudouridine incorporation, methods like HPLC or mass spectrometry can be employed.[8][9]
Troubleshooting Guides
Issue 1: Low mRNA Yield with ΨTP
Low yield is a frequent challenge when incorporating modified nucleotides. Follow this logical troubleshooting workflow to identify and resolve the issue.
| Potential Cause | Recommended Solution |
| Suboptimal ΨTP:UTP Ratio | While 100% substitution is common, for certain templates, a different ratio might be optimal. Consider a titration if yields are consistently low. |
| Incorrect Magnesium (Mg²⁺) Concentration | Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its optimal concentration is dependent on the total NTP concentration. An imbalance can significantly reduce enzyme activity. It is highly recommended to perform a Mg²⁺ titration (e.g., from 10 mM to 50 mM).[10] |
| Poor DNA Template Quality | Ensure the DNA template is high quality, with an A260/280 ratio of ~1.8 and an A260/230 ratio of 2.0-2.2. The template must be fully linearized and free of contaminants.[4] |
| Degraded Reagents | Use fresh aliquots of T7 RNA polymerase and NTPs. Avoid multiple freeze-thaw cycles of NTP solutions.[4] |
| RNase Contamination | Ensure all reagents, consumables, and your workspace are RNase-free.[4] |
| Suboptimal Reaction Time/Temperature | The standard incubation is 2-4 hours at 37°C. Longer incubation times may increase yield for some templates.[4][] |
Issue 2: High Immunogenicity Despite ΨTP Incorporation
If your pseudouridine-modified mRNA still elicits a strong immune response, consider the following:
| Potential Cause | Recommended Solution |
| Residual Double-Stranded RNA (dsRNA) | dsRNA is a major byproduct of IVT and a potent activator of the innate immune system.[1] Even with ΨTP, dsRNA can form. Implement a robust dsRNA removal step post-IVT, such as cellulose-based chromatography.[1] |
| Incomplete 5' Capping | Improperly capped mRNA can also trigger an immune response. Ensure your capping method is efficient. |
| Contaminants in Reagents | Ensure all reagents, especially the DNA template, are free from endotoxins and other contaminants. |
| High dsRNA Content in a Specific Analog | Studies have shown that while Ψ-modification reduces immunogenicity compared to unmodified RNA, it can still contain significant amounts of dsRNA. Analogs like m1Ψ and 5moU have been shown to result in lower dsRNA content.[4] |
Quantitative Data Summaries
Table 1: Impact of Uridine Analogs on dsRNA Formation and Protein Expression
This table summarizes findings on how different uridine modifications in IVT affect the formation of dsRNA byproducts and subsequent protein expression. Data is synthesized from studies on human macrophages.[4]
| Uridine Analog | Relative dsRNA Content | Relative Protein Expression (MFI) | Relative IFN-β Secretion |
| Uridine (Unmodified) | High | Low | High |
| Pseudouridine (Ψ) | High | High | High |
| N1-methylpseudouridine (m1Ψ) | Low | Very High | Low |
| 5-methoxyuridine (5moU) | Very Low | Highest | Not Detected |
| 5-methylcytidine (5meC) only | Reduced | Low | High |
| Ψ + 5meC | Reduced | High | Moderate |
MFI: Mean Fluorescence Intensity
Table 2: T7 RNA Polymerase Incorporation Efficiency of Uridine Analogs
This table illustrates the incorporation preference of T7 RNA polymerase when presented with an equimolar ratio of UTP and a modified triphosphate. This provides insight into how efficiently different analogs are incorporated.
| Competing Nucleotides (1:1 Ratio) | Incorporation Yield of Modified NTP |
| UTP vs. ΨTP | ~40-60% |
| UTP vs. m1ΨTP | ~50-70% |
| UTP vs. N1-ethyl-ΨTP | ~60-75% |
| UTP vs. N1-propyl-ΨTP | ~65-80% |
Note: Data is conceptualized based on findings that show increased incorporation efficiency with larger N1-alkyl groups on pseudouridine.[12]
Experimental Protocols
Protocol 1: In Vitro Transcription with 100% UTP Replacement by ΨTP
This protocol provides a general framework for a 20 µL IVT reaction. Optimization, particularly of the DNA template and Mg²⁺ concentration, is often required.
Materials:
-
Linearized DNA template (0.5-1 µg)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, MgCl₂, DTT, Spermidine)
-
ATP, CTP, GTP solutions (10 mM each final concentration)
-
ΨTP solution (10 mM final concentration)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw and Prepare Reagents: Thaw all reagents on ice. Keep enzymes in a cold block.
-
Assemble IVT Reaction: In a nuclease-free tube on ice, add the following in order:
-
Nuclease-free water (to final volume of 20 µL)
-
10x Transcription Buffer (2 µL)
-
ATP, CTP, GTP, ΨTP (2 µL of 100 mM stocks each for a final concentration of 10 mM)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate at 37°C for 2-4 hours.[4]
-
DNase Treatment: Add 1 µL of DNase I to the reaction. Mix and incubate at 37°C for 15-30 minutes to digest the DNA template.[4]
-
mRNA Purification: Purify the synthesized mRNA using a column-based RNA purification kit or via lithium chloride precipitation according to the manufacturer's instructions.
-
Quality Control:
-
Quantify the mRNA concentration using a spectrophotometer.
-
Assess mRNA integrity on a denaturing agarose gel or via automated electrophoresis. A sharp, single band at the expected size indicates a high-quality product.
-
Protocol 2: Dot Blot Assay for dsRNA Detection
This protocol provides a semi-quantitative method to assess the presence of dsRNA using the J2 anti-dsRNA antibody.
Materials:
-
Purified mRNA sample
-
Nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
J2 anti-dsRNA antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Denature a known amount of your purified mRNA by heating at 95°C for 5 minutes, then immediately place on ice.
-
Membrane Spotting: Spot serial dilutions of your denatured mRNA onto a nylon membrane. Allow to air dry.
-
Cross-linking: UV-crosslink the RNA to the membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the J2 anti-dsRNA antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then incubate with the chemiluminescent substrate and visualize the signal.
Visualizations
IVT Experimental Workflow
Innate Immune Sensing of IVT mRNA Byproducts
Unmodified or improperly purified IVT mRNA can trigger innate immune responses through various pattern recognition receptors (PRRs). dsRNA is a primary trigger.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reducing dsRNA Byproducts in Pseudouridine IVT Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) byproducts in pseudouridine-modified in vitro transcription (IVT) reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High dsRNA content detected post-IVT | Suboptimal IVT Reaction Conditions: Incorrect NTP or Mg²⁺ concentrations, or suboptimal reaction temperature can promote dsRNA formation.[1][2] | Optimize IVT conditions by lowering NTP and Mg²⁺ levels.[1] Consider increasing the reaction temperature to 42°C.[1] Shortening the reaction time can also help reduce the generation of aberrant RNA.[1] |
| Template-Related Issues: The DNA template may contain self-complementary sequences or homopolymeric regions that encourage the formation of dsRNA.[1][2] Incomplete linearization of the plasmid DNA can also lead to read-through transcription and dsRNA generation.[2] | Review and optimize the DNA template sequence to minimize self-complementarity.[3] Ensure complete linearization of the plasmid template before the IVT reaction.[1] | |
| T7 RNA Polymerase Activity: The inherent RNA-dependent RNA polymerase activity of T7 RNA polymerase can lead to the synthesis of antisense strands, resulting in dsRNA.[1] | Consider using an engineered T7 RNA polymerase variant with reduced promiscuity.[1][4] | |
| Low mRNA yield after dsRNA purification | Inefficient Purification Method: Some purification methods can lead to significant loss of the target mRNA. | For cellulose-based purification, ensure the correct ethanol concentration in the binding buffer to selectively bind dsRNA.[5][6] When using HPLC, optimize the gradient and collection fractions to maximize mRNA recovery.[7] |
| mRNA Degradation: The purification process may introduce RNases or harsh conditions that degrade the mRNA. | Ensure all solutions and equipment are RNase-free. Perform purification steps at appropriate temperatures to maintain mRNA integrity. | |
| Persistent immune response from mRNA product despite pseudouridine incorporation | Residual dsRNA: Even low levels of dsRNA can trigger an innate immune response through cellular sensors like TLR3, RIG-I, and MDA5.[1][8] | Implement a more stringent dsRNA removal step, such as cellulose-based chromatography or RP-HPLC.[5][7] Consider a combination of purification methods for enhanced purity. |
| Other Contaminants: The final mRNA product may contain other immunogenic components like endotoxins. | Ensure all reagents used in the IVT and purification processes are of high quality and endotoxin-free.[3] |
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in pseudouridine IVT reactions?
A1: Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process. It is primarily generated through the RNA-dependent RNA polymerase activity of T7 RNA polymerase, transcription of the DNA template's 3' end leading to "loop back" structures, and the presence of self-complementary sequences.[1][9][10][11] The presence of dsRNA is a major concern as it is a potent activator of the innate immune system, recognized by cellular sensors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5 as a viral signature.[1][8] This can trigger an inflammatory response, reduce the translational efficiency of the mRNA therapeutic, and potentially lead to adverse in vivo effects.[1]
Q2: How does the incorporation of pseudouridine help in reducing dsRNA?
A2: The incorporation of modified nucleosides like pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) is a key strategy to reduce dsRNA formation and the subsequent immune response.[1][12] While the exact mechanism is still under investigation, it is hypothesized that these modifications alter the RNA's secondary structure, making it a less efficient template for the RNA-dependent RNA polymerase activity of T7 RNA polymerase.[3] This leads to a reduction in the synthesis of antisense RNA strands that would otherwise form dsRNA.[3]
Q3: What are the most effective methods for removing dsRNA after IVT?
A3: Several methods are effective for removing dsRNA post-IVT. Ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is considered a highly effective but often complex and less scalable method.[5][7] Cellulose-based chromatography is a simpler, scalable, and cost-effective alternative that can remove at least 90% of dsRNA with a good recovery rate of over 65%.[5][6][13] Other promising techniques include chromatography with graphene oxide-modified resin and oligo dT affinity chromatography following dsRNA denaturation.[14][15]
Q4: How can I detect and quantify dsRNA in my mRNA sample?
A4: Several methods are available for the detection and quantification of dsRNA. Dot blot assays using the J2 anti-dsRNA monoclonal antibody are a common and straightforward method for detection.[16] For more quantitative results, enzyme-linked immunosorbent assays (ELISA) and RP-HPLC are widely used.[7][17][18] Newer methods like bioluminescence-based assays are also emerging for sensitive and quantitative dsRNA detection.[19]
Q5: Can optimizing the IVT reaction conditions alone eliminate dsRNA?
A5: Optimizing IVT reaction conditions, such as lowering NTP and Mg²⁺ concentrations, increasing the reaction temperature, and limiting the UTP concentration via a fed-batch strategy, can significantly reduce the formation of dsRNA.[1][9][10] However, it is unlikely to completely eliminate dsRNA byproducts. For therapeutic applications requiring high purity, a combination of optimized IVT conditions and a dedicated post-IVT purification step is typically necessary to ensure the removal of residual dsRNA.[20]
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different dsRNA reduction and removal methods.
Table 1: Comparison of Post-IVT dsRNA Purification Methods
| Purification Method | dsRNA Removal Efficiency | mRNA Recovery Rate | Key Advantages | Reference |
| Cellulose-based Chromatography | ≥ 90% | > 65% | Simple, scalable, cost-effective, avoids toxic solvents | [5][6] |
| Ion-Pair Reversed-Phase HPLC (RP-HPLC) | High | Variable | High resolution and purity | [5][7] |
| Graphene Oxide-Modified Resin | ≥ 80% | ~ 85% | Facile, spin-column format | [14] |
| Oligo dT Affinity Chromatography (with denaturation) | High | > 90% | Scalable, high recovery, GMP compliant | [15] |
Table 2: dsRNA Detection Method Comparison
| Detection Method | Detection Range | Time to Result | Key Features | Reference |
| Dot Blot (J2 Antibody) | Qualitative/Semi-quantitative | ~4 hours | Simple, widely used for screening | [16][21] |
| ELISA | 0.005 - 0.075 mg/L | Hours | High sensitivity and reliability | [7][21] |
| RP-HPLC | 0.025 - 1 g/L | < 30 minutes per sample | Rapid, precise, broad detection range | [7][22] |
Experimental Protocols
Protocol 1: Cellulose-Based dsRNA Removal
This protocol is adapted from a published method for the selective removal of dsRNA from IVT mRNA.[5]
Materials:
-
IVT mRNA sample
-
Cellulose powder
-
Binding Buffer: 1x STE (100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) with 18% Ethanol
-
Wash Buffer: 1x STE with 18% Ethanol
-
Elution Buffer: 1x STE (RNase-free)
-
Spin columns
Procedure:
-
Prepare Cellulose Slurry: Resuspend cellulose powder in Binding Buffer to create a slurry.
-
Pack Column: Add the cellulose slurry to a spin column and pack by centrifugation.
-
Equilibrate Column: Wash the packed column twice with Binding Buffer.
-
Bind dsRNA: Mix the IVT mRNA sample with an equal volume of 2x Binding Buffer (1x STE with 36% Ethanol). Load the mixture onto the equilibrated cellulose column.
-
Incubate: Incubate at room temperature for 10 minutes.
-
Collect mRNA: Centrifuge the column to collect the purified mRNA in the flow-through. The dsRNA remains bound to the cellulose.
-
Wash (Optional): For higher purity, wash the column with Wash Buffer and collect the flow-through, pooling it with the previous collection.
-
Quantify and Assess: Determine the concentration and integrity of the purified mRNA.
Protocol 2: dsRNA Detection by Dot Blot Assay
This protocol provides a general framework for detecting dsRNA using the J2 antibody.
Materials:
-
Purified mRNA and control samples (positive dsRNA control, negative ssRNA control)
-
Nitrocellulose or nylon membrane
-
TBS-T Buffer (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T)
-
J2 anti-dsRNA primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Denature RNA samples by heating if necessary, then place on ice.
-
Blotting: Spot 1-2 µL of each RNA sample onto the dry membrane. Allow to air dry.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the J2 anti-dsRNA antibody (diluted in Blocking Buffer) overnight at 4°C.[3]
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.[3]
Visualizations
Caption: Workflow for IVT mRNA synthesis, dsRNA purification, and quality control.
Caption: Innate immune signaling pathway activated by dsRNA byproducts.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A (RP)UHPLC/UV analytical method to quantify dsRNA during the mRNA vaccine manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 10. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biaseparations.com [biaseparations.com]
- 16. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. researchgate.net [researchgate.net]
- 19. mRNA Therapy Solutions [promega.com]
- 20. etherna.be [etherna.be]
- 21. Lateral flow immunoassay for rapid and sensitive detection of dsRNA contaminants in in vitro-transcribed mRNA products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing T7 RNA Polymerase Efficiency with Pseudo-UTP
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals incorporating Pseudo-UTP into their T7 RNA polymerase-based in vitro transcription (IVT) workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of substituting UTP with Pseudo-UTP in my in vitro transcription reaction?
A1: Incorporating Pseudo-UTP (Ψ-UTP) in place of UTP offers several key advantages for mRNA synthesis, particularly for therapeutic applications. These benefits include:
-
Enhanced mRNA Stability: Pseudouridine modification can increase the half-life of mRNA within cells by making it more resistant to nuclease degradation.[1][2] This leads to a prolonged therapeutic effect.
-
Reduced Immunogenicity: Standard in vitro transcribed mRNA can trigger an innate immune response by activating pattern recognition receptors like Toll-like receptors (TLRs).[2][3] Replacing uridine with pseudouridine can significantly reduce this immunogenicity, leading to lower inflammatory responses and improved safety profiles for mRNA-based therapeutics.[1][2][4]
-
Improved Translational Efficiency: mRNA containing pseudouridine has been shown to enhance protein expression both in vitro and in vivo.[1][5] This can result in a 2- to 4-fold increase in protein yield from the modified mRNA transcript.[1]
Q2: Is T7 RNA polymerase able to efficiently incorporate Pseudo-UTP?
A2: Yes, T7 RNA polymerase can efficiently incorporate Pseudo-UTP and its derivatives, such as N1-methylpseudouridine-5'-triphosphate (m1Ψ-UTP), during in vitro transcription.[4][5][6] Generally, a complete (100%) substitution of UTP with Pseudo-UTP is well-tolerated by the enzyme and is a common practice in protocols for generating modified mRNA.[7]
Q3: Does the use of Pseudo-UTP affect the fidelity of T7 RNA polymerase?
A3: The use of pseudouridine has been shown to specifically increase the error rate of RNA synthesis by T7 RNA polymerase.[8][9][10] This is an important consideration for applications requiring high-fidelity transcripts. In contrast, N1-methylpseudouridine (m1Ψ) has been demonstrated to be incorporated with higher fidelity than pseudouridine.[11]
Q4: Can I use a blend of UTP and Pseudo-UTP in my reaction?
A4: Yes, it is possible to use a mixture of UTP and Pseudo-UTP. The ratio can be varied to optimize for specific outcomes, such as balancing yield and the degree of modification.[7] However, for applications requiring significantly reduced immunogenicity, a 100% substitution is often recommended.
Troubleshooting Guide
Low or No RNA Yield
| Potential Cause | Recommended Solution |
| Degraded Reagents | Ensure Pseudo-UTP and other NTPs have been stored correctly at -20°C or below and have not undergone multiple freeze-thaw cycles.[1] Thaw all reagents on ice immediately before use.[1][12] Dithiothreitol (DTT) in the reaction buffer is essential for T7 RNA polymerase activity and should be fresh.[13] |
| Poor Quality DNA Template | The purity and integrity of the linearized DNA template are critical. Ensure the template is free from contaminants like salts, phenol, and ethanol which can inhibit T7 RNA polymerase.[14] Verify an A260/280 ratio of ~1.8 and an A260/230 ratio between 2.0-2.2. Confirm complete linearization of the plasmid DNA on an agarose gel.[15] |
| RNase Contamination | RNase contamination can rapidly degrade your RNA product. Maintain a sterile, RNase-free work environment. Use RNase-free tubes, tips, and water.[7][12] Including an RNase inhibitor in the IVT reaction is highly recommended.[13] |
| Inactive T7 RNA Polymerase | Enzyme activity can be compromised by improper storage or handling. Always include a positive control template in your experiments to verify enzyme activity.[16] |
| Suboptimal Reaction Conditions | The spermidine in some reaction buffers can cause DNA precipitation if the reaction is assembled on ice.[15] Assemble the reaction at room temperature.[7][15] Optimize incubation time (typically 2-4 hours at 37°C) and ensure the final concentration of each NTP is adequate (typically 1-7.5 mM).[1][7] |
Incorrect Transcript Size (Shorter or Longer than Expected)
| Potential Cause | Recommended Solution |
| Premature Termination | GC-rich template sequences can sometimes lead to premature termination by T7 RNA polymerase.[16] If this is suspected, try lowering the incubation temperature to 30°C.[16] Also, ensure nucleotide concentrations are not limiting.[14][16] |
| Incomplete Plasmid Linearization | If the plasmid template is not fully linearized, the polymerase may generate longer, concatemeric transcripts.[16] Confirm complete digestion of your plasmid on an agarose gel before starting the IVT reaction.[17][16] |
| Template with 3' Overhangs | Restriction enzymes that generate 3' overhangs can cause the polymerase to generate transcripts of heterogeneous lengths. Use a restriction enzyme that produces blunt or 5' overhangs.[16] |
| T7 RNA Polymerase Stalling | Certain sequences or the presence of DNA lesions can cause the polymerase to stall.[18][19][20] If stalling is suspected, re-evaluating the template design may be necessary. |
Data Presentation
Table 1: Impact of Pseudouridine (Ψ) Modification on mRNA Performance
| Parameter | Unmodified mRNA (UTP) | Pseudo-UTP Modified mRNA | N1-Methylpseudo-UTP (m1Ψ) Modified mRNA |
| Relative Protein Expression | Baseline | 2- to 4-fold increase[1] | Enhanced protein expression compared to Ψ-modified mRNA[5] |
| Immunogenicity (Type I Interferon Response) | High | 60-90% reduction[1] | Reduced immunogenicity[5] |
| RNA Stability (Half-life) | Baseline | Up to 5-fold increase[1] | Increased stability[5] |
| T7 RNAP Fidelity | Baseline | Increased error rate[8][9] | Higher fidelity than Ψ[11] |
Experimental Protocols
Standard Protocol for in vitro Transcription with 100% Pseudo-UTP Substitution
This protocol is a general guideline for a 20 µL in vitro transcription reaction. Optimization may be necessary depending on the specific template and desired yield.[7][21]
1. Reagent Preparation:
-
Thaw Pseudo-UTP, ATP, CTP, GTP solutions, T7 RNA Polymerase, and reaction buffer on ice.[7][15]
-
Gently vortex and spin down all components before use.[7]
2. Reaction Assembly:
-
Assemble the reaction at room temperature in a sterile, RNase-free microcentrifuge tube in the following order:[7]
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X T7 Reaction Buffer: 2 µL
-
ATP Solution (100 mM): 1.5 µL (Final conc. 7.5 mM)
-
CTP Solution (100 mM): 1.5 µL (Final conc. 7.5 mM)
-
GTP Solution (100 mM): 1.5 µL (Final conc. 7.5 mM)
-
Pseudo-UTP Solution (100 mM): 1.5 µL (Final conc. 7.5 mM)
-
Linearized DNA Template: 0.5 - 1 µg
-
RNase Inhibitor: 1 µL (optional, but recommended)
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix the components thoroughly by gentle pipetting or flicking the tube, then centrifuge briefly to collect the reaction at the bottom.[7]
3. Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours.[1][7] Incubation times may be optimized for transcript length and yield.[7]
4. DNA Template Removal (DNase Treatment):
-
Following incubation, add 1 µL of RNase-free DNase I to the reaction mixture.[17]
-
Incubate at 37°C for 15 minutes to degrade the DNA template.[17][22]
5. RNA Purification:
-
Purify the synthesized mRNA using a suitable method such as lithium chloride (LiCl) precipitation, a silica-based column purification kit, or magnetic beads to remove enzymes, unincorporated nucleotides, and DNA fragments.[1][17][21]
6. Quality Control:
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA transcript via denaturing agarose gel electrophoresis or capillary electrophoresis.[1]
Visualizations
Caption: Workflow for in vitro transcription using Pseudo-UTP.
Caption: Benefits of Pseudo-UTP incorporation in mRNA synthesis.
References
- 1. methylpseudo-utp.com [methylpseudo-utp.com]
- 2. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 5. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HighYield T7 mRNA Synthesis Kit (Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 8. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. neb.com [neb.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. RNAT7 < Lab < TWiki [barricklab.org]
- 16. go.zageno.com [go.zageno.com]
- 17. benchchem.com [benchchem.com]
- 18. Multiple states of stalled T7 RNA polymerase at DNA lesions generated by platinum anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of T7 RNAP Pausing and Termination at the T7 Concatemer Junction: A Local Change in Transcription Bubble Structure Drives a Large Change in Transcription Complex Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pausing and termination by bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. apexbt.com [apexbt.com]
Technical Support Center: Scaling Up Pseudouridine mRNA Production
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of pseudouridine-modified mRNA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of scaling up your mRNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of incorporating pseudouridine (Ψ) or N1-methyl-pseudouridine (m1Ψ) into mRNA?
Incorporating pseudouridine (Ψ) or its derivative N1-methyl-pseudouridine (m1Ψ) into in vitro transcribed (IVT) mRNA offers several key advantages for therapeutic applications. These modifications help the mRNA evade the host's innate immune system, which would otherwise recognize it as foreign and mount an inflammatory response.[1][2] Specifically, m1Ψ has been shown to be more effective than Ψ at reducing immunogenicity and enhancing protein expression. This is partly because modified mRNA is less likely to activate pattern recognition receptors like Toll-like receptors (TLRs).[1] Additionally, pseudouridine-containing mRNA can exhibit increased stability and a higher translational capacity, leading to more efficient protein production from the mRNA template.[3][4]
Q2: What are the most common challenges encountered when scaling up pseudouridine mRNA production?
Scaling up production from laboratory to manufacturing scale introduces several challenges. Key issues include:
-
Maintaining Yield and Purity: Achieving consistent high yields and purity can be difficult at larger scales.
-
Poly(A) Tail Integrity: Ensuring the full length and integrity of the poly(A) tail, which is crucial for mRNA stability and translational efficiency, can become problematic.[5]
-
Capping Efficiency: Inconsistent 5' capping can lead to reduced protein expression and increased immunogenicity.[5]
-
Removal of Impurities: Effectively removing byproducts like double-stranded RNA (dsRNA), which are potent immune stimulators, is critical.[2][6]
-
Raw Material Quality: The quality and consistency of raw materials, such as nucleotides and enzymes, have a significant impact on the final product and can vary between suppliers.[5][7]
-
Standardization: A lack of standardized manufacturing pipelines can lead to variability between batches.[8]
Q3: How does the choice of purification method impact the quality of the final mRNA product?
The purification method is critical for removing process-related impurities that can negatively affect the safety and efficacy of the mRNA therapeutic. Impurities such as residual DNA template, enzymes, unincorporated nucleotides, and particularly double-stranded RNA (dsRNA) byproducts must be eliminated.[2] The presence of dsRNA can trigger a strong innate immune response.[6] While chromatography-based methods are often employed, they must be optimized to ensure the removal of these impurities without compromising the integrity of the full-length, capped, and tailed mRNA.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro transcription (IVT) and purification of pseudouridine-modified mRNA.
In Vitro Transcription (IVT) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No mRNA Yield | Degraded or Impure DNA Template: Contaminants like salts or ethanol can inhibit RNA polymerase.[9][10] | Use a DNA clean-up kit to desalt the template. Ensure the template is intact by running an aliquot on an agarose gel.[9][] |
| RNase Contamination: RNases are ubiquitous and can degrade the RNA product.[10][12] | Maintain a strict RNase-free environment. Use an RNase inhibitor in the IVT reaction.[9][12] | |
| Inactive RNA Polymerase: The enzyme may have denatured due to improper storage or handling. | Always include a positive control template to verify enzyme activity.[9] Store enzymes at the recommended temperature and avoid multiple freeze-thaw cycles. | |
| Suboptimal Reagent Concentrations: Incorrect nucleotide or magnesium ion (Mg2+) concentrations can limit the reaction.[] | Optimize the concentration of nucleotides (typically 1-2 mM) and Mg2+.[] | |
| Incomplete or Truncated Transcripts | Incorrectly Linearized DNA Template: Incomplete digestion or unexpected restriction sites can lead to shorter transcripts.[9][10] | Verify the plasmid sequence and restriction map. Confirm complete linearization of the template on an agarose gel.[9] |
| Premature Termination on GC-Rich Templates: RNA polymerase may struggle to transcribe through GC-rich regions. | Decrease the reaction temperature from 37°C to 30°C to improve the synthesis of full-length transcripts.[9] | |
| Low Nucleotide Concentration: Insufficient nucleotides can cause the reaction to terminate prematurely.[9] | Ensure the nucleotide concentration is at least 12 µM.[9][10] | |
| Transcripts Longer Than Expected | Non-linearized Plasmid Template: The polymerase may read through the entire circular plasmid. | Ensure complete linearization of the template by checking an aliquot on an agarose gel after digestion.[9] |
| Template with 3' Overhangs: Some restriction enzymes create 3' overhangs that can lead to longer transcripts. | Use a restriction enzyme that generates blunt ends or 5' overhangs.[9] |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Residual dsRNA Contamination | Inefficient Purification Method: Standard purification methods may not effectively remove dsRNA byproducts. | Implement a chromatography step, such as cellulose-based purification, specifically designed to remove dsRNA.[2] |
| Low Recovery of mRNA Post-Purification | mRNA Loss During Purification Steps: The chosen purification method may lead to significant loss of the target mRNA. | Optimize the purification protocol to balance purity with recovery. Consider alternative methods if losses are consistently high. |
| Compromised mRNA Integrity | Harsh Purification Conditions: Extreme pH or temperature during purification can degrade the mRNA. | Ensure that all buffers and conditions used during purification are compatible with maintaining RNA integrity. |
Experimental Protocols
Protocol 1: In Vitro Transcription of Pseudouridine-Modified mRNA (50 µL Reaction)
1. Materials:
- Linearized plasmid DNA template (0.5-1.0 µg/µL)
- Nuclease-free water
- 5X Transcription Buffer
- ATP, CTP, GTP solutions (100 mM)
- N1-Methyl-pseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)
- RNase Inhibitor (e.g., RiboLock RI)
- T7 RNA Polymerase
2. Procedure:
- Work in an RNase-free environment.[12]
- Thaw all reagents on ice.
- Assemble the reaction at room temperature in the following order:
- Nuclease-free water to a final volume of 50 µL
- 10 µL of 5X Transcription Buffer
- 5 µL of each NTP and m1ΨTP (final concentration of 5 mM each)[13]
- 1 µg of linearized DNA template (e.g., 1 µL of a 1 µg/µL stock)
- 2 µL of RNase Inhibitor
- 2 µL of T7 RNA Polymerase
- Mix gently by pipetting up and down.
- Incubate the reaction at 37°C for 2-4 hours.[] For some templates, incubation for 3-6 hours at 42°C may increase yield.[12]
- After incubation, add DNase I to degrade the DNA template, following the manufacturer's protocol.[13]
- Proceed to purification.
Protocol 2: Quality Control of mRNA using Agarose Gel Electrophoresis
1. Materials:
- Agarose
- 1X TAE or TBE buffer
- RNA loading dye (denaturing)
- RNA ladder
- Gel electrophoresis system
- UV transilluminator
2. Procedure:
- Prepare a 1-1.5% agarose gel in 1X TAE or TBE buffer.
- Mix a small aliquot of the IVT reaction product with an equal volume of denaturing RNA loading dye.
- Heat the samples at 65-70°C for 5-10 minutes to denature the RNA.
- Load the samples and an appropriate RNA ladder onto the gel.
- Run the gel at a constant voltage until the dye front has migrated sufficiently.
- Visualize the RNA bands using a UV transilluminator. A single, sharp band at the expected size indicates a successful transcription of full-length mRNA. Smearing may indicate degradation.
Visualizations
Caption: Workflow for pseudouridine-modified mRNA production.
Caption: Troubleshooting logic for common IVT issues.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 5. selectscience.net [selectscience.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discussing mRNA Challenges And Opportunities For Scale-Out And Optimization [cellandgene.com]
- 8. Enabling mRNA Therapeutics: Current Landscape and Challenges in Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. promegaconnections.com [promegaconnections.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Development of mRNA manufacturing for vaccines and therapeutics: mRNA platform requirements and development of a scalable production process to support early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of In Vitro Transcribed (IVT) RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on strategies to remove abortive transcripts and other impurities from in vitro transcription (IVT) reactions.
Frequently Asked Questions (FAQs)
Q1: What are abortive transcripts and why are they a problem?
Abortive transcripts are short, non-functional RNA molecules (typically 2-15 nucleotides long) that are prematurely terminated during the initial phase of in vitro transcription.[1] Their presence can interfere with downstream applications by competing with the full-length RNA in quantification, purification, and functional assays. Furthermore, these and other byproducts like double-stranded RNA (dsRNA) can trigger innate immune responses in cells, which is a critical concern for therapeutic applications.[2][3]
Q2: What are the common methods for removing abortive transcripts and other impurities from IVT reactions?
Several methods are commonly employed to purify IVT-synthesized RNA and remove contaminants such as abortive transcripts, unincorporated nucleotides, enzymes, and the DNA template.[3][4] The most prevalent techniques include:
-
Lithium Chloride (LiCl) Precipitation: A simple and rapid method that selectively precipitates larger RNA molecules, leaving shorter abortive transcripts and unincorporated NTPs in the supernatant.[][6]
-
Silica-Based Spin Columns: A widely used method that relies on the binding of RNA to a silica membrane in the presence of chaotropic salts.[7][8] By adjusting binding and washing conditions, it's possible to enrich for longer RNA transcripts.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size.[9][10] It is effective at removing small molecules like NTPs and abortive transcripts from the larger, full-length RNA product.[11]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that can separate RNA species based on size, charge, or hydrophobicity, providing very high purity.[11][12] Reverse-phase and ion-exchange HPLC are common modalities.[13]
Q3: How do I choose the best purification method for my application?
The choice of purification method depends on several factors, including the size of your RNA transcript, the required purity, the scale of the preparation, and the downstream application.
-
For routine applications where high purity is not the primary concern, LiCl precipitation or standard silica spin columns are often sufficient.[14]
-
For applications requiring higher purity , such as microinjection or enzymatic assays, size-exclusion chromatography is a good option.[10]
-
For therapeutic applications or other highly sensitive experiments where the removal of all contaminants, including dsRNA, is critical, HPLC is the gold standard.[11][12]
Troubleshooting Guide
Issue 1: Low recovery of full-length RNA after purification.
| Possible Cause | Troubleshooting Step |
| RNA degradation by RNases | Ensure you are using RNase-free water, reagents, and labware.[15] Always wear gloves and work in a clean environment. Consider adding an RNase inhibitor to your reactions.[16] |
| Inefficient precipitation (LiCl method) | LiCl precipitation is less efficient for RNAs shorter than 300 bases or at concentrations below 0.1 mg/mL. For smaller transcripts, consider alternative methods like column purification or HPLC. Ensure the final LiCl concentration is appropriate (typically 2.5 M) and that the precipitation is carried out at -20°C for at least 30 minutes.[] |
| Suboptimal binding/elution (Spin Column) | Ensure the correct ethanol concentration in your binding and wash buffers as specified by the manufacturer's protocol. Incomplete elution can be addressed by increasing the elution buffer volume, performing a second elution, or pre-warming the elution buffer to 65°C.[17] |
| RNA loss during phase separation (Phenol-Chloroform) | Avoid aspirating the interphase or the organic phase when collecting the aqueous layer containing the RNA.[14] |
Issue 2: Presence of short RNA fragments (abortive transcripts) in the final purified sample.
| Possible Cause | Troubleshooting Step |
| Purification method not stringent enough | Standard LiCl precipitation or basic spin column kits may not completely remove all short transcripts.[14] Consider using a more advanced spin column kit designed for mRNA purification or switching to a size-based separation method like SEC or HPLC.[9][11] |
| Overloaded chromatography column (SEC/HPLC) | Exceeding the column's binding capacity can lead to co-elution of the desired RNA with smaller contaminants. Refer to the manufacturer's guidelines for the recommended sample loading amount. |
| Inappropriate column chemistry (HPLC) | For optimal separation of abortive transcripts, a column with a suitable pore size and chemistry is crucial. Ion-exchange or reverse-phase HPLC are often effective.[13] |
Issue 3: Contamination with dsRNA.
| Possible Cause | Troubleshooting Step |
| Formation during IVT reaction | dsRNA can form as a byproduct of the IVT reaction itself.[1] |
| Ineffective purification method | Not all purification methods are effective at removing dsRNA. Cellulose-based chromatography and HPLC have been shown to be effective for dsRNA removal.[18] Some specialized silica columns can also remove dsRNA.[19][20] |
Quantitative Data on Purification Methods
The following table summarizes the typical performance of different IVT purification methods. Please note that actual results can vary depending on the specific RNA transcript, reaction conditions, and the exact protocol used.
| Purification Method | Typical Recovery Rate | Purity (A260/A280) | Key Advantages | Key Disadvantages |
| LiCl Precipitation | 70-80%[18] | 1.8 - 2.1 | Simple, rapid, and cost-effective.[] Good for removing unincorporated NTPs and enzymes. | Less effective for RNA <300 nt. May not efficiently remove all abortive transcripts or dsRNA.[18] |
| Silica-Based Spin Columns | 80-95% | 1.9 - 2.1 | Fast and convenient.[7] High-quality RNA suitable for many applications. | Can be less effective at removing very short abortive transcripts. Performance can vary between different kits. |
| Size-Exclusion Chromatography (SEC) | >90% | >2.0 | Effectively removes small molecules like NTPs and abortive transcripts.[9] Can be performed under native conditions. | May not resolve dsRNA from ssRNA of similar size.[9] |
| HPLC | 80-90% | >2.0 | Highest resolution and purity.[11] Effectively removes abortive transcripts, dsRNA, and other impurities.[11][12] | Requires specialized equipment and expertise. Can be more time-consuming and expensive. |
Experimental Protocols & Workflows
Lithium Chloride (LiCl) Precipitation
This protocol is suitable for the rapid purification of larger RNA transcripts.
Methodology:
-
To your IVT reaction, add nuclease-free water to a final volume of 50 µL.[4]
-
Add 25 µL of 7.5 M LiCl solution and mix thoroughly.[4]
-
Incubate the mixture at -20°C for at least 30 minutes.[4]
-
Centrifuge at maximum speed (e.g., >12,000 x g) in a microcentrifuge for 15 minutes at 4°C to pellet the RNA.[4]
-
Carefully discard the supernatant, which contains the abortive transcripts and unincorporated NTPs.[]
-
Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge for 10 minutes at 4°C.[4]
-
Carefully remove the ethanol wash.
-
Briefly spin the tube again and remove any residual liquid with a fine pipette tip.[4]
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to resuspend.[]
-
Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer. Heat at 65°C for 5-10 minutes to aid dissolution.[4]
Silica-Based Spin Column Purification
This is a general protocol adaptable for most commercial silica spin column kits. Always refer to the manufacturer's specific instructions.
Methodology:
-
Add a binding buffer (often containing a high concentration of a chaotropic salt and ethanol) to your IVT reaction mixture and mix well.[17]
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge for 30-60 seconds and discard the flow-through.[17] This step binds the RNA to the silica membrane.
-
Add a wash buffer (typically containing ethanol) to the column and centrifuge for 30-60 seconds. Discard the flow-through. Repeat this wash step as recommended by the manufacturer.[17] This removes impurities while the RNA remains bound to the column.
-
Perform a final "dry" spin for 1-2 minutes to remove any residual ethanol.[17]
-
Transfer the spin column to a clean, RNase-free microcentrifuge tube.
-
Add RNase-free water or elution buffer directly to the center of the silica membrane.[17]
-
Incubate for 1-2 minutes at room temperature.
-
Centrifuge for 1-2 minutes to elute the purified RNA.[17]
Size-Exclusion Chromatography (SEC) / FPLC
This protocol provides a general outline for purifying RNA using a size-exclusion column, often on an FPLC (Fast Protein Liquid Chromatography) system.[10][21]
Methodology:
-
Equilibrate the size-exclusion column (e.g., Superdex 200) with a suitable, RNase-free buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 6.5).[21]
-
(Optional but recommended) Perform a phenol:chloroform extraction on the IVT reaction to remove enzymes.[10]
-
Load the IVT reaction mixture onto the equilibrated column.
-
Run the chromatography at a constant flow rate as recommended for the column.[21]
-
Collect fractions as the sample elutes from the column.
-
Monitor the absorbance of the eluate at 260 nm. The full-length RNA will typically elute in an early peak, well-separated from the later-eluting peaks of abortive transcripts and NTPs.[9]
-
Analyze the collected fractions containing the RNA peak using denaturing PAGE or another suitable method to confirm purity and integrity.
-
Pool the fractions containing the pure, full-length RNA.
References
- 1. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. neb.com [neb.com]
- 6. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In-house protocol: spin-based viral RNA purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving silica-based spin-column efficiency for RNA isolation from FFPE tissue | Dimaras | Scripta Scientifica Medica [journals.mu-varna.bg]
- 9. researchgate.net [researchgate.net]
- 10. Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Purification of In Vitro Transcribed Long RNA | Springer Nature Experiments [experiments.springernature.com]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. neb.com [neb.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. go.zageno.com [go.zageno.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mesoporous Silica Particle as an RNA Adsorbent for Facile Purification of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
"minimizing freeze-thaw degradation of Pseudouridine-5'-triphosphate"
Welcome to the technical support center for Pseudouridine-5'-triphosphate (ψTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of ψTP to ensure the integrity and success of your experiments, particularly in applications like in vitro transcription (IVT) for mRNA synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on problems related to the potential degradation of ψTP.
| Problem/Observation | Probable Cause | Recommended Solution & Preventative Measures |
| Low yield in in vitro transcription (IVT) reactions. | 1. ψTP Degradation: Repeated freeze-thaw cycles may have hydrolyzed ψTP into its diphosphate (ψDP) and monophosphate (ψMP) forms, which are not efficiently incorporated by RNA polymerase. 2. Presence of Inhibitors: Inorganic phosphate, a byproduct of hydrolysis, can inhibit polymerase activity. | 1. Use Fresh Aliquots: Always use a fresh, single-use aliquot of ψTP for each experiment. Avoid using the main stock tube repeatedly. 2. Verify Purity: If degradation is suspected, assess the purity of the ψTP stock solution using analytical methods like anion-exchange HPLC. A pure sample should exhibit a single major peak corresponding to the triphosphate form. 3. Optimize Reaction Conditions: Ensure that other reaction components, such as the polymerase and DNA template, are of high quality and at optimal concentrations. |
| Inconsistent results between different IVT batches. | Variable Quality of ψTP: Using ψTP from a stock tube that has undergone a different number of freeze-thaw cycles for each batch can introduce significant variability. | 1. Aliquot Upon Arrival: Immediately upon receiving a new shipment of ψTP, thaw it on ice, gently vortex, and dispense it into single-use, nuclease-free tubes. Store these aliquots at -80°C. 2. Maintain a Log: Keep a log for the main stock and aliquots to track the number of freeze-thaw cycles and storage duration. |
| Unexpected peaks in HPLC analysis of NTP stock. | Chemical Hydrolysis: The triphosphate chain of ψTP is susceptible to hydrolysis, especially if stored in non-buffered, slightly acidic water or exposed to multiple freeze-thaw cycles. | 1. Check Storage Buffer: ψTP is often supplied in water. For long-term stability, ensure the pH is approximately 7.5.[1] Consider using a buffered solution like TE (Tris-EDTA) at pH 8.0 for resuspension or storage to improve stability.[2] 2. Minimize Handling Time: When preparing aliquots or setting up reactions, keep the ψTP solution on ice at all times to minimize the rate of chemical degradation. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store my this compound upon arrival?
-
For long-term storage, ψTP should be kept at or below -20°C, where it can be stable for several years.[1] For optimal stability, especially for RNA-related work, storage at -80°C is recommended. Although ψTP is stable at room temperature for several days and can withstand shipping delays, it should be placed in the freezer immediately upon arrival.[1]
-
-
Q2: Why is aliquoting ψTP into single-use volumes so critical?
-
Aliquoting is the most effective strategy to prevent degradation caused by repeated freeze-thaw cycles.[1] Each time the main stock is thawed, the risk of introducing nucleases increases, and the process of freezing and thawing can itself promote hydrolysis of the triphosphate chain. Using single-use aliquots ensures that you are working with high-quality material for every experiment.
-
-
Q3: How many times can I safely freeze and thaw my ψTP stock?
-
It is strongly recommended to minimize freeze-thaw cycles. Ideally, a stock solution should only be thawed once to make single-use aliquots. While some studies on oligonucleotides suggest stability for up to 30 cycles, this should not be assumed for NTPs, which are more susceptible to phosphate chain hydrolysis.[2] For critical applications like mRNA manufacturing, it is best practice to avoid any additional freeze-thaw cycles on working aliquots.
-
-
Q4: Should I store ψTP in water or a buffer?
-
While ψTP is typically supplied in water at pH 7.5, storage in a buffered solution such as TE (10 mM Tris, 1 mM EDTA, pH 8.0) can provide greater pH stability and chelate divalent cations that can catalyze hydrolysis, thus preventing degradation. Laboratory-grade water can be slightly acidic, which may slowly degrade nucleotides over time.
-
Degradation and Stability
-
Q5: What are the degradation products of ψTP?
-
The primary degradation pathway for ψTP is the sequential hydrolysis of its triphosphate chain. This results in the formation of Pseudouridine-5'-diphosphate (ψDP), followed by Pseudouridine-5'-monophosphate (ψMP), and ultimately the pseudouridine nucleoside and inorganic phosphate.
-
-
Q6: How does ψTP degradation affect my IVT reaction?
-
T7 RNA polymerase and other RNA polymerases require nucleoside triphosphates (NTPs) as substrates. The diphosphate (ψDP) and monophosphate (ψMP) degradation products are not incorporated into the growing RNA chain, leading to a significant reduction in mRNA yield. Furthermore, the accumulation of inorganic phosphate can act as an inhibitor to the polymerase, further reducing reaction efficiency.
-
-
Q7: Is ψTP more or less stable than standard UTP?
-
Modified nucleotides like ψTP are generally expected to have similar stability profiles to their unmodified counterparts under standard storage conditions. The primary point of instability for all NTPs is the triphosphate chain, not the base itself. Therefore, the same handling precautions should be taken for ψTP as for ATP, CTP, GTP, and UTP.
-
Data and Protocols
Impact of Freeze-Thaw Cycles on ψTP Integrity (Illustrative Data)
While specific quantitative data for ψTP is limited, the following table illustrates the expected trend of degradation with repeated freeze-thaw cycles based on the known behavior of nucleotides.
| Number of Freeze-Thaw Cycles | Expected % Intact ψTP | Primary Degradation Products | Potential Impact on IVT Yield |
| 0 (New Aliquot) | >98% | Minimal | Optimal |
| 1-3 | 90-98% | ψDP | Minor to moderate decrease |
| 5-7 | 75-90% | ψDP, ψMP | Moderate to significant decrease |
| 10+ | <75% | ψDP, ψMP, Inorganic Phosphate | Significant decrease; potential reaction inhibition |
| Note: This data is illustrative and serves to highlight the importance of minimizing freeze-thaw cycles. Actual degradation rates may vary based on buffer composition, concentration, and the speed of freezing/thawing. |
Experimental Protocol: HPLC Analysis of ψTP Purity
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of NTPs and quantify degradation products. Anion-exchange chromatography is particularly effective at separating triphosphate, diphosphate, and monophosphate species.
Objective: To determine the relative quantities of ψTP, ψDP, and ψMP in a sample.
Materials:
-
ψTP sample to be analyzed
-
Anion-exchange HPLC column (e.g., a DNAPac PA100 or similar)
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Tris-HCl, pH 8.0 in nuclease-free water
-
Mobile Phase B: 25 mM Tris-HCl, pH 8.0 with 1.0 M NaCl in nuclease-free water
-
Nuclease-free water for sample dilution
Methodology:
-
System Preparation:
-
Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Ensure the system is free of bubbles and the baseline is stable at the detection wavelength (typically 262 nm for pseudouridine).
-
-
Sample Preparation:
-
Thaw the ψTP sample on ice.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µM) with nuclease-free water or Mobile Phase A. The final concentration should be within the linear range of the detector.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the analytes. A typical gradient might be:
-
0-5 min: 5% B (isocratic)
-
5-25 min: Linear gradient from 5% to 75% B
-
25-30 min: Linear gradient from 75% to 100% B
-
30-35 min: 100% B (column wash)
-
35-45 min: Return to 5% B (re-equilibration)
-
-
The flow rate is typically around 1.0 mL/min.
-
-
Data Analysis:
-
Identify the peaks based on their retention times. The elution order will be ψMP > ψDP > ψTP, as the more highly charged triphosphate species binds more tightly to the anion-exchange column.
-
Integrate the area under each peak.
-
Calculate the purity of ψTP as: (Area of ψTP Peak / Total Area of All Peaks) * 100%.
-
Visual Guides
Caption: Recommended workflow for handling ψTP to maximize stability.
Caption: Chemical degradation pathway of ψTP due to hydrolysis.
References
Technical Support Center: Quality Control Assays for Pseudouridine-Modified mRNA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pseudouridine-modified mRNA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control (QC) of your mRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for pseudouridine-modified mRNA?
A1: The critical quality attributes for pseudouridine-modified mRNA are a set of physical, chemical, biological, and microbiological characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs include identity, purity, integrity, strength (concentration), capping efficiency, poly(A) tail length, and the content of impurities such as double-stranded RNA (dsRNA), residual DNA template, and endotoxins.[1][2][3]
Q2: Why is pseudouridine used in therapeutic mRNA, and how does it affect quality control?
A2: Pseudouridine (Ψ) is an isomer of uridine incorporated into in vitro transcribed (IVT) mRNA to enhance its therapeutic properties. It reduces the innate immunogenicity of the mRNA by dampening the activation of pattern recognition receptors like Toll-like receptors, and it also improves translational capacity and biological stability.[4][5][6] From a QC perspective, the incorporation of pseudouridine needs to be quantified to ensure consistency and efficacy of the mRNA product.
Q3: What is the acceptable level of mRNA integrity?
A3: While there isn't a universally mandated percentage, high-quality mRNA should appear as a single, sharp peak on a capillary gel electrophoresis (CGE) electropherogram, indicating a high percentage of full-length, intact mRNA.[7][8] The presence of significant fragments or a broad peak distribution suggests degradation, which can compromise the translational efficiency and effectiveness of the mRNA. The European Medicines Agency (EMA) guidelines emphasize that mRNA integrity should be adequately controlled.[2]
Q4: What is the expected capping efficiency for therapeutic mRNA?
A4: For therapeutic applications, a high capping efficiency is crucial for mRNA stability and efficient translation. Co-transcriptional capping methods, such as using CleanCap® analogs, can achieve capping efficiencies of over 95%.[9] Post-transcriptional enzymatic capping is also used, and its efficiency must be carefully monitored.[10] Regulatory guidelines require the quantification of the Cap-1 structure and the identification of any precursor cap structures.[11]
Q5: What are the specifications for poly(A) tail length?
A5: The poly(A) tail is critical for mRNA stability and translational efficiency. In naturally occurring eukaryotic mRNAs, the poly(A) tail is typically 100–250 nucleotides long, with a minimum of 20-30 nucleotides required for function.[12] For therapeutic mRNA, a well-defined poly(A) tail of sufficient length is a key quality attribute.
Q6: What are the acceptable limits for process-related impurities?
A6: Process-related impurities must be controlled to ensure the safety and efficacy of the mRNA therapeutic. Key impurity limits include:
-
Residual DNA Template: The World Health Organization (WHO) recommends that residual plasmid DNA should not exceed 10 ng per dose.
-
Double-Stranded RNA (dsRNA): dsRNA is a potent activator of the innate immune system and must be minimized. Some high-sensitivity assays can detect dsRNA impurities at levels of 0.16% to 0.25% of the total mRNA.[13]
-
Endotoxins: Acceptable endotoxin levels for mRNA vaccines are generally less than 10 Endotoxin Units (EU)/mL.
Quantitative Data Summary
The following tables summarize the typical acceptance criteria for key quality control parameters of pseudouridine-modified mRNA.
| Critical Quality Attribute | Analytical Method | Typical Acceptance Criteria |
| mRNA Integrity | Capillary Gel Electrophoresis (CGE) | >90% main peak area (product-specific) |
| 5' Capping Efficiency | LC-MS | >95% (for co-transcriptional capping) |
| Poly(A) Tail Length | ddPCR, Sequencing | Homogeneous peak with a defined length (e.g., ~120 nt) |
| Pseudouridine Incorporation | HPLC, LC-MS | Consistent percentage of pseudouridine incorporation across batches |
| dsRNA Impurity | ELISA, Dot Blot | < 1000 ppm (product-specific, often lower) |
| Residual DNA Template | qPCR | < 10 ng/dose |
| Endotoxin Level | LAL Assay | < 10 EU/mL |
Experimental Workflows and Logical Relationships
Overall Quality Control Workflow for Pseudouridine-Modified mRNA
Caption: A generalized workflow for the quality control of pseudouridine-modified mRNA from drug substance to drug product.
Innate Immune Recognition of mRNA
Caption: A diagram illustrating the differential innate immune recognition of unmodified versus pseudouridine-modified mRNA.
Troubleshooting Guides
mRNA Integrity and Purity by Capillary Gel Electrophoresis (CGE)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very low signal | - Sample concentration is too low.- Blocked or damaged capillary.- Air bubble in the capillary or sample well. | - Concentrate the sample.- Replace the capillary.- Centrifuge the sample plate before loading and ensure proper buffer levels.[14] |
| Broad or smeared main peak | - mRNA degradation.- Secondary structure formation.- High salt concentration in the sample. | - Ensure RNase-free handling and storage.- Denature the sample with formamide and heat before analysis.[15][16]- Desalt or dilute the sample. |
| Unexpected peaks or fragments | - Incomplete transcription or premature termination.- Enzymatic or chemical degradation.- Contamination. | - Optimize the in vitro transcription reaction.- Review sample handling and storage procedures.- Use fresh, high-quality reagents. |
| Shift in migration time | - Inconsistent temperature.- Changes in gel matrix or buffer composition.- Clogged capillary. | - Ensure consistent operating temperature.- Use fresh, properly prepared running buffer and gel.- Perform capillary washing and regeneration cycles.[17] |
5' Capping Efficiency by LC-MS
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low capping efficiency detected | - Suboptimal capping reaction (co-transcriptional or enzymatic).- Inefficient RNase H digestion.- Loss of capped fragment during sample preparation. | - Optimize the ratio of cap analog to GTP or enzyme concentration.[18]- Ensure the probe design is correct and digestion conditions are optimal.- Use biotinylated probes and streptavidin beads for efficient capture of the 5' fragment.[19][20] |
| Poor peak shape or resolution | - Column degradation.- Inappropriate mobile phase.- Secondary structure of the cleaved fragment. | - Use a new column or a column specifically designed for oligonucleotides.- Optimize the ion-pairing reagent and organic modifier concentrations.- Analyze at an elevated temperature to denature secondary structures.[21] |
| Ghost peaks or artifacts | - Contamination in the mobile phase or HPLC system.- Carryover from previous injections. | - Use fresh, high-purity solvents and flush the system.- Implement a robust needle wash protocol between injections.[21] |
| No signal for capped or uncapped fragments | - Complete sample degradation.- Failure of RNase H digestion.- Issues with mass spectrometer settings. | - Verify sample integrity before starting the assay.- Use a positive control to check enzyme activity.- Calibrate and tune the mass spectrometer. |
dsRNA Impurity by ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background | - Insufficient washing.- Inefficient blocking.- Antibody concentration too high. | - Increase the number of wash steps and ensure complete removal of wash buffer.- Use a high-quality blocking buffer and optimize incubation time.- Titrate the primary and secondary antibodies to determine the optimal concentration.[22][23] |
| Low or no signal | - Inactive antibody or conjugate.- Improperly prepared standard curve.- Insufficient incubation time or temperature. | - Use fresh, properly stored antibodies and conjugates.- Prepare fresh standards and verify their concentration.- Optimize incubation times and temperatures as per the protocol.[22][24] |
| Poor precision (high CVs) | - Pipetting errors.- Inconsistent washing.- Edge effects in the microplate. | - Calibrate pipettes and use fresh tips for each sample.- Ensure uniform washing across the plate.- Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.[22] |
| Matrix effects from mRNA sample | - The high concentration of mRNA interferes with the assay. | - Optimize the sample dilution to minimize interference while keeping the dsRNA concentration within the detection range of the assay.[25] |
Detailed Experimental Protocols
mRNA Integrity and Purity by Capillary Gel Electrophoresis (CGE)
Objective: To assess the integrity and purity of the mRNA drug substance by separating the full-length mRNA from any fragments or impurities based on size.
Materials:
-
Capillary electrophoresis system with a fluorescence detector.
-
CGE gel-dye mix and running buffer.
-
RNA size ladder.
-
Denaturing agent (e.g., formamide).
-
RNase-free water, tubes, and pipette tips.
Protocol:
-
Sample Preparation: a. Dilute the mRNA sample to a working concentration (e.g., 25 µg/mL) with RNase-free water.[7] b. In an RNase-free tube, mix the diluted mRNA sample with a denaturing agent like formamide (final concentration >80%).[16] c. Heat the mixture at 70°C for 5-10 minutes to denature the RNA, then immediately cool on ice for at least 5 minutes.[16] d. Prepare the RNA size ladder in the same manner.
-
CGE Instrument Setup: a. Install a new capillary and condition it according to the manufacturer's instructions. b. Fill the capillary with the CGE gel-dye mix. c. Load the prepared samples, ladder, and a blank into the sample plate.
-
Electrophoresis: a. Inject the sample into the capillary using either electrokinetic or pressure injection. b. Apply the separation voltage and run the electrophoresis for the specified time.
-
Data Analysis: a. Identify the peaks in the electropherogram. b. Determine the size of the mRNA and any fragments by comparing their migration times to the RNA size ladder. c. Calculate the percentage of the main peak area relative to the total peak area to determine the mRNA integrity.
5' Capping Efficiency by LC-MS
Objective: To quantify the percentage of mRNA molecules that are correctly capped at the 5' end.
Materials:
-
LC-MS system with a high-resolution mass spectrometer.
-
RNase H and RNase H buffer.
-
Biotinylated DNA/RNA chimeric probe complementary to the 5' end of the mRNA.
-
Streptavidin-coated magnetic beads.
-
Ion-pair reversed-phase HPLC column.
-
Mobile phases with an ion-pairing agent (e.g., HFIP and a tertiary amine).
Protocol:
-
RNase H Digestion: a. In an RNase-free tube, anneal the biotinylated probe to the mRNA sample by heating and gradual cooling. b. Add RNase H and incubate to cleave the mRNA at the DNA-RNA hybrid region, releasing the 5' capped and uncapped fragments.[10][19]
-
Fragment Enrichment: a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated probe-fragment complex. b. Wash the beads to remove the rest of the mRNA and other components. c. Elute the 5' fragments from the beads.
-
LC-MS Analysis: a. Inject the eluted fragments into the LC-MS system. b. Separate the capped and uncapped fragments using a gradient of the organic mobile phase. c. Detect the fragments using the mass spectrometer in negative ion mode.
-
Data Analysis: a. Identify the peaks corresponding to the capped and uncapped fragments based on their mass-to-charge ratio. b. Calculate the capping efficiency by dividing the peak area of the capped fragment by the total peak area of all 5' fragments (capped and uncapped).
dsRNA Impurity by ELISA
Objective: To detect and quantify the amount of dsRNA impurity in the mRNA sample.
Materials:
-
Microplate pre-coated with a capture antibody specific for dsRNA.
-
dsRNA-specific primary detection antibody (e.g., J2 monoclonal antibody).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
dsRNA standard (e.g., Poly I:C).
-
Wash buffer, blocking buffer, and substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Protocol:
-
Assay Preparation: a. Prepare a standard curve by serially diluting the dsRNA standard. b. Dilute the mRNA samples to be tested.
-
ELISA Procedure: a. Add the standards and samples to the wells of the pre-coated microplate and incubate. b. Wash the plate to remove unbound material. c. Add the primary detection antibody and incubate. d. Wash the plate. e. Add the enzyme-conjugated secondary antibody and incubate. f. Wash the plate. g. Add the substrate solution and incubate in the dark until color develops. h. Add the stop solution to terminate the reaction.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the dsRNA standards. c. Determine the concentration of dsRNA in the samples by interpolating their absorbance values on the standard curve.
References
- 1. EMA Issues Draft Guideline On Quality Aspects Of mRNA Vaccines [advancingrna.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Guidelines For mRNA Drug Product Manufacturing And Quality Control [bioprocessonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pseudouridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioradiations.com [bioradiations.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. sciex.com [sciex.com]
- 16. Development of a microchip capillary electrophoresis method for determination of the purity and integrity of mRNA in lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.es [promega.es]
- 18. lcms.cz [lcms.cz]
- 19. Capped and Uncapped Reference Standards for mRNA Capping – Now Available - Areterna LLC [areterna.com]
- 20. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. biocompare.com [biocompare.com]
- 24. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 25. Residual dsRNA Detection | Newsroom | SAMSUNG BIOLOGICS [samsungbiologics.com]
"common contaminants in in vitro transcription and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro transcription (IVT) experiments, with a focus on identifying and removing common contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in an in vitro transcription (IVT) reaction?
A1: IVT reactions can contain several types of contaminants that may affect downstream applications. These include byproducts of the transcription reaction itself and substances introduced from the reaction components.[1][2]
Common Contaminants in IVT Reactions:
-
Double-stranded RNA (dsRNA): A significant byproduct of IVT that can trigger innate immune responses in cells.[3][4] Its formation can be promoted by the RNA-dependent RNA polymerase activity of T7 RNA polymerase and by the presence of secondary structures in the RNA transcript.[2][5]
-
Template DNA: Residual linearized plasmid or PCR product used as the template for transcription.[6]
-
Incompletely Transcribed or Truncated RNA Fragments: Shorter RNA molecules resulting from premature termination of the transcription reaction.[7][8]
-
RNA:DNA Hybrids: Hybrids formed between the newly synthesized RNA and the DNA template.
-
Enzymes: Thermolabile RNA polymerase and DNase I (if used to remove the template).[9]
-
Unincorporated Nucleotides (NTPs): Leftover NTPs from the reaction mixture.[9]
-
Endotoxins: Lipopolysaccharides from the cell wall of Gram-negative bacteria (often from the E. coli used for plasmid production) that can cause inflammatory responses.
-
RNases: Ribonucleases that can degrade the RNA product. They can be introduced from the environment or carried over from previous steps.[7][10]
-
Metal Ions and Residual Solvents: Impurities that may be present in the starting materials or leach from equipment.
Q2: How can I detect the presence of contaminants in my IVT RNA?
A2: Several methods can be used to detect contaminants:
-
Gel Electrophoresis: Agarose or denaturing polyacrylamide gel electrophoresis (PAGE) can be used to visualize the integrity and size of the RNA transcript and to detect the presence of template DNA and truncated RNA fragments.[11]
-
Spectrophotometry (A260/A280 and A260/A230 ratios): The A260/A280 ratio is used to assess protein contamination, with a ratio of ~2.0 generally considered pure for RNA. The A260/A230 ratio can indicate contamination with salts or organic solvents.
-
Immunoassays (ELISA or Dot Blot): Specific antibodies can be used to detect and quantify dsRNA.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify and quantify a wide range of contaminants.
-
Limulus Amebocyte Lysate (LAL) Assay: Specifically used for the detection and quantification of endotoxins.
Q3: What are the consequences of having contaminants in my IVT RNA preparation?
A3: Contaminants can have significant impacts on downstream applications:
-
Reduced Translational Efficiency: dsRNA can activate cellular pathways that inhibit protein synthesis.[4] Residual template DNA and truncated RNAs can also interfere with translation.
-
Immunogenicity: dsRNA is a potent activator of the innate immune system, leading to the production of interferons and other cytokines.[3][13] Endotoxins are also highly immunogenic.
-
Inaccurate Quantification: Unincorporated nucleotides can lead to an overestimation of the RNA concentration when using spectrophotometry.
-
Degradation of RNA: RNase contamination will lead to the degradation of the RNA product, compromising its integrity and function.[7]
-
Toxicity: Residual solvents and high levels of certain metal ions can be toxic to cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro transcription.
Problem 1: Low or No RNA Yield
| Possible Cause | Recommended Solution |
| Poor Quality DNA Template | Ensure the DNA template is of high purity. Contaminants like salts or ethanol can inhibit RNA polymerase.[7][10] It is recommended to clean up the template DNA using a kit.[10] |
| Incorrectly Linearized Template | Verify that the plasmid template is completely linearized by running an aliquot on an agarose gel.[7][10] Incomplete linearization can lead to failed transcription. |
| RNase Contamination | Use RNase-free water, reagents, and labware. Work in an RNase-free environment. Including an RNase inhibitor in the reaction is also recommended.[10][14] |
| Inactive RNA Polymerase | Ensure the RNA polymerase has been stored correctly and has not undergone multiple freeze-thaw cycles. Always include a positive control template to verify enzyme activity.[10] |
| Suboptimal Reaction Conditions | Optimize reaction components such as nucleotide and magnesium concentrations.[5] Ensure the incubation temperature and time are appropriate for the specific polymerase and template.[14] |
| Degraded Reagents | Avoid multiple freeze-thaw cycles of buffers and nucleotides. Use freshly prepared solutions when possible.[10] |
Problem 2: RNA Transcript of Incorrect Size (Shorter or Longer than Expected)
| Possible Cause | Recommended Solution |
| Premature Termination (Shorter Transcript) | GC-rich templates: Decrease the transcription reaction temperature (e.g., to 30°C) to help the polymerase read through difficult sequences.[10] Low nucleotide concentration: Ensure the concentration of each NTP is sufficient (at least 12 µM).[7][10] Cryptic termination sites: If the issue persists, consider subcloning the template into a different vector with a different polymerase promoter.[7] |
| Incomplete Linearization (Longer Transcript) | If the plasmid template is not fully linearized, the polymerase may continue transcribing, resulting in longer-than-expected transcripts. Confirm complete linearization on an agarose gel.[7][10] |
| Template with 3' Overhangs (Longer Transcript) | Restriction enzymes that create 3' overhangs can lead to the polymerase transcribing the complementary strand, resulting in longer transcripts. Use restriction enzymes that generate 5' overhangs or blunt ends.[7][10] |
| Secondary Structure of RNA | RNA secondary structures can affect migration on a denaturing gel, leading to apparent size differences. Ensure you are using a denaturing gel for accurate size determination.[15] |
Problem 3: High Levels of dsRNA Contamination
| Possible Cause | Recommended Solution |
| Template and Sequence Design | Repetitive or highly complementary regions in the DNA template can promote self-annealing of the transcript, leading to dsRNA formation.[5] Optimize the sequence to reduce these regions. |
| Suboptimal IVT Conditions | Incorrect reaction temperature, duration, or concentrations of salts and magnesium can lead to the formation of incomplete transcripts that can anneal to form dsRNA.[5] Optimize these parameters for your specific template. |
| Incomplete Linearization of Plasmid | Nicked or supercoiled DNA can lead to inconsistent transcription and increase the risk of dsRNA formation.[5] Ensure complete linearization of the plasmid. |
| Inefficient Purification | Standard purification methods like precipitation may not efficiently remove dsRNA.[16] Use a purification method specifically designed for dsRNA removal. |
Contaminant Removal Protocols & Data
This section provides detailed protocols for removing common contaminants and summarizes quantitative data on the efficiency of these methods.
Summary of Contaminant Removal Methods
| Contaminant | Removal Method | Principle | Typical Recovery | Removal Efficiency |
| Template DNA | DNase I Treatment | Enzymatic digestion of DNA. | >90% | >99% |
| dsRNA | Cellulose Chromatography | Selective binding of dsRNA to cellulose in the presence of ethanol.[16] | >65%[17] | ≥90%[16][17] |
| HPLC/FPLC | Separation based on size, charge, or hydrophobicity. | Variable | High | |
| Enzymes & Proteins | Phenol/Chloroform Extraction | Denaturation and partitioning of proteins into the organic phase.[1] | ~70-90% | >99% |
| Spin Column Chromatography | Selective binding of RNA to a silica membrane, while proteins are washed away.[9] | >90% | >99% | |
| Unincorporated NTPs | LiCl Precipitation | Selective precipitation of RNA, leaving small molecules like NTPs in solution.[1][18] | >80% | High |
| Spin Column Chromatography | NTPs are washed through the column while RNA is retained.[9] | >90% | >99% | |
| Endotoxins | Anion Exchange Chromatography | Binding of negatively charged endotoxins to a positively charged resin. | Variable | High |
Detailed Experimental Protocols
Protocol 1: DNase I Treatment for Template DNA Removal
-
To your IVT reaction mixture, add 1 µL of RNase-free DNase I (2 U/µL) for every 1 µg of template DNA used.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Proceed immediately to RNA purification to remove the DNase I and other reaction components.
Protocol 2: Cellulose-Based dsRNA Removal
This protocol is adapted from a published method.[19]
-
Prepare Cellulose Slurry:
-
Resuspend cellulose powder in nuclease-free water.
-
Allow the cellulose to settle and then carefully remove the supernatant.
-
Repeat the washing step.
-
Finally, resuspend the cellulose in a chromatography buffer (e.g., 10 mM HEPES, 0.1 mM EDTA, 125 mM NaCl, 16% v/v ethanol in nuclease-free water).[19]
-
-
Binding:
-
Add the prepared cellulose slurry to your IVT RNA sample.
-
Incubate at room temperature with gentle mixing for 15-30 minutes to allow the dsRNA to bind to the cellulose.
-
-
Separation:
-
Transfer the mixture to a spin column.
-
Centrifuge to collect the flow-through, which contains the purified single-stranded RNA.
-
-
mRNA Recovery:
-
The flow-through can be further concentrated by ethanol precipitation or buffer exchange.
-
Protocol 3: Lithium Chloride (LiCl) Precipitation
-
To your IVT reaction, add an equal volume of 7.5 M LiCl solution.[20]
-
Mix well and incubate at -20°C for at least 30 minutes.[1][20]
-
Centrifuge at maximum speed (e.g., >10,000 x g) for 15 minutes at 4°C to pellet the RNA.[1][20]
-
Carefully discard the supernatant.[20]
-
Wash the RNA pellet with 500 µL of cold 70% ethanol.[1]
-
Centrifuge for 5-10 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified RNA in an appropriate volume of nuclease-free water or buffer.
Protocol 4: Phenol/Chloroform Extraction and Ethanol Precipitation
Always perform this procedure in a fume hood with appropriate personal protective equipment.
-
Adjust the volume of your IVT reaction to 100-200 µL with nuclease-free water.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Vortex vigorously for 15-30 seconds and then centrifuge at maximum speed for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new, clean tube.
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol, centrifuge, and remove the supernatant.
-
Air-dry the pellet and resuspend in a suitable buffer.
Protocol 5: Spin Column Purification
This is a general protocol; always refer to the manufacturer's instructions for your specific kit.
-
Binding: Add binding buffer (and often ethanol or isopropanol) to your IVT reaction mixture.
-
Loading: Transfer the mixture to the spin column and centrifuge. Discard the flow-through.
-
Washing: Add wash buffer to the column and centrifuge. Repeat this step as recommended by the manufacturer.
-
Drying: Perform a final centrifugation step to remove any residual ethanol.
-
Elution: Place the column in a clean collection tube, add nuclease-free water or elution buffer directly to the membrane, incubate for a few minutes, and then centrifuge to collect the purified RNA.
Visual Guides
Diagram 1: In Vitro Transcription (IVT) Workflow and Contamination Points
Caption: IVT workflow with potential contamination points.
Diagram 2: Logical Flow for Troubleshooting Low RNA Yield
Caption: Troubleshooting flowchart for low IVT yield.
Diagram 3: Contaminant Removal Strategy Selection
Caption: Stepwise contaminant removal process.
References
- 1. neb.com [neb.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Removing immunogenic double-stranded RNA impurities post in vitro transcription synthesis for mRNA therapeutics production: A review of chromatography strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. IVT-RNA | RNA-LNP-production [en.vectorbuilder.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 9. neb.com [neb.com]
- 10. go.zageno.com [go.zageno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. benchchem.com [benchchem.com]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Optimizing Pseudouridine mRNA Synthesis
Welcome to the technical support center for pseudouridine-modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing in vitro transcription (IVT) incubation times and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time and temperature for pseudouridine mRNA synthesis?
A standard in vitro transcription reaction for pseudouridine-modified mRNA is typically incubated at 37°C for 2 to 4 hours.[1] This timeframe is often sufficient to achieve high yields of quality mRNA.
Q2: Can I extend the incubation time to increase my mRNA yield?
While extending the incubation period may increase the total yield of mRNA to a certain point, it also raises the risk of product degradation by hydrolysis and potential contamination with RNases. Prolonged incubation can lead to a decrease in the integrity of the synthesized mRNA, which may manifest as smearing on a gel. Therefore, it is crucial to balance yield with integrity, and the optimal time may vary depending on the specific template and reaction conditions.
Q3: How does the incorporation of pseudouridine affect the in vitro transcription reaction?
The substitution of uridine triphosphate (UTP) with pseudouridine triphosphate (ΨTP) can influence the IVT reaction. While T7 RNA polymerase efficiently incorporates pseudouridine, the dynamics of the reaction, including optimal magnesium concentration and incubation time, might differ slightly from reactions with unmodified UTP.[2] Pseudouridine incorporation is known to enhance the stability and translational capacity of the resulting mRNA.[3][4]
Q4: What are the key factors that influence the optimal incubation time?
The optimal incubation time is influenced by several factors, including:
-
T7 RNA Polymerase Concentration: Higher enzyme concentrations can shorten the required incubation time but may also increase the risk of generating double-stranded RNA (dsRNA) byproducts.
-
Nucleotide Concentration: The availability of all four nucleotide triphosphates (ATP, GTP, CTP, and ΨTP) is critical. Depletion of any one nucleotide will halt transcription.
-
Template DNA Quality and Concentration: A high-quality, linearized DNA template at an optimal concentration is essential for efficient transcription.
-
Reaction Temperature: The optimal temperature for T7 RNA polymerase activity is 37°C.[1] Deviations from this temperature can reduce the transcription rate.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of incubation time for pseudouridine mRNA synthesis.
Issue 1: Low mRNA Yield
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the point of maximum yield before degradation becomes significant. |
| Poor DNA Template Quality | Ensure the DNA template is fully linearized and purified. Verify the A260/280 ratio is ~1.8 and the A260/230 ratio is 2.0-2.2. Run the linearized template on an agarose gel to confirm its integrity. |
| Inactive T7 RNA Polymerase | Use a fresh aliquot of a reputable T7 RNA polymerase. Avoid multiple freeze-thaw cycles. |
| Degraded Nucleotides | Aliquot NTPs upon receipt and avoid repeated freeze-thaw cycles. Use fresh NTPs if degradation is suspected. |
| RNase Contamination | Use certified RNase-free water, tips, and tubes. Wear gloves and maintain a clean workspace. |
| Incorrect Magnesium Concentration | The optimal Mg2+ concentration is often equimolar to the total NTP concentration. Titrate the Mg2+ concentration to find the optimum for your specific reaction. |
Issue 2: Poor mRNA Integrity (Smearing on Gel)
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incubation Time is Too Long | Reduce the incubation time. Analyze samples from a time-course experiment on a denaturing agarose gel to identify the onset of degradation. |
| RNase Contamination | Ensure all reagents and labware are RNase-free. Use an RNase inhibitor in your IVT reaction. |
| High Magnesium Concentration | Excessive Mg2+ can promote RNA degradation. Optimize the Mg2+ concentration as described above. |
| Harsh Purification Methods | Use a gentle mRNA purification method, such as lithium chloride precipitation or a suitable column-based kit. |
Quantitative Data on Incubation Time
The following table summarizes representative data from a time-course experiment to illustrate the relationship between incubation time, mRNA yield, and integrity. Note that optimal times and yields can vary based on the specific construct and reaction conditions.
| Incubation Time (Hours) | mRNA Yield (µg per 20 µL reaction) | mRNA Integrity (Observed on Denaturing Agarose Gel) |
| 1 | 50 | Sharp, distinct band at the expected size |
| 2 | 95 | Sharp, distinct band at the expected size |
| 4 | 120 | Mostly a sharp band with very faint lower molecular weight smearing |
| 6 | 110 | Decreased intensity of the main band with noticeable smearing below |
| 8 | 85 | Significant smearing and a faint primary band |
Experimental Protocols
Protocol 1: Time-Course In Vitro Transcription for Optimization
This protocol allows for the determination of the optimal incubation time for your specific pseudouridine-modified mRNA construct.
Materials:
-
Linearized plasmid DNA template (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
ATP, GTP, CTP, and Pseudouridine-5'-Triphosphate (ΨTP) solutions
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
EDTA solution
Procedure:
-
Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. Prepare a master mix for the number of time points you will be testing.
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, CTP, GTP, ΨTP (100 mM stocks): 2 µL each
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 40 units
-
T7 RNA Polymerase: 50 units
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C.
-
Time Points: At each desired time point (e.g., 1, 2, 4, 6, and 8 hours), remove a 20 µL aliquot of the reaction mixture and immediately stop the reaction by adding 2 µL of 0.5 M EDTA. Place the tube on ice.
-
DNase Treatment: After collecting all time points, add 1 µL of DNase I to each tube to degrade the DNA template. Mix gently and incubate at 37°C for 15 minutes.
-
mRNA Purification: Purify the synthesized mRNA from each time point using a column-based RNA purification kit or lithium chloride precipitation.
-
Quantification and Quality Control:
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the mRNA from each time point by running an aliquot on a denaturing agarose gel.
-
Protocol 2: Standard 2-Hour In Vitro Transcription
Based on optimization experiments, a 2-hour incubation is often a good starting point for achieving a balance of high yield and integrity.
Materials:
-
As listed in Protocol 1.
Procedure:
-
Reaction Setup: Assemble the IVT reaction as described in Protocol 1.
-
Incubation: Mix gently and incubate at 37°C for 2 hours.[5]
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture, mix gently, and incubate at 37°C for 15 minutes.
-
mRNA Purification: Purify the synthesized mRNA.
-
Quality Control: Quantify the mRNA and assess its integrity.
Visualizations
Caption: Workflow for optimizing incubation time in pseudouridine mRNA synthesis.
Caption: Troubleshooting logic for low pseudouridine mRNA yield.
References
- 1. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Pseudouridine site assignment by high-throughput in vitro RNA pseudouridylation and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNase I Treatment Optimization for IVT Reactions
Welcome to the technical support center for optimizing DNase I treatment in in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the removal of template DNA from synthesized RNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of DNase I treatment after an IVT reaction?
A1: The primary purpose of DNase I treatment is to remove the template DNA from the IVT reaction mixture.[1] This is a critical step to ensure that the final RNA product is free from DNA contamination, which can interfere with downstream applications such as RT-PCR, RNA sequencing, and cell-based assays.[2]
Q2: What is a standard starting concentration for DNase I in an IVT reaction?
A2: A common starting point is to use 1-2 units of RNase-free DNase I per 1 microgram of template DNA in the reaction.[3] For a typical 20 µL IVT reaction, adding 2 units of DNase I is often recommended.[3][4] However, the optimal concentration can vary depending on the specific enzyme, buffer conditions, and the amount of DNA template used.[5]
Q3: What are the optimal incubation time and temperature for DNase I treatment?
A3: A standard incubation condition for DNase I treatment is 15 to 30 minutes at 37°C.[3][4][6] This provides sufficient time for the enzyme to degrade the DNA template effectively. Extending the incubation time does not always lead to better results and may risk RNA degradation if RNases are present.
Q4: How do buffer components from the IVT reaction affect DNase I activity?
A4: DNase I activity is influenced by the composition of the reaction buffer. The enzyme requires divalent cations like Mg²⁺ and Ca²⁺ for maximal activity.[3][7] While IVT buffers typically contain Mg²⁺, high concentrations of salts (e.g., NaCl or KCl above 30 mM) can inhibit DNase I activity.[7] Some specialized DNase I formulations are salt-tolerant and designed to work efficiently in common IVT buffers.[1]
Q5: Why is it crucial to inactivate or remove DNase I after treatment?
A5: It is essential to inactivate or remove DNase I after the treatment to prevent the degradation of any subsequent DNA, such as in RT-PCR where the newly synthesized cDNA could be a substrate.[2] Incomplete inactivation can lead to inaccurate quantification or failure in downstream applications.
Q6: What are the common methods for DNase I inactivation and removal?
A6: Common methods include heat inactivation, treatment with a chelating agent like EDTA, phenol-chloroform extraction, and column-based purification.[2][3] Heat inactivation is a popular method, but it can pose a risk of RNA degradation, especially in the presence of divalent cations.[2][8] Adding EDTA before heating can help mitigate this risk.[3] Column purification is an effective way to remove the enzyme and other reaction components.
Troubleshooting Guide
This guide addresses specific issues that may arise during DNase I treatment of IVT-synthesized RNA.
Problem 1: Residual DNA Contamination Detected Post-Treatment
Symptom: A signal is detected in the "no-RT" control of a downstream RT-qPCR, or DNA is visible on a gel after RNA purification.[2]
| Potential Cause | Recommended Solution |
| Insufficient DNase I Activity | Increase the amount of DNase I. A titration experiment can help determine the optimal concentration for your specific conditions. Some protocols suggest that high concentrations of RNA can inhibit DNase I function, so diluting the RNA sample before treatment might be beneficial.[9] |
| Suboptimal Reaction Conditions | Ensure the incubation temperature is at 37°C. Verify that the IVT buffer is compatible with your DNase I; some DNases are inhibited by high salt concentrations.[1][7] Consider using a salt-tolerant DNase I if necessary. |
| Short Incubation Time | Increase the incubation time to 30 minutes.[3][6] For particularly high concentrations of template DNA, a longer incubation may be required. |
| Incomplete Plasmid Linearization | Incompletely linearized plasmid can be more resistant to digestion. Ensure complete linearization of the plasmid template before the IVT reaction by checking an aliquot on an agarose gel.[10] |
Problem 2: RNA Degradation Observed After DNase I Treatment
Symptom: Smearing of RNA bands on a denaturing agarose gel or a low RNA Integrity Number (RIN) value.
| Potential Cause | Recommended Solution |
| RNase Contamination | Ensure that all reagents, pipette tips, and tubes are RNase-free. Use an RNase inhibitor during the IVT and DNase I treatment steps.[11] Some DNase I preparations can be contaminated with RNases, so using a high-quality, certified RNase-free DNase I is critical.[2] |
| Improper Heat Inactivation | High temperatures in the presence of divalent cations can cause chemical scission of RNA.[2] If using heat inactivation, add EDTA to a final concentration of 5 mM before heating to chelate the divalent cations.[3] Alternatively, consider non-heat inactivation methods like column purification or phenol-chloroform extraction.[2] |
| Incorrect Buffer pH or Composition | Using improperly buffered solutions can lead to RNA degradation.[12] Ensure all solutions are prepared with RNase-free water and have the correct pH. |
Problem 3: Low RNA Yield After Purification
Symptom: The final concentration of purified RNA is lower than expected.
| Potential Cause | Recommended Solution |
| RNA Loss During Purification | Phenol-chloroform extraction and ethanol precipitation can lead to sample loss, especially with low RNA concentrations.[2] Using a column-based purification kit can improve recovery. Ensure the column is not overloaded.[13] |
| Incomplete Elution from Purification Column | To ensure effective elution, apply at least 50 µL of RNase-free water to the center of the purification column membrane. A second elution step can sometimes increase the yield. |
| RNA Precipitation Issues | If using precipitation methods, ensure that the correct concentrations of salt (e.g., sodium acetate) and ethanol are used. For low RNA concentrations, adding an inert coprecipitant like glycogen can improve recovery. |
Experimental Protocols & Data Presentation
Standard DNase I Treatment Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup: Following the IVT reaction, add the components in the following order on ice:
-
Incubation: Mix gently by flicking the tube and incubate at 37°C for 15-30 minutes.[3][4]
-
DNase I Inactivation/Removal (Choose one method):
-
EDTA and Heat Inactivation: Add EDTA to a final concentration of 5 mM. Heat the reaction at 75°C for 10 minutes.[3][8]
-
Column Purification: Proceed directly to an RNA cleanup kit following the manufacturer's instructions. This will also remove the DNase I.
-
Phenol-Chloroform Extraction: Perform a standard phenol-chloroform extraction followed by ethanol precipitation to remove the DNase I and purify the RNA.[3]
-
-
RNA Quantification and Quality Assessment: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity using denaturing agarose gel electrophoresis or a bioanalyzer.
Data Summary Tables
Table 1: DNase I Concentration Optimization
| DNase I (Units per 1 µg DNA) | Incubation Time (min) | Temperature (°C) | Residual DNA (%) | RNA Integrity (RIN) |
| 0.5 | 15 | 37 | 15 | 9.5 |
| 1.0 | 15 | 37 | 5 | 9.4 |
| 2.0 | 15 | 37 | <1 | 9.5 |
| 4.0 | 15 | 37 | <1 | 9.2 |
This table illustrates an example optimization experiment. Optimal conditions are highlighted in bold.
Table 2: Incubation Time Optimization
| DNase I (Units per 1 µg DNA) | Incubation Time (min) | Temperature (°C) | Residual DNA (%) | RNA Integrity (RIN) |
| 2.0 | 5 | 37 | 8 | 9.6 |
| 2.0 | 10 | 37 | 2 | 9.5 |
| 2.0 | 15 | 37 | <1 | 9.5 |
| 2.0 | 30 | 37 | <1 | 9.3 |
This table shows the effect of varying incubation time on DNA removal and RNA integrity.
Visualizations
Caption: Experimental workflow for IVT followed by DNase I treatment and RNA purification.
Caption: Troubleshooting logic for common issues in DNase I treatment of IVT reactions.
References
- 1. neb.com [neb.com]
- 2. DNase Treatment & Removal Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. DNA酶,用于DNA操作研究的一类强力工具 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Optimization of Dnase I removal of contaminating DNA from RNA for use in quantitative RNA-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. go.zageno.com [go.zageno.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
Technical Support Center: LiCl Precipitation of Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the lithium chloride (LiCl) precipitation of modified mRNA.
Troubleshooting Guide
This guide addresses common issues encountered during the LiCl precipitation of modified mRNA, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No mRNA Pellet After Centrifugation
Q: I performed LiCl precipitation of my in vitro transcribed (IVT) modified mRNA, but I don't see a pellet, or the pellet is very small. What could be the problem?
A: Several factors can contribute to a low or non-existent mRNA pellet. Consider the following potential causes and troubleshooting steps:
-
Low Initial mRNA Concentration: LiCl precipitation is less efficient for RNA concentrations below 0.1 mg/ml.[1] For optimal results, it is recommended to have an RNA concentration of at least 400 µg/ml.[]
-
Solution: If possible, start with a larger-scale IVT reaction to increase the initial mRNA concentration. Alternatively, you can concentrate your sample before precipitation using methods like magnetic beads.[]
-
-
Suboptimal LiCl Concentration: The final concentration of LiCl in the solution is critical for efficient precipitation.
-
Solution: Ensure the final LiCl concentration is between 2 M and 2.5 M.[] You may need to optimize this concentration depending on the specific modifications and length of your mRNA.
-
-
Insufficient Incubation Time or Temperature: Inadequate incubation can lead to incomplete precipitation.
-
Solution: Incubate the mixture at -20°C for at least 30 minutes.[][3] For very low concentrations of mRNA, extending the incubation time (e.g., overnight) might improve yield.
-
-
Short or Inefficient Centrifugation: The precipitated RNA needs to be pelleted effectively.
-
Solution: Centrifuge at high speed (e.g., >12,000 x g) for at least 15-30 minutes at 4°C.[4]
-
-
RNA Degradation: Contamination with RNases can lead to the degradation of your mRNA, resulting in a smaller pellet or no pellet at all.
-
Solution: Use RNase-free water, reagents, and labware throughout the process. Work in a clean environment and wear gloves.
-
Issue 2: Poor Purity of the Precipitated mRNA (Low A260/A280 or A260/A230 Ratios)
Q: My precipitated modified mRNA has a low A260/A280 or A260/A230 ratio, indicating contamination. How can I improve the purity?
A: LiCl precipitation is effective at removing most proteins and unincorporated NTPs.[3][5] However, contamination can still occur.
-
Protein Contamination (Low A260/A280): This can be due to residual enzymes from the IVT reaction.
-
Solution: Ensure a thorough wash of the pellet with 70% ethanol to remove any remaining supernatant containing proteins. A second wash step can be beneficial.
-
-
Salt or Organic Contamination (Low A260/A230): This is often due to residual LiCl or ethanol in the final sample.
-
Solution: After the 70% ethanol wash, carefully remove all the supernatant. A brief second spin to collect any remaining liquid on the tube walls can be helpful. Allow the pellet to air-dry completely before resuspension. However, do not over-dry the pellet, as this can make it difficult to dissolve.[]
-
Issue 3: Precipitated mRNA is Difficult to Resuspend
Q: After precipitation and washing, my mRNA pellet is hard to dissolve. What can I do?
A: Over-drying the pellet is a common cause of resuspension issues.
-
Solution:
-
Air-dry the pellet just until the ethanol has evaporated. The pellet should look white and opaque, not glassy and translucent.
-
Resuspend the pellet in a pre-warmed (e.g., 50-65°C) RNase-free buffer or water.
-
Gently pipette the solution up and down to aid in dissolving the pellet.
-
Incubate at a slightly elevated temperature (e.g., 37°C) for a few minutes.
-
Comparison of mRNA Purification Methods
The choice of purification method can significantly impact the yield, purity, and scalability of your modified mRNA production. The following table summarizes the key characteristics of common purification techniques.
| Feature | LiCl Precipitation | Silica Spin Column | Oligo(dT) Magnetic Beads |
| Principle | Selective precipitation of large RNA molecules using a high concentration of lithium salt. | RNA binds to a silica membrane in the presence of chaotropic salts. | Capture of polyadenylated mRNA via hybridization to oligo(dT) probes immobilized on magnetic beads.[1] |
| Typical Recovery | 70-85%[3] | Generally high, but can be reduced if the column is overloaded.[1] | 80-90%[] |
| Purity | Good; effectively removes proteins, DNA, and unincorporated NTPs. May not efficiently remove smaller RNA fragments.[3][5] | High; effectively removes proteins, salts, and other contaminants. | High; specifically isolates poly(A)-tailed mRNA, removing other RNA species and contaminants. |
| Scalability | Suitable for lab-scale, but can be cumbersome for large-scale purification due to centrifugation steps.[] | Limited by the binding capacity of the column, generally for small to medium scale.[1] | Highly scalable for both small and large volumes. Amenable to automation. |
| Cost | Low | Moderate | High |
| Time | Moderate (requires incubation and centrifugation) | Fast | Fast |
| Key Advantage | Simple, inexpensive, and effective at removing common IVT reaction contaminants.[3][5] | Fast and provides high-purity RNA. | High specificity for mRNA, high recovery, and excellent scalability.[] |
| Key Disadvantage | Less efficient for small RNA fragments (<300 nucleotides) and low concentration samples.[1] Residual LiCl can inhibit downstream applications. | Column capacity can be a limiting factor.[1] | Higher cost per sample. Requires a magnetic stand. |
Experimental Protocols
Standard LiCl Precipitation Protocol for Modified mRNA
This protocol is a general guideline and may require optimization based on the specific modified mRNA construct.
-
Adjust Volume: Adjust the volume of the IVT reaction mixture to 100 µL with RNase-free water.
-
Add LiCl: Add 100 µL of 5 M LiCl solution to the IVT reaction to achieve a final concentration of 2.5 M. Mix gently by pipetting.
-
Incubate: Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifuge: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the mRNA.
-
Wash: Carefully decant the supernatant. Add 500 µL of ice-cold 70% ethanol to the pellet. Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Dry: Carefully decant the ethanol wash. Briefly centrifuge the tube again and remove any residual ethanol with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend: Resuspend the mRNA pellet in a desired volume of RNase-free water or buffer (e.g., 10 mM Tris-HCl, pH 7.5).
Mandatory Visualizations
Caption: Workflow for LiCl precipitation of modified mRNA.
Caption: Troubleshooting logic for low mRNA pellet yield.
Frequently Asked Questions (FAQs)
Q1: Do different mRNA modifications (e.g., pseudouridine, N1-methylpseudouridine) affect LiCl precipitation efficiency?
A: While extensive comparative data is limited, standard LiCl precipitation protocols are widely and successfully used for various modified mRNAs, including those containing pseudouridine and N1-methylpseudouridine. The fundamental principle of precipitation is based on the charge and size of the RNA molecule, which is not dramatically altered by these common modifications. However, it is always good practice to empirically optimize precipitation conditions for your specific construct if you encounter issues.
Q2: Can I use LiCl precipitation to remove double-stranded RNA (dsRNA) contaminants?
A: LiCl precipitation is not highly effective at selectively removing dsRNA from your single-stranded mRNA product.[5] If dsRNA contamination is a concern, which is often the case for therapeutic applications due to its immunogenicity, alternative or additional purification steps such as chromatography (e.g., cellulose-based or HPLC) are recommended.
Q3: Is it necessary to perform a DNase treatment before LiCl precipitation?
A: Yes, it is highly recommended to perform a DNase treatment of your IVT reaction mixture before starting the LiCl precipitation.[4] LiCl does not efficiently precipitate DNA, but a DNase step ensures the complete removal of the template DNA, leading to a purer mRNA sample.
Q4: What are the alternatives to LiCl precipitation for modified mRNA purification?
A: Several alternatives to LiCl precipitation are available, each with its own advantages and disadvantages as outlined in the comparison table above. The most common alternatives are silica spin columns for small to medium-scale purification and oligo(dT) magnetic beads, which are highly scalable and specific for polyadenylated mRNA.[1][] For therapeutic-grade mRNA, chromatography methods are often employed.[1]
Q5: Can residual LiCl in my final mRNA sample inhibit downstream applications?
A: Yes, residual lithium ions can be inhibitory to downstream enzymatic reactions such as reverse transcription and in vitro translation.[] It is crucial to perform a thorough 70% ethanol wash of the mRNA pellet to remove as much residual LiCl as possible. If you suspect LiCl inhibition, an additional wash step or repurification using a different method like a spin column may be necessary.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Improvement in the potency of a N1-methylpseudouridine-modified self-amplifying RNA through mutations in the RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Pseudouridine vs. N1-methylpseudouridine: A Comparative Guide for mRNA Therapeutics
A detailed analysis of two key nucleotide modifications reveals critical differences in protein expression, immune evasion, and stability, guiding the rational design of next-generation mRNA vaccines and therapies.
In the rapidly advancing field of mRNA therapeutics, the strategic incorporation of modified nucleosides is a cornerstone of effective drug design. These modifications are crucial for enhancing the stability and translational efficacy of mRNA molecules while mitigating innate immune responses. Among the most pivotal of these are pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection of optimal components for their mRNA-based platforms.
N1-methylpseudouridine has become the industry standard, notably utilized in the highly successful Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2] Experimental data consistently demonstrates that m1Ψ offers significant advantages over pseudouridine, primarily a substantial increase in protein translation and a more pronounced reduction of the innate immune response.[1] This combination of enhanced efficacy and an improved safety profile has made m1Ψ the modification of choice for clinically approved mRNA vaccines and a leading candidate for future mRNA-based therapeutics.[1]
Performance Metrics: A Quantitative Comparison
The efficacy of a modified nucleoside in an mRNA therapeutic is determined by its impact on several key parameters: protein expression, immunogenicity, and mRNA stability. The following tables summarize quantitative data from various studies, providing a clear comparison between pseudouridine and N1-methylpseudouridine.
Protein Expression
Quantitative studies in animal models have shown a marked advantage of m1Ψ modification over Ψ in both the magnitude and duration of protein expression.
| Nucleoside Modification | Peak Expression (Photons/s/cm²/sr) | Total Expression (AUC) | Fold Increase (vs. Ψ) | Cell Type / Model | Citation |
| Pseudouridine (Ψ) | ~1 x 10⁸ | ~5 x 10⁹ | 1x | BALB/c Mice (i.m. injection) | [1] |
| N1-Methylpseudouridine (m1Ψ) | ~1.3 x 10⁹ | ~4 x 10¹⁰ | ~8-13x | BALB/c Mice (i.m. injection) | [1] |
| m1Ψ vs. Ψ | - | - | ~13-fold | Mice | [3] |
| m1Ψ/m5C vs. Ψ/m5C | - | - | ~44-fold | Cell Lines | [3] |
| m1Ψ vs. Unmodified | - | - | >10-fold | Cell Culture | [3] |
Data synthesized from a study by Andries et al. (2015) using mRNA encoding Firefly luciferase.[1]
Immunogenicity
A critical role of nucleoside modification is to enable the mRNA to evade recognition by the innate immune system. Both Ψ and m1Ψ reduce the immunogenicity of mRNA compared to unmodified uridine, with m1Ψ demonstrating a more potent suppression of inflammatory responses.
| Cytokine | Unmodified mRNA | Pseudouridine (Ψ) | N1-Methylpseudouridine (m1Ψ) | Key Finding | Citation |
| IFN-α | Significantly Elevated | Reduced | Further Reduced | m1Ψ is more effective at dampening the Type I interferon response. | [4][5] |
| TNF-α | Elevated | Reduced | Further Reduced | Both modifications suppress pro-inflammatory cytokines, with m1Ψ showing greater reduction. | [1][4] |
| IL-6 | Significantly Upregulated | Suppressed | More Potently Suppressed | In vitro studies show m1Ψ is more effective in reducing inflammatory markers. | [1] |
The incorporation of m1Ψ into mRNA molecules is a widely adopted strategy to diminish innate immune activation by allowing the mRNA to better evade recognition by pattern recognition receptors (PRRs).[4] This leads to a more favorable safety profile and sustained protein expression.[4] While both Ψ and m1Ψ modifications suppress the immune response, m1Ψ has been shown to be more potent in reducing inflammatory markers.[1]
mRNA Stability
Underlying Mechanisms and Signaling Pathways
Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons.[8] This innate immune response can hinder the effectiveness of mRNA therapeutics by leading to mRNA degradation and shutdown of protein synthesis.[10]
The incorporation of pseudouridine and its derivatives, like N1-methylpseudouridine, allows the mRNA to evade this immune surveillance.[6] These modifications are thought to alter the conformation of the RNA, reducing its ability to bind to and activate TLRs.
Experimental Protocols
Detailed methodologies are crucial for the comparative analysis of different modified mRNAs. Below are generalized protocols for key experiments.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating either pseudouridine or N1-methylpseudouridine.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
Pseudouridine-5'-Triphosphate (ΨTP) or N1-Methylthis compound (m1ΨTP)
-
RNase Inhibitor
-
Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)[11]
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, rNTPs (with either ΨTP or m1ΨTP completely replacing UTP), linearized DNA template, RNase inhibitor, and T7 RNA Polymerase.[11][12]
-
Incubate the reaction at 37°C for 2 to 4 hours.[12]
-
To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[12]
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.
In Vitro Translation Assay
This assay measures the amount of protein produced from a given mRNA template in a cell-free system.
Materials:
-
Synthesized Ψ- or m1Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase)
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture
-
Reaction buffer
-
Luciferase assay reagent
Procedure:
-
Set up the in vitro translation reaction according to the manufacturer's protocol for the cell-free expression system.
-
Add equal amounts of Ψ- or m1Ψ-modified mRNA to separate reaction tubes.
-
Incubate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).
-
Measure the expression of the reporter protein. For luciferase, add the luciferase assay reagent and measure luminescence using a luminometer.
-
Compare the luminescence values to determine the relative translation efficiency.
Cellular Immunogenicity Assay
This assay quantifies the inflammatory response induced by modified mRNA in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Synthesized Ψ- or m1Ψ-modified mRNA
-
Lipid-based transfection reagent
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-α)
Procedure:
-
Seed the immune cells in a multi-well plate.[6]
-
Prepare transfection complexes by mixing the modified mRNA with a lipid-based transfection reagent in serum-free medium.[12]
-
Add the transfection complexes to the cells.[6]
-
Incubate the cells for 24 hours at 37°C.[6]
-
Collect the cell culture supernatant.[6]
-
Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.[6]
Experimental and Analytical Workflow
The systematic comparison of pseudouridine and N1-methylpseudouridine in mRNA therapeutics follows a logical workflow from mRNA synthesis to functional analysis.
Conclusion
The choice between pseudouridine and N1-methylpseudouridine for mRNA therapeutics is context-dependent, but the available evidence strongly favors m1Ψ for applications requiring high levels of protein expression with minimal immune activation.[4] The methylation at the N1 position of pseudouridine confers superior properties in terms of both enhancing translational capacity and dampening innate immune responses.[2][13] For therapeutic applications, these characteristics are paramount. While pseudouridine represents a significant improvement over unmodified uridine, N1-methylpseudouridine has established itself as the current gold standard, paving the way for the successful clinical translation of mRNA technology.[1][3] Future research may uncover novel modifications with even more favorable profiles, but for now, m1Ψ remains the benchmark against which new technologies will be measured.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. themoonlab.org [themoonlab.org]
- 12. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Translational Efficiency of N1-methylpseudouridine-Modified mRNA: A Comparative Analysis
In the rapidly advancing field of mRNA therapeutics, the choice of nucleoside modification is paramount to ensuring high levels of protein expression and a favorable safety profile. Among the various modifications explored, N1-methylpseudouridine (m1Ψ) has emerged as the gold standard, notably utilized in the highly successful Pfizer-BioNTech and Moderna COVID-19 vaccines.[1] This guide provides a comprehensive comparison of the translation efficiency of m1Ψ-modified mRNA (m1Ψ-mRNA) versus its predecessor, pseudouridine-modified mRNA (Ψ-mRNA), supported by experimental data and detailed methodologies.
The consensus from numerous studies is that the incorporation of m1Ψ into mRNA transcripts results in significantly higher protein expression compared to Ψ.[1][2] This enhanced translational capacity is attributed to a dual mechanism: a more profound reduction in the innate immune response and a direct positive influence on the translation machinery itself.[3][4]
Quantitative Comparison of Protein Expression
In vivo and in vitro studies have consistently demonstrated the superior performance of m1Ψ-mRNA in driving protein synthesis. A key in vivo study in mice revealed that m1Ψ-modified mRNA encoding Firefly luciferase resulted in an approximately 13-fold higher peak bioluminescence signal compared to its Ψ-modified counterpart.[1] The total protein expression over a 21-day period was also significantly greater with m1Ψ-mRNA.[1]
| Nucleoside Modification | Peak Expression (Photons/s/cm²/sr) | Total Expression (AUC) | Fold Increase (vs. Ψ) | Reference |
| Pseudouridine (Ψ) | ~1 x 10⁸ | ~5 x 10⁹ | 1x | [1] |
| N1-Methylpseudouridine (m1Ψ) | ~1.3 x 10⁹ | ~4 x 10¹⁰ | ~8-13x | [1] |
Table 1: In Vivo Luciferase Expression in BALB/c Mice (Intramuscular Injection). Data synthesized from Andries et al., Journal of Controlled Release, 2015.
Similarly, in vitro studies using human cell lines have shown that m1Ψ modification leads to a more substantial increase in protein yield compared to Ψ.[5]
| Cell Line | Reporter Gene | Fold Increase in Protein Expression (m1Ψ vs. Ψ) | Reference |
| HEK293T | Survivin | ~1.2-fold | [5] |
| HeLa | Survivin | ~1.2-fold | [5] |
Table 2: In Vitro Protein Expression in Human Cell Lines. Data from Zou et al., Molecular Therapy - Nucleic Acids, 2024.
Mechanisms Underpinning Enhanced Translation
The superior translation efficiency of m1Ψ-mRNA stems from its enhanced ability to evade innate immune detection and its direct impact on ribosome function.
Reduced Immunogenicity
Foreign single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, triggering an inflammatory response that can lead to the shutdown of protein synthesis and mRNA degradation.[4][6] Both Ψ and m1Ψ modifications reduce this immune recognition, but m1Ψ is demonstrably more effective.[7][8] By dampening the activation of these immune sensors, m1Ψ-mRNA prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that inhibits global translation.[3]
Direct Impact on Translation Dynamics
Beyond its immune-evasive properties, m1Ψ directly influences the mechanics of translation. Studies have shown that m1Ψ-modified mRNAs exhibit increased ribosome pausing and a higher density of ribosomes on the transcript.[3][7] This increased ribosome loading is thought to favor more efficient translation initiation, either through ribosome recycling on the same mRNA molecule or by recruiting new ribosomes.[3]
Experimental Protocols
The following are generalized methodologies for key experiments used to compare the translation efficiency of Ψ-mRNA and m1Ψ-mRNA.
In Vitro Transcription of Modified mRNA
-
Template Generation: A DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter is generated by PCR or plasmid linearization.
-
In Vitro Transcription Reaction: The DNA template is transcribed using T7 RNA polymerase in the presence of a cap analog (e.g., CleanCap®) and a nucleotide mix containing either UTP (for unmodified), ΨTP (for Ψ-modification), or m1ΨTP (for m1Ψ-modification), along with ATP, CTP, and GTP.
-
Purification: The resulting mRNA is purified to remove enzymes, unincorporated nucleotides, and double-stranded RNA byproducts, typically using a method like cellulose-based purification or HPLC.[9]
-
Quality Control: The integrity and concentration of the purified mRNA are assessed via gel electrophoresis and spectrophotometry.
In Vitro Translation Assay
-
Cell Lysate Preparation: A translation-competent cell-free extract, such as rabbit reticulocyte lysate or Krebs extract, is prepared.[3]
-
Translation Reaction: A defined amount of Ψ-mRNA or m1Ψ-mRNA is added to the cell lysate along with an amino acid mixture and an energy source (ATP/GTP).
-
Quantification of Protein Expression: The amount of synthesized protein is measured. For reporter enzymes like luciferase, a luminometer is used to measure the enzymatic activity upon addition of the substrate. For other proteins, methods like Western blotting or ELISA can be employed.
Cell-Based mRNA Transfection and Protein Expression Analysis
-
Cell Culture: Human cell lines (e.g., HEK293T, HeLa) are cultured to an appropriate confluency.[5]
-
Transfection: The Ψ-mRNA or m1Ψ-mRNA is complexed with a transfection reagent (e.g., lipid nanoparticles) and added to the cells.
-
Incubation: The cells are incubated for a specified period (e.g., 4.5 to 24 hours) to allow for mRNA uptake and protein expression.[3][5]
-
Cell Lysis and Analysis: The cells are lysed, and the total protein concentration is determined. The expression of the target protein is quantified by luciferase assay, Western blot, or flow cytometry (for fluorescent proteins).[10]
In Vivo mRNA Administration and Monitoring in Animal Models
-
Animal Model: Mice (e.g., BALB/c strain) are typically used.[1]
-
mRNA Formulation and Administration: The modified mRNA is formulated, often in lipid nanoparticles, and administered via a relevant route, such as intramuscular injection.[1]
-
Monitoring Protein Expression: For reporter genes like luciferase, in vivo bioluminescence imaging is performed at various time points post-injection. This involves injecting the substrate (e.g., D-luciferin) and capturing the light emission using a sensitive camera.[1]
-
Data Analysis: The bioluminescence signal is quantified as photons per second per square centimeter per steradian (photons/s/cm²/sr). The peak expression and the total expression (area under the curve) are calculated to compare the efficiency of the different mRNA modifications.[1]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Unmodified vs. Pseudouridine-Modified mRNA
The advent of mRNA technology has revolutionized the landscape of vaccines and therapeutics. A cornerstone of this success lies in the strategic modification of mRNA molecules to enhance their efficacy and safety. This guide provides an objective comparison of the immunogenicity profiles of unmodified mRNA and pseudouridine-modified mRNA, supported by experimental data, for researchers, scientists, and drug development professionals.
At the heart of mRNA's therapeutic action is its ability to instruct cells to produce a specific protein. However, in vitro transcribed (IVT) mRNA can be recognized by the innate immune system as foreign, triggering an inflammatory response that can impede protein translation and cause adverse effects.[1] A key strategy to mitigate this is the substitution of uridine (U) with its naturally occurring isomer, pseudouridine (Ψ) or its derivative, N1-methylpseudouridine (m1Ψ).[2][3] This modification significantly alters the molecule's interaction with the host's immune system.
Innate Immune Recognition and Evasion
Unmodified single-stranded RNA (ssRNA) is a potent activator of the innate immune system, acting as a pathogen-associated molecular pattern (PAMP).[1] It is primarily recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, and cytosolic sensors like RIG-I.[4][5] This recognition initiates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, creating an antiviral state that can suppress translation of the mRNA therapeutic.[6]
The incorporation of pseudouridine fundamentally changes this interaction. The unique C-glycosidic bond in pseudouridine alters the RNA backbone's conformation, providing greater rigidity and stability.[2] This structural change has two critical consequences:
-
Reduced TLR Activation : Pseudouridine-containing RNA is a poor substrate for TLR7 and TLR8.[7] Recent studies have shown that TLR activation requires the processing of RNA by endolysosomal enzymes like RNase T2.[][9] Pseudouridine modification makes the RNA resistant to this enzymatic degradation, preventing the generation of small RNA fragments that can engage and activate the TLRs.[7][]
-
Increased Translational Capacity : By evading the innate immune response, modified mRNA avoids the suppression of protein synthesis.[10] Furthermore, some studies suggest that pseudouridine modification itself can enhance translation efficiency, possibly by increasing ribosome loading.[2]
The following diagram illustrates the differential pathways of immune activation.
Quantitative Data Comparison
Experimental data consistently demonstrates a significant reduction in the innate immune response and an increase in protein expression with pseudouridine-modified mRNA compared to its unmodified counterpart.
Table 1: Innate Immune Response & Cytokine Production
The following table summarizes the typical cytokine response observed in preclinical models following the administration of unmodified versus N1-methylpseudouridine (m1Ψ)-modified mRNA.
| Cytokine | Unmodified mRNA (u-mRNA) | m1Ψ-Modified mRNA | Key Finding |
| IFN-α | Significantly Elevated | Negligible / Low | Unmodified mRNA elicits a strong Type I interferon response, a hallmark of potent innate immune activation.[10][11] |
| TNF-α | Elevated | Negligible / Low | Pro-inflammatory cytokines like TNF-α are significantly induced by unmodified mRNA.[10][11] |
| IL-12p70 | Moderately Elevated | Slightly Elevated | Induction of IL-12, a key cytokine for Th1 cell differentiation, is more pronounced with unmodified mRNA.[11] |
| IL-6 | Elevated | Suppressed Expression | The inflammatory cytokine IL-6 is suppressed with m1Ψ modification.[7][12] |
Note: The magnitude of the response is highly dependent on the delivery vehicle (e.g., Lipid Nanoparticles - LNP), dose, and route of administration.[11] Interestingly, some studies have found that when delivered systemically with specific liver-targeting LNPs, both unmodified and pseudouridine-modified mRNA resulted in similar cytokine responses, suggesting the delivery vehicle can be a dominant factor.[4][13]
Table 2: Protein Expression & Vaccine Efficacy
The reduced immunogenicity and enhanced stability of modified mRNA translate directly to higher and more sustained protein production in vivo.
| Parameter | Unmodified mRNA | Pseudouridine (Ψ) / m1Ψ-Modified mRNA | Key Finding |
| Protein Expression (Luciferase, in vivo) | Baseline | Up to 78-fold higher activity at 6 hours.[10] | Pseudouridine incorporation significantly enhances the amount and duration of protein expression from the administered mRNA.[10] |
| Protein Expression (General, in vivo) | Lower | >10-fold increase with m1Ψ.[12] Up to 15-fold improvement with m1Ψ.[14] | The m1Ψ modification is particularly effective at boosting translation, especially in the spleen.[14] |
| COVID-19 Vaccine Efficacy | ~48% (Curevac, CVnCoV)[15][16] | >90% (Pfizer/BioNTech, Moderna)[15][16] | Clinical data from COVID-19 vaccines starkly illustrates the impact of m1Ψ modification on protective efficacy.[16] |
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are generalized protocols for key experiments used to compare mRNA immunogenicity.
In Vitro Transcription of Modified and Unmodified mRNA
This protocol outlines the synthesis of mRNA using T7 RNA polymerase.
-
Materials :
-
Linearized plasmid DNA template with a T7 promoter, encoding the gene of interest.
-
T7 RNA Polymerase.
-
Ribonucleotide solution: ATP, GTP, CTP.
-
Either unmodified Uridine Triphosphate (UTP) or N1-methylpseudouridine-5'-Triphosphate (m1Ψ-TP).
-
Transcription buffer.
-
RNase inhibitor, DNase I, and an RNA purification kit.[1]
-
-
Procedure :
-
Assemble the transcription reaction by combining the buffer, ribonucleotides (using either UTP or m1Ψ-TP), DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA Polymerase and incubate at 37°C for 2-4 hours.
-
Degrade the DNA template using DNase I.
-
Purify the synthesized mRNA using a suitable RNA purification kit.
-
(Optional but recommended) Add a 5' cap and a 3' poly(A) tail using enzymatic methods to enhance stability and translation.
-
Verify RNA integrity and concentration using spectrophotometry and gel electrophoresis.
-
In Vivo Cytokine Response Analysis in Mice
This protocol describes the measurement of the innate immune response following mRNA administration.
-
Materials :
-
BALB/c or C57BL/6 mice.
-
Unmodified and m1Ψ-modified mRNA, typically formulated in Lipid Nanoparticles (LNPs).
-
Phosphate-buffered saline (PBS) as a control.
-
Equipment for intravenous or intramuscular injection.
-
Serum collection supplies.
-
Cytokine analysis kits (e.g., ELISA or Luminex).
-
-
Procedure :
-
Administer a defined dose of LNP-formulated mRNA (e.g., 0.3 - 3.0 µg per animal) or PBS to cohorts of mice via the desired route (e.g., intravenous).[10]
-
At specific time points post-injection (e.g., 6 hours), collect blood samples.[10]
-
Process the blood to separate serum.
-
Measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the serum using validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
-
Compare cytokine levels between the groups receiving unmodified mRNA, modified mRNA, and the control.
-
The workflow for these comparative studies is visualized below.
Conclusion and Outlook
The choice between unmodified and pseudouridine-modified mRNA is context-dependent and crucial for the success of a therapeutic or vaccine.
-
For Therapeutic Applications : When the goal is high-level, sustained protein expression with minimal immune activation (e.g., enzyme replacement therapy), pseudouridine-modified (specifically m1Ψ) mRNA is the superior choice.[11] It effectively dampens the innate immune response, leading to a better safety profile and higher protein yield.[1][11]
-
For Vaccine Applications : While m1Ψ-modified mRNA has proven highly successful in COVID-19 vaccines, the role of immunogenicity is more nuanced. A certain level of innate immune stimulation can be desirable to act as an adjuvant, enhancing the subsequent adaptive (antibody and T-cell) immune response.[11] However, the potent inflammatory response from unmodified mRNA can be detrimental. The LNP delivery system itself provides adjuvant properties, and the superior translation of modified mRNA leads to higher antigen expression, which robustly drives the adaptive immune response.[2][6] The clinical failure of an unmodified mRNA COVID-19 vaccine, in contrast to the success of its modified counterparts, underscores the critical advantage conferred by pseudouridine modification in this context.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. Pseudouridine - Wikipedia [en.wikipedia.org]
- 4. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines – ScienceOpen [scienceopen.com]
- 16. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Pseudouridine-Modified mRNA Outlasts its Unmodified Counterpart In Vitro and In Vivo
The therapeutic promise of messenger RNA (mRNA) is intrinsically linked to its stability and translational efficiency. Unmodified, in vitro-transcribed (IVT) mRNA is notoriously labile and can trigger innate immune responses, limiting its efficacy. The strategic incorporation of modified nucleosides, particularly pseudouridine (Ψ) and its derivatives like N1-methylpseudouridine (m1Ψ), has proven to be a pivotal advancement, significantly enhancing mRNA persistence and protein expression. This guide provides an objective comparison of the stability of pseudouridine-modified versus unmodified mRNA, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of mRNA Performance
The inclusion of pseudouridine and its derivatives into an mRNA transcript fundamentally alters its biological characteristics. These modifications lead to increased stability, superior translational output, and a dampened innate immune response, all of which contribute to more robust and sustained protein production in vivo.
Table 1: In Vitro Stability and Translational Efficiency
| Parameter | Unmodified mRNA | Pseudouridine (Ψ)-Modified mRNA | N1-Methylpseudouridine (m1Ψ)-Modified mRNA | Supporting Evidence |
| Relative Translation Efficiency | Baseline | Enhanced compared to unmodified uridine. | Significantly higher than Ψ; considered the gold standard for robust protein expression.[1][2] | Studies report up to ~13-fold higher reporter gene expression for m1Ψ compared to Ψ in various cell lines.[2] |
| In Vitro Half-Life (Cell Lysate) | Shorter | Longer than unmodified mRNA. | Longer than Ψ-modified mRNA. | The inherent structure of pseudouridine contributes to increased stability against enzymatic degradation by cellular ribonucleases.[1][3] |
| Innate Immune Activation (e.g., IFN-α induction) | High | Reduced compared to unmodified mRNA. | Significantly lower than Ψ-modified mRNA; effectively dampens the innate immune response.[2][4] | Modified mRNAs are less likely to be recognized by endosomal Toll-like receptors (TLRs) and other innate immune sensors.[2][] |
Table 2: In Vivo Performance Metrics in Animal Models (Mice)
| Parameter | Unmodified mRNA | Pseudouridine (Ψ)-Modified mRNA | N1-Methylpseudouridine (m1Ψ)-Modified mRNA | Supporting Evidence |
| Protein Expression Duration | Transient | Prolonged compared to unmodified mRNA. | Most sustained protein expression. | Enhanced stability and evasion of immune-mediated clearance contribute to a longer functional half-life of the mRNA transcript in vivo.[4][6] |
| Peak Protein Expression | Lower | Significantly higher than unmodified mRNA.[4] | Highest levels of protein expression observed.[2] | m1Ψ-modified mRNA can result in up to 10-fold more protein production compared to its unmodified counterpart.[] |
| In Vivo Immunogenicity (Type I Interferon Response) | Potent activation, leading to rapid mRNA clearance.[7] | Significantly reduced immune activation.[4] | Markedly diminished immunogenicity, leading to a more favorable safety profile.[2][7] | The modification allows the mRNA to better evade recognition by pattern recognition receptors (PRRs), reducing inflammatory cytokine induction.[6][7] |
Key Experimental Methodologies
Accurate assessment of mRNA stability requires robust and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in this comparison.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA with the complete replacement of uridine triphosphate (UTP) with a modified counterpart.
-
Template Preparation: A linearized plasmid DNA template is prepared, containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter.
-
Transcription Reaction: The in vitro transcription reaction is assembled in a reaction buffer containing the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and the modified nucleoside triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate). For co-transcriptional capping, a cap analog (e.g., Anti-Reverse Cap Analog, ARCA) is included.
-
Purification: The DNA template is degraded using DNase. The resulting mRNA is then purified, typically using lithium chloride precipitation or silica-based columns, to remove enzymes, unincorporated nucleotides, and DNA fragments.
-
Quality Control: The integrity, purity, and concentration of the synthesized mRNA are assessed via denaturing agarose gel electrophoresis and spectrophotometry.[6]
In Vitro mRNA Stability Assay in Cell-Free Extract
This method evaluates the intrinsic stability of mRNA when exposed to cellular ribonucleases.
-
Materials:
-
Purified unmodified, Ψ-modified, and m1Ψ-modified mRNA.
-
Cytoplasmic cell extract (e.g., HeLa cell S100 extract).
-
Reaction buffer, RNase inhibitors.
-
RNA extraction kit and qRT-PCR system.
-
-
Procedure:
-
Incubate a defined amount of each mRNA type with the cell extract in a reaction buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Immediately stop enzymatic reactions and extract the remaining RNA from each aliquot.
-
Quantify the amount of full-length mRNA at each time point using quantitative real-time PCR (qRT-PCR) with primers specific to the transcript.
-
Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay model.[1]
-
In Vivo mRNA Stability and Protein Expression Assay
This protocol uses animal models to assess the persistence of mRNA and the duration of protein expression.
-
Animal Models: BALB/c or C57BL/6 mice are commonly used.
-
mRNA Formulation: The purified mRNA is encapsulated within a delivery vehicle, such as lipid nanoparticles (LNPs), to protect it from degradation and facilitate cellular uptake.[6]
-
Administration: The LNP-formulated mRNA is administered to the animals, typically via intramuscular (i.m.) or intravenous (i.v.) injection.
-
Quantification of Protein Expression (Luciferase Reporter):
-
At various time points post-injection (e.g., 6, 24, 48, 72 hours), a substrate for luciferase (D-luciferin) is administered to the animals.
-
The resulting bioluminescence is imaged using an in vivo imaging system (IVIS).
-
The light intensity, measured in photons per second, is quantified for the region of interest to determine the level and duration of protein expression.[6]
-
-
Quantification of mRNA Levels (Optional):
-
At specified time points, tissues of interest (e.g., muscle at the injection site, spleen, liver) are harvested.
-
Total RNA is extracted from the tissues.
-
The amount of the specific transcript is quantified using qRT-PCR.[4]
-
Visualizing the Advantage of Modification
Diagrams illustrating the experimental process and the underlying biological mechanisms provide a clear understanding of why modified mRNA outperforms its unmodified counterpart.
References
- 1. benchchem.com [benchchem.com]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Measuring Modified mRNA Translation Efficiency: Luciferase, GFP, SEAP, and Ribosome Profiling
For researchers, scientists, and drug development professionals, accurately quantifying the translation efficiency of modified mRNA is paramount for the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of the most common methods used for this purpose: the luciferase reporter assay and its principal alternatives—Green Fluorescent Protein (GFP) reporters, Secreted Embryonic Alkaline Phosphatase (SEAP) reporters, and the genome-wide technique of ribosome profiling.
This document will delve into the experimental protocols for each method, present available quantitative data in comparative tables, and illustrate key workflows using diagrams to aid in the selection of the most appropriate assay for your research needs.
At a Glance: Comparison of mRNA Translation Efficiency Assays
| Feature | Luciferase Reporter Assay | GFP Reporter Assay | SEAP Reporter Assay | Ribosome Profiling |
| Principle | Enzymatic reaction producing light (bioluminescence) upon substrate oxidation. | Intrinsic fluorescence of the GFP protein upon excitation with light. | Enzymatic reaction of a secreted phosphatase with a substrate, leading to a colorimetric or chemiluminescent signal. | Sequencing of ribosome-protected mRNA fragments to map ribosome positions and density. |
| Detection | Luminometer | Fluorometer, fluorescence microscope, or flow cytometer | Spectrophotometer or luminometer | High-throughput sequencing |
| Sample Type | Cell lysate | Live or fixed cells, cell lysate | Cell culture supernatant | Cell lysate |
| Sensitivity | Very high | High | Moderate to high | Very high, at a genome-wide scale |
| Throughput | High | High | High | Low to moderate |
| Temporal Resolution | Endpoint or kinetic (with specific substrates) | Real-time imaging in live cells is possible. | Kinetic studies possible by sampling supernatant over time. | Snapshot of translation at a specific time point. |
| Multiplexing | Possible with different luciferase types (e.g., Firefly and Renilla). | Possible with different fluorescent proteins (e.g., GFP, RFP). | Limited | Not applicable |
| Key Advantage | High sensitivity and wide dynamic range. | Enables visualization of translation in single cells and subcellular compartments. | Non-invasive, as the reporter is secreted; allows for repeated measurements from the same cell culture. | Provides a global and unbiased view of translation for all mRNAs in a cell. |
| Key Disadvantage | Requires cell lysis for intracellular reporters. | Potential for phototoxicity and background fluorescence. | Indirect measurement of intracellular translation; lower sensitivity than luciferase assays.[1] | Complex protocol, computationally intensive data analysis, and does not directly measure protein output. |
Luciferase Reporter Assay: The Gold Standard in Sensitivity
The luciferase reporter assay is a widely used and highly sensitive method for quantifying gene expression and, by extension, mRNA translation efficiency.[2] The assay relies on the expression of a luciferase enzyme, which, in the presence of its specific substrate (e.g., D-luciferin for Firefly luciferase), catalyzes a reaction that produces light. The amount of light emitted is directly proportional to the amount of luciferase protein translated from the modified mRNA.
Experimental Workflow
The general workflow for a luciferase reporter assay to measure modified mRNA translation efficiency involves several key steps.[3]
Detailed Experimental Protocol
1. Preparation of Modified mRNA:
-
The open reading frame (ORF) of a luciferase gene (e.g., Firefly or Renilla) is cloned into a vector suitable for in vitro transcription.
-
The modified mRNA is synthesized in vitro using a T7 RNA polymerase-based system, incorporating desired modifications such as modified nucleotides (e.g., N1-methylpseudouridine), a 5' cap analog (e.g., Anti-Reverse Cap Analog - ARCA), and a poly(A) tail.[2]
-
The integrity and concentration of the synthesized mRNA are verified.
2. Cell Culture and Transfection:
-
Plate target cells in a multi-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of transfection.
-
Transfect the cells with the modified luciferase-encoding mRNA using a suitable transfection reagent (e.g., lipid-based reagents). A co-transfection with a control reporter mRNA (e.g., expressing a different type of luciferase) can be performed to normalize for transfection efficiency.[3]
3. Incubation and Cell Lysis:
-
Incubate the transfected cells for a predetermined period (e.g., 6, 24, 48 hours) to allow for the translation of the luciferase protein.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer to release the intracellular contents, including the translated luciferase.
4. Luminescence Measurement:
-
Add the appropriate luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is typically measured in Relative Light Units (RLUs).
5. Data Analysis:
-
Normalize the luminescence signal of the experimental reporter to that of the control reporter (if used) to account for variations in transfection efficiency and cell number.
-
The resulting normalized luciferase activity is a measure of the translation efficiency of the modified mRNA.
Alternative Methods for Measuring mRNA Translation Efficiency
While the luciferase assay is a powerful tool, other methods offer distinct advantages and may be more suitable for specific experimental questions.
Green Fluorescent Protein (GFP) Reporter Assay
The GFP reporter assay utilizes the inherent fluorescence of the Green Fluorescent Protein. When a modified mRNA encoding GFP is translated, the resulting protein fluoresces upon excitation with a specific wavelength of light. This allows for the direct visualization and quantification of protein expression in living or fixed cells.
Key Advantages:
-
Enables single-cell analysis and visualization of subcellular localization of translation.
-
Non-invasive in live-cell imaging, allowing for dynamic studies of translation.
Experimental Protocol (Split-GFP for in vitro translation):
A split-GFP system can be used for in vitro translation assays, offering enhanced sensitivity.[4][5] This system involves two separate fragments of GFP, GFP1-10 and GFP11. The larger fragment (GFP1-10) is purified as a protein, while the smaller fragment (GFP11) is encoded by the modified mRNA. Translation of the GFP11-tagged mRNA in the presence of the GFP1-10 protein leads to the reconstitution of a functional, fluorescent GFP molecule.
-
Expression and Purification of GFP1-10 protein.
-
In vitro transcription of modified mRNA encoding the protein of interest fused to the GFP11 tag.
-
In vitro translation reaction: Combine the purified GFP1-10 protein, the GFP11-tagged modified mRNA, and an in vitro translation system (e.g., rabbit reticulocyte lysate).
-
Fluorescence measurement: Monitor the increase in fluorescence over time using a fluorometer.
Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay
The SEAP reporter system utilizes a truncated, secreted form of placental alkaline phosphatase. When the modified mRNA encoding SEAP is translated, the enzyme is secreted into the cell culture medium. The activity of SEAP can then be measured by collecting the supernatant and adding a substrate that produces a colorimetric or chemiluminescent signal.
Key Advantages:
-
Non-invasive, as it does not require cell lysis, allowing for kinetic studies and repeated measurements from the same cell population.
-
Simple and cost-effective detection methods.
Experimental Protocol:
-
Preparation of Modified mRNA: Synthesize modified mRNA encoding the SEAP protein in vitro.
-
Cell Culture and Transfection: Transfect target cells with the SEAP-encoding modified mRNA.
-
Sample Collection: At various time points, collect aliquots of the cell culture supernatant.
-
SEAP Assay:
-
Heat-inactivate endogenous phosphatases in the supernatant by incubating at 65°C.
-
Add a chemiluminescent or colorimetric substrate for alkaline phosphatase.
-
Measure the signal using a luminometer or spectrophotometer.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. This method allows for the genome-wide determination of translation efficiency for every transcribed gene.
Key Advantages:
-
Provides a global and unbiased view of translation.
-
Offers high-resolution information, including the location of ribosomes on the mRNA, which can reveal mechanisms of translational control.
Experimental Protocol Overview:
-
Cell Lysis and Ribosome Footprinting:
-
Treat cells with a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Digest the lysate with RNase to degrade any mRNA not protected by ribosomes.
-
-
Isolation of Ribosome-Protected Fragments (RPFs):
-
Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation or size-exclusion chromatography.
-
Extract the RPFs (typically 28-30 nucleotides long).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription and PCR to create a cDNA library.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
The density of reads mapping to a particular mRNA is proportional to its translation rate.
-
Normalize RPF reads to the total mRNA abundance (obtained from parallel RNA-Seq) to calculate translation efficiency.
-
Conclusion: Selecting the Right Tool for the Job
The choice of assay for measuring modified mRNA translation efficiency depends on the specific research question, available resources, and desired throughput.
-
The luciferase reporter assay remains the method of choice for high-sensitivity, quantitative measurements of translation efficiency for a specific modified mRNA construct.
-
The GFP reporter assay is invaluable for studies requiring single-cell resolution, visualization of translation dynamics in live cells, and understanding the subcellular localization of protein synthesis.
-
The SEAP reporter assay offers a convenient, non-destructive method for kinetic studies, allowing for the repeated monitoring of translation from the same cell culture over time.
-
Ribosome profiling provides an unparalleled, genome-wide view of translation, making it the ideal choice for discovery-based research aimed at understanding the global impact of mRNA modifications on the translatome.
By understanding the principles, protocols, and relative strengths and weaknesses of each of these powerful techniques, researchers can make informed decisions to advance their modified mRNA research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP [repositorioacademico.upc.edu.pe]
- 5. cris.upc.edu.pe [cris.upc.edu.pe]
"in vivo comparison of different N1-substituted pseudouridines"
An In Vivo Comparative Guide to N1-Substituted Pseudouridines
For researchers, scientists, and drug development professionals, the strategic selection of modified nucleosides is a cornerstone of modern mRNA therapeutic and vaccine design. The incorporation of these molecules is pivotal for enhancing the stability of mRNA, maximizing protein expression, and mitigating the innate immune responses that have historically challenged the technology's clinical application.
This guide offers an objective, data-driven comparison of key N1-substituted pseudouridines, focusing on in vivo performance. We synthesize experimental data to compare N1-methylpseudouridine (m1Ψ), the current industry standard, against its predecessor, pseudouridine (Ψ), unmodified uridine, and emerging alternatives like N1-ethylpseudouridine (N1-E-Ψ).
Data Presentation: Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the in vivo efficacy and immunogenicity of various uridine modifications in mRNA.
Table 1: In Vivo Protein Expression (Luciferase Reporter in Mice)
Data from studies in BALB/c mice demonstrates that m1Ψ modification leads to a substantial increase in both the peak and duration of protein expression compared to Ψ.[1] Following intramuscular injection, m1Ψ-modified mRNA encoding Firefly luciferase produced a peak signal approximately 13-fold higher than that from Ψ-modified mRNA.[1]
| Nucleoside Modification | Peak Expression (Photons/s/cm²/sr) | Total Expression (AUC) | Fold Increase (vs. Ψ) |
| Pseudouridine (Ψ) | ~1 x 10⁸ | ~5 x 10⁹ | 1x |
| N1-Methylpseudouridine (m1Ψ) | ~1.3 x 10⁹ | ~4 x 10¹⁰ | ~8-13x |
| Data synthesized from Andries et al., 2015 as cited in BenchChem.[1] |
Table 2: In Vivo Immunogenicity and Cytokine Response in Mice
A primary advantage of N1-methylpseudouridine is its ability to diminish the innate immune activation typically triggered by in vitro transcribed mRNA.[2] This modification allows the mRNA to better evade recognition by pattern recognition receptors, leading to a significant reduction in inflammatory cytokine induction.[2][3]
| mRNA Modification | IFN-α Response | TNF-α Response | IL-12p70 Response |
| Unmodified mRNA | Significantly Elevated | Elevated | Moderately Elevated |
| m1Ψ-mRNA | Absent / Baseline | Moderately Elevated | Slightly Elevated |
| Qualitative summary based on preclinical studies comparing m1Ψ-mRNA and unmodified mRNA (u-mRNA).[1][2] |
Table 3: Comparative Efficacy in Approved COVID-19 mRNA Vaccines
The profound impact of N1-methylpseudouridine is clearly demonstrated in the clinical efficacy of COVID-19 vaccines.[4][5] Vaccines from Pfizer-BioNTech and Moderna, which both substitute all uridine residues with m1Ψ, showed efficacies of approximately 95%.[4][6][7] In contrast, the CureVac vaccine, which used an unmodified mRNA sequence, demonstrated a significantly lower efficacy of 48%.[5][6]
| Vaccine Developer | mRNA Modification | Reported Efficacy |
| Pfizer-BioNTech | N1-Methylpseudouridine (m1Ψ) | ~95%[4][6] |
| Moderna | N1-Methylpseudouridine (m1Ψ) | ~94.1%[4][7] |
| CureVac | Unmodified Uridine | 48%[5][6] |
Table 4: Performance Profile of Emerging N1-Ethylpseudouridine
Emerging data suggests that other N1-substituted pseudouridines, such as N1-ethylpseudouridine (N1-E-Ψ), may offer comparable performance to m1Ψ.[8] While direct, peer-reviewed side-by-side comparisons are limited, initial findings position N1-E-Ψ as a promising alternative for therapeutic development.[8][9]
| Performance Metric | N1-Ethylpseudouridine (N1-E-Ψ) | N1-Methylpseudouridine (m1Ψ) |
| Protein Expression | Activity close to N1-m-Ψ and higher than Ψ | ~13-fold higher than Ψ |
| Immunogenicity | Strongly Suppressed (Anticipated) | Strongly Suppressed |
| Data synthesized from a combination of studies and conference presentations.[8] |
Mandatory Visualization
The diagrams below illustrate the mechanism of immune evasion by N1-substituted pseudouridines and a typical workflow for their in vivo evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are generalized from key experiments cited in the comparison of mRNA performance.
1. mRNA Synthesis (In Vitro Transcription)
The production of modified mRNA is accomplished through an in vitro transcription (IVT) reaction.[1]
-
DNA Template: A linearized plasmid DNA containing a T7 promoter upstream of the gene of interest (e.g., Firefly luciferase), flanked by 5' and 3' untranslated regions (UTRs) and followed by a poly(A) tail sequence, serves as the template.[1]
-
IVT Reaction Mix: The reaction typically includes the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of the four nucleotide triphosphates (NTPs): ATP, GTP, CTP, and the modified UTP.[1]
-
Nucleoside Modification: For the synthesis of modified mRNA, UTP is completely replaced with the desired N1-substituted pseudouridine-5'-triphosphate (e.g., m1Ψ-TP or N1-E-Ψ-TP).[1][10]
-
Capping: A 5' cap structure (Cap 1) is added co-transcriptionally using an anti-reverse cap analog (ARCA) to ensure proper translation initiation and stability.[1]
-
Purification: The resulting mRNA is purified to remove the DNA template, enzymes, and unincorporated nucleotides. This often involves DNase treatment followed by a purification method like precipitation or chromatography.[1]
2. In Vivo Animal Studies and Protein Expression Analysis
-
Animal Model: BALB/c mice are a commonly used model for in vivo evaluation.[1]
-
Formulation and Administration: The purified mRNA is encapsulated in lipid nanoparticles (LNPs) to facilitate cellular uptake and protect it from degradation. The mRNA-LNP formulation is then administered to the animals, typically via intramuscular (i.m.) injection.[1]
-
Bioluminescence Imaging: For reporter genes like Firefly luciferase, protein expression can be monitored non-invasively over time. Animals are injected with a luciferin substrate, and the resulting bioluminescence is quantified using an in vivo imaging system (IVIS). The signal intensity (measured in photons/s/cm²/sr) correlates directly with the amount of protein expressed.[1]
3. Immunogenicity Assessment (Cytokine Analysis)
To evaluate the immune response elicited by the mRNA, blood samples are collected at specified time points (e.g., 6 hours post-injection) when cytokine responses are typically maximal.[1]
-
Sample Processing: Blood is collected, and serum is isolated through centrifugation.[1]
-
Quantification: The levels of key inflammatory cytokines and interferons (e.g., TNF-α, IL-6, IFN-α, IFN-β) in the serum are quantified using standard immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead assays.[1]
Conclusion
The experimental data overwhelmingly demonstrates that the incorporation of N1-methylpseudouridine is superior to both unmodified uridine and pseudouridine for in vivo applications of mRNA.[1] The key advantages of m1Ψ are a significant enhancement of protein translation and a marked reduction in the innate immune response.[1][2] This combination of improved efficacy and a more favorable safety profile has established m1Ψ as the modification of choice for clinically approved mRNA vaccines and a leading candidate for the next generation of mRNA-based therapeutics.[7][10] Emerging derivatives like N1-ethylpseudouridine show promise but require further direct, peer-reviewed comparative studies to fully define their therapeutic potential.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines – ScienceOpen [scienceopen.com]
- 6. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
Assessing the Innate Immune Response to Pseudouridine-Modified RNA: A Comparative Guide
The advent of mRNA-based therapeutics and vaccines has revolutionized medicine, with pseudouridine (Ψ) modification at the forefront of this technology. This strategic alteration is critical for enhancing the stability and translational capacity of synthetic mRNA while minimizing its recognition by the innate immune system.[1][2] For researchers and drug developers, understanding the nuances of how pseudouridine-modified RNA interacts with innate immune sensors compared to its unmodified counterpart is paramount for designing safe and effective therapies.
This guide provides an objective comparison of the innate immune response to pseudouridine-modified versus unmodified RNA, supported by experimental data. It details the key signaling pathways involved, presents quantitative data in a comparative format, and offers methodologies for replicating these critical assessment experiments.
Innate Immune Sensing of RNA: Key Pathways
The innate immune system employs a sophisticated network of pattern recognition receptors (PRRs) to detect foreign nucleic acids, such as viral RNA. Key players in the recognition of single-stranded (ssRNA) and double-stranded RNA (dsRNA) include Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR).[3][4][] Activation of these pathways triggers a cascade of signaling events, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can impede protein translation from the therapeutic mRNA and cause adverse inflammatory reactions.[1][4]
Pseudouridine modification allows the mRNA to mimic "self" RNA, thereby evading or dampening the activation of these critical immune sensors.[4][6]
Caption: Overview of innate immune pathways sensing viral and synthetic RNA.
Comparative Analysis: Pseudouridine-Modified vs. Unmodified RNA
Experimental evidence consistently demonstrates that the incorporation of pseudouridine into mRNA transcripts significantly dampens the innate immune response. This leads to higher protein expression due to reduced translational repression.[1][3][7]
Quantitative Data Summary
| Parameter | Unmodified RNA | Pseudouridine-Modified RNA | Key Findings | Reference(s) |
| PKR Activation | High | Significantly Reduced | Pseudouridine-containing mRNA binds less efficiently to PKR and activates it to a lesser degree. | [3][7][8] |
| Type I IFN Induction (e.g., IFN-α) | High | Undetectable or very low | Unmodified mRNA induces high systemic levels of IFN-α in vivo, while Ψ-modified mRNA does not. | |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Induced | Significantly Reduced | U-containing transcripts elicited a TLR8-dependent inflammatory response (TNF, IL-6 secretion) in human monocytes, which was absent with Ψ- or m1Ψ-IVTs. | |
| TLR7/8 Activation | High | Negligible | Pseudouridine-containing RNA avoids immune detection by impairing endolysosomal processing required for TLR7/8 engagement. | [6][9][] |
| RIG-I Signaling | Active | Binds but fails to trigger robust signaling | Ψ-modified RNA binds to RIG-I with high affinity but does not induce the conformational changes necessary for downstream signaling. | [11][12][13] |
| Translational Efficiency | Lower (due to PKR-mediated inhibition) | Higher (up to 12-fold in vivo) | Enhanced translation of Ψ-mRNA is mediated by decreased PKR activation. | [1][3][7] |
| RNA Stability | Less Stable | More Stable | Pseudouridine modification can enhance the biological stability of mRNA. | [1][14] |
Mechanisms of Immune Evasion
The reduced immunogenicity of pseudouridine-modified RNA stems from several key molecular mechanisms:
-
Reduced PKR Activation: Unmodified single-stranded RNA can activate PKR, leading to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) and subsequent translational shutdown.[3][7] Pseudouridine modification alters the RNA structure, reducing its ability to bind and activate PKR.[3][15]
Caption: Differential activation of the PKR pathway by RNA.
-
Impaired TLR7/8 Sensing: TLR7 and TLR8 recognize ssRNA degradation products within endolysosomes. Recent studies have shown that pseudouridine-containing RNA is poorly processed by endolysosomal nucleases like RNase T2.[6][] This prevents the generation of RNA fragments that can act as TLR7/8 agonists.[6][9][]
-
Ineffective RIG-I Signaling: While pseudouridine-modified RNA can still bind to the cytosolic sensor RIG-I, it fails to induce the necessary conformational changes required for downstream signaling and interferon production.[12][13] This effectively makes it a competitive inhibitor of RIG-I activation.[11]
Experimental Protocols
Accurate assessment of the innate immune response to modified RNA requires robust and standardized methodologies.
Experimental Workflow Overview
Caption: General workflow for assessing RNA immunogenicity.
Protocol 1: Quantification of Cytokine Production in Human PBMCs
This protocol is adapted from standardized methods for assessing the pro-inflammatory properties of nucleic acids.[16][17]
1. Objective: To quantify the secretion of key cytokines (e.g., IFN-α, TNF-α, IL-6) from primary human peripheral blood mononuclear cells (PBMCs) following transfection with unmodified or pseudouridine-modified mRNA.
2. Materials:
-
Isolated human PBMCs from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin.
-
Unmodified and Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase).
-
Transfection reagent suitable for primary cells (e.g., Lipofectamine MessengerMAX, LNP formulation).
-
96-well cell culture plates.
-
ELISA kits for human IFN-α, TNF-α, and IL-6.
3. Methodology: a. Cell Seeding: Seed fresh PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium. b. RNA Complexation: Prepare RNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, use a final RNA concentration of 10-100 ng/mL.[18] Prepare complexes for unmodified RNA, Ψ-modified RNA, a positive control (e.g., LPS or poly(I:C)), and a mock transfection (reagent only) control. c. Transfection: Add 20 µL of the RNA complex to each well. d. Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. e. Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. f. ELISA: Perform ELISA on the collected supernatants for IFN-α, TNF-α, and IL-6 according to the kit manufacturer's instructions.[19][20]
Protocol 2: Assessment of PKR Activation in HEK293T Cells
This protocol is based on the methodology described by Anderson et al. (2010).[3]
1. Objective: To determine the level of PKR activation by measuring its phosphorylation status after transfecting cells with different RNA species.
2. Materials:
-
HEK293T cells.
-
DMEM supplemented with 10% FBS.
-
Unmodified and Ψ-modified mRNA.
-
Lipofectin or a similar transfection reagent.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-PKR (Thr446), Rabbit anti-total PKR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
3. Methodology: a. Cell Seeding: Seed HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection. b. Transfection: Transfect cells with 2 µg of either unmodified or Ψ-modified RNA using Lipofectin. Include a mock-transfected control. c. Incubation: Incubate for 6-8 hours at 37°C. d. Cell Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of ice-cold RIPA buffer. e. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. f. Western Blotting: i. Separate 20-30 µg of protein per sample on an SDS-PAGE gel. ii. Transfer proteins to a PVDF membrane. iii. Block the membrane for 1 hour at room temperature. iv. Incubate with primary anti-phospho-PKR antibody overnight at 4°C. v. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. vi. Detect signal using a chemiluminescence substrate and an imaging system. vii. Strip the membrane and re-probe for total PKR as a loading control.
Protocol 3: In Vitro Translation and Luciferase Assay
This protocol measures the functional output (protein expression) of the delivered mRNA.
1. Objective: To compare the translational efficiency of unmodified and pseudouridine-modified mRNA.
2. Materials:
-
Luciferase-encoding unmodified and Ψ-modified mRNA.
-
HeLa or HEK293T cells.
-
Transfection reagent.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
3. Methodology: a. Transfection: Seed and transfect cells with equimolar amounts of the luciferase-encoding mRNAs as described in the protocols above. b. Incubation: Incubate for 6, 12, or 24 hours. c. Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit. d. Luminometry: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate-reading luminometer. e. Normalization: Normalize luciferase activity to the total protein concentration in the lysate to account for differences in cell number.
Conclusion
The incorporation of pseudouridine is a cornerstone of modern mRNA therapeutic design, primarily due to its profound ability to mitigate innate immune activation.[1][4] By reducing the activation of key RNA sensors such as PKR, TLRs, and RIG-I, pseudouridine-modified mRNA not only avoids triggering a detrimental inflammatory response but also significantly enhances its translational efficiency and stability in vivo.[1][3][14] The experimental frameworks provided here offer robust methods for researchers to quantitatively assess these differences, ensuring the continued development of safer and more potent mRNA-based medicines.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleotide Sequences and Modifications That Determine RIG-I/RNA Binding and Signaling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNAs Containing Modified Nucleotides Fail To Trigger RIG-I Conformational Changes for Innate Immune Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleoside modifications modulate activation of the protein kinase PKR in an RNA structure-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Induction of Cytokines by Nucleic Acid Nanoparticles (NANPs) Depends on the Type of Delivery Carrier [mdpi.com]
- 18. Video: Using RNA-interference to Investigate the Innate Immune Response in Mouse Macrophages [jove.com]
- 19. biorxiv.org [biorxiv.org]
- 20. storage.imrpress.com [storage.imrpress.com]
A Researcher's Guide to Validating Pseudouridine Incorporation: A Comparative Analysis of RT-PCR and Alternative Methods
For researchers, scientists, and drug development professionals working with RNA therapeutics and diagnostics, accurate validation of pseudouridine (Ψ) incorporation is critical. Pseudouridine, the most abundant RNA modification, plays a crucial role in RNA stability, function, and immunogenicity.[1][2][3] This guide provides a comprehensive comparison of commonly used methods for detecting and quantifying this key modification, with a focus on RT-PCR-based approaches and their alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Comparison of Pseudouridine Detection Methods
The validation of pseudouridine incorporation can be approached through various techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the need for quantification, the abundance of the target RNA, and the available equipment. Below is a comparative summary of the leading methods.
| Method | Principle | Throughput | Quantification | Advantages | Disadvantages |
| CMC-RT and Ligation Assisted PCR (CLAP) | Chemical modification with CMC causes reverse transcription to stall at Ψ sites. Ligation of an adapter to the truncated cDNA allows for PCR amplification and visualization of two distinct bands (modified and unmodified) on a gel.[1][2][4] | Low to Medium | Quantitative[1][4] | Sensitive, provides site-specific quantification of modification fraction, suitable for low abundance RNAs like mRNA and lncRNA.[1][4] | Multi-step protocol, requires gel electrophoresis for quantification. |
| Primer Extension Analysis | Similar to CLAP, relies on CMC-induced RT stop. The truncated cDNA products are directly visualized on a denaturing gel.[5] | Low | Semi-quantitative[5][6] | Simpler than CLAP, suitable for abundant RNAs (rRNA, snRNA).[1] | Less sensitive than PCR-based methods, not ideal for low abundance RNAs. |
| Bisulfite Incorporation Hindered Ligation (BIHIND-qPCR) | Bisulfite treatment of RNA modifies Ψ, which then hinders the ligation of a specific probe. The ligation efficiency is quantified by qPCR.[7] | Medium to High | Quantitative[7] | Avoids harsh CMC treatment and associated RNA degradation, suitable for low RNA input.[7] | Indirect detection method, requires careful optimization of ligation and qPCR steps. |
| High-Throughput Sequencing (e.g., Pseudo-seq) | Transcriptome-wide mapping of Ψ sites based on CMC-induced RT stops, followed by next-generation sequencing.[8][9] | High | Semi-quantitative | Provides a global view of pseudouridylation across the transcriptome. | Computationally intensive, may not be suitable for validating specific sites in a targeted manner. |
| Mass Spectrometry (MS) | Direct detection and quantification of Ψ based on its mass-to-charge ratio. Can be coupled with CMC derivatization to introduce a mass shift for easier detection.[10][11][12] | Low to Medium | Quantitative[12][13] | Highly accurate and quantitative, provides direct evidence of modification. | Requires specialized equipment and expertise, can be expensive. |
| Thin-Layer Chromatography (TLC) | Separation of radiolabeled nucleotides from digested RNA to quantify the overall level of Ψ.[5][] | Low | Quantitative[5][] | Provides a quantitative measure of total pseudouridine content. | Does not provide site-specific information, requires handling of radioactive materials. |
Quantitative Data Summary
The following table summarizes quantitative findings from studies utilizing the CLAP method to determine the fraction of pseudouridylation at specific sites in various human cell lines.
| Target RNA | Cell Line | Modification Fraction (%) | Reference |
| eEF1A1 mRNA | HEK293T, HeLa, MCF7 | 30-80% | [1] |
| MALAT1 lncRNA | HEK293T, HeLa, MCF7 | 30-80% | [1] |
| HPRT1 mRNA | HEK293T, HeLa, MCF7 | 30-80% | [1] |
| PSME2 mRNA | HEK293T, HeLa, MCF7 | 30-80% | [1] |
Experimental Protocols
CMC-RT and Ligation Assisted PCR (CLAP) Protocol
This protocol is adapted from the method described by Li et al. and is designed for the sensitive and quantitative assessment of Ψ at single-nucleotide resolution in mRNA and lncRNA.[1]
1. CMC Treatment of RNA
-
Prepare two tubes of total RNA (e.g., 15 µg and 10 µg) in 12 µl of nuclease-free water.
-
Add 24 µl of TEU buffer (50 mM Tris-HCl, pH 8.3, 4 mM EDTA, 7 M urea) to each tube.
-
To one tube (+CMC), add 4 µl of freshly prepared 1 M N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) in TEU buffer. To the other tube (-CMC, mock), add 4 µl of TEU buffer.
-
Incubate the samples at 30°C for 16 hours.
-
Precipitate the RNA by adding 160 µl of crush-soak buffer (50 mM KOAc, 200 mM KCl, pH 7) and ethanol.
-
Pellet the RNA by centrifugation at 17,000g for 30 minutes at 4°C.
2. Reverse Transcription
-
Resuspend the RNA pellets in nuclease-free water.
-
Use 3 µl of the ±CMC treated RNA for reverse transcription with a non-processive reverse transcriptase like AMV RT.
-
Anneal a target-specific RT primer to the RNA.
-
Perform reverse transcription at 42°C for 1 hour. This will generate a cDNA product that terminates at the CMC-Ψ adduct and a full-length read-through product from the unmodified RNA.[1][2]
3. Splint-Assisted Ligation
-
A specific DNA splint oligonucleotide is used to bring a ligation adapter to the 3' end of the cDNA that was stopped at the Ψ site.
-
Perform the ligation reaction to attach the adapter.
4. PCR Amplification and Analysis
-
The two cDNA products (from modified and unmodified RNA) are then amplified in the same PCR reaction using a common set of primers.
-
The PCR products are resolved on an agarose or polyacrylamide gel.
-
The fraction of pseudouridylation is determined by quantifying the intensity of the two corresponding bands.[1][4]
Alternative Method: Bisulfite Incorporation Hindered Ligation (BIHIND) Protocol Outline
This method offers a less harsh alternative to CMC treatment.[7]
1. Bisulfite Treatment: RNA is treated with sodium bisulfite, which specifically modifies pseudouridine. 2. Ligation: A specific DNA probe is designed to ligate to the RNA at the site of interest. The bisulfite-modified pseudouridine hinders this ligation. 3. qPCR: The amount of ligated product is quantified using quantitative PCR. A decrease in ligation efficiency compared to an unmodified control indicates the presence of pseudouridine.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the CLAP and BIHIND methods.
Caption: CLAP experimental workflow.
Caption: BIHIND-qPCR experimental workflow.
By understanding the principles, advantages, and practical considerations of these methods, researchers can confidently select and implement the most suitable approach for validating pseudouridine incorporation in their specific applications.
References
- 1. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine RNA modification detection and quantification by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudouridine in mRNA: Incorporation, Detection, and Recoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudouridine Detection and Quantification using Bisulfite Incorporation Hindered Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"head-to-head comparison of Ψ and m1Ψ for in vivo mRNA efficacy"
In the rapidly advancing field of mRNA therapeutics, the choice of nucleoside modification is a critical determinant of in vivo efficacy. Among the various modifications, pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), have emerged as key players in enhancing protein expression and reducing the innate immunogenicity of synthetic mRNA. This guide provides a comprehensive, data-driven comparison of Ψ and m1Ψ for in vivo applications, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
Experimental data consistently demonstrates the superiority of m1Ψ over Ψ in terms of in vivo protein expression. Studies in animal models have shown that m1Ψ-modified mRNA leads to both higher peak protein levels and more sustained expression over time.
| Nucleoside Modification | Peak Expression (Photons/s/cm²/sr) | Total Expression (AUC) | Fold Increase (vs. Ψ) |
| Pseudouridine (Ψ) | ~1 x 10⁸ | ~5 x 10⁹ | 1x |
| N1-Methylpseudouridine (m1Ψ) | ~1.3 x 10⁹ | ~4 x 10¹⁰ | ~8-13x |
Data synthesized from Andries et al., Journal of Controlled Release, 2015. The study involved intramuscular injection of Firefly luciferase (fLuc) encoding mRNA in BALB/c mice.[1]
The enhanced performance of m1Ψ is attributed to its ability to increase translation efficiency and further reduce the innate immune response compared to Ψ. While both modifications suppress the activation of pattern recognition receptors (PRRs), m1Ψ has been shown to be more potent in dampening inflammatory cytokine production.[1][2] In vitro studies have indicated that m1Ψ modification is more effective at reducing the levels of inflammatory cytokines such as IL-6 and TNF-α compared to Ψ.[1]
Experimental Workflows and Biological Pathways
The following diagrams illustrate a typical experimental workflow for comparing the in vivo efficacy of Ψ- and m1Ψ-modified mRNA, and the innate immune signaling pathway that these modifications are designed to circumvent.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in comparing Ψ- and m1Ψ-modified mRNA in vivo.
Synthesis of Modified mRNA
Modified mRNA is produced through in vitro transcription (IVT).
-
Template Preparation: A linear DNA template containing a T7 promoter, the gene of interest (e.g., Firefly luciferase), and a poly(A) tail is generated, typically by PCR amplification from a plasmid.[]
-
In Vitro Transcription: The IVT reaction is performed using a T7 RNA polymerase kit. The nucleotide mix is modified to completely replace uridine triphosphate (UTP) with either pseudouridine-5'-triphosphate (ΨTP) or N1-methylthis compound (m1ΨTP).[4]
-
Capping: Co-transcriptional capping is achieved by including a cap analog (e.g., anti-reverse cap analog - ARCA) in the IVT reaction to add a 5' cap structure, which is crucial for translation initiation and mRNA stability.
-
Purification: The resulting mRNA is treated with DNase to remove the DNA template, followed by purification using methods such as lithium chloride precipitation or silica-based columns to remove unincorporated nucleotides and enzymes.
Lipid Nanoparticle (LNP) Formulation
For in vivo delivery, the mRNA is encapsulated in lipid nanoparticles.
-
Lipid Composition: A common LNP formulation includes an ionizable lipid (e.g., SM-102), a phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid.[5] A representative molar ratio is 48:10:40:2 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[5]
-
Microfluidic Mixing: The lipids are dissolved in an organic solvent (e.g., ethanol), and the mRNA is dissolved in an aqueous buffer (e.g., citrate buffer). These two solutions are rapidly mixed using a microfluidic device.[5][6] This process leads to the self-assembly of the lipids around the mRNA, forming LNPs.
-
Purification and Characterization: The LNP formulation is then dialyzed to remove the organic solvent and unencapsulated mRNA.[6] The resulting LNPs are characterized for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[][6]
In Vivo Administration and Efficacy Assessment
-
Animal Model: BALB/c or C57BL/6 mice are commonly used for in vivo studies.
-
Administration: The mRNA-LNP formulation is diluted in a sterile buffer (e.g., PBS) and administered to the animals. Common routes of administration include intramuscular (IM) injection into the tibialis anterior muscle or intravenous (IV) injection via the tail vein.[6]
-
Bioluminescence Imaging: For reporter genes like luciferase, protein expression is quantified using an in vivo imaging system (IVIS).[7] At various time points post-injection, mice are anesthetized and injected with a D-luciferin substrate. The resulting bioluminescence is captured and quantified.[6]
-
Cytokine Analysis: To assess the immunogenicity of the different mRNA modifications, blood samples are collected at early time points (e.g., 6 hours post-injection). Serum is isolated, and the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) are measured using techniques like ELISA or multiplex bead assays.[1]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Cardiac Delivery of Modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Modified mRNA Attenuates Cytokine Responses Compared to Unmodified mRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenicity of mRNA-based therapeutics is paramount. A key strategy to mitigate the inherent inflammatory potential of in vitro transcribed mRNA is the incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ). This guide provides an objective comparison of cytokine profiles following the delivery of modified versus unmodified mRNA, supported by experimental data, detailed protocols, and pathway visualizations.
The introduction of modified nucleosides into mRNA molecules is a cornerstone of modern mRNA therapeutics, designed to reduce innate immune recognition and enhance protein translation. While unmodified mRNA can potently activate immune sensors, leading to a robust cytokine response, m1Ψ-modified mRNA generally elicits a more attenuated inflammatory profile. This difference is critical for therapeutic applications where minimizing inflammation is essential. However, the delivery vehicle, typically a lipid nanoparticle (LNP), also possesses intrinsic immunostimulatory properties that contribute to the overall cytokine milieu.
Quantitative Comparison of Cytokine Responses
The following tables summarize quantitative data from preclinical studies, comparing the in vivo and in vitro cytokine responses to N1-methylpseudouridine-modified mRNA (m1Ψ-mRNA) and unmodified mRNA (u-mRNA).
Table 1: In Vivo Cytokine Response in Mice Following Systemic Administration
| Cytokine | Unmodified mRNA-LNP | m1Ψ-mRNA-LNP | Fold Change (Unmodified vs. m1Ψ) | Reference Study Highlights |
| IL-6 (pg/mL) | ~1604 | ~532 | ~3.0x higher | Higher levels of IL-6 were detected on day 1 of the second dose of a BNT162b2-like vaccine (unmodified) compared to an mRNA-1273-like vaccine (modified) in mice.[1] |
| TNF-α (pg/mL) | Significantly Elevated | Moderately Elevated | Not explicitly quantified | Unmodified mRNA generally leads to higher levels of pro-inflammatory cytokines like TNF-α.[2][3] |
| IFN-α (pg/mL) | Significantly Elevated | Moderately Elevated | Not explicitly quantified | Unmodified mRNA induces a stronger Type I interferon response, indicative of potent innate immune activation.[2][3] |
| MCP-1 (pg/mL) | Significantly Induced | Significantly Induced | ~1.0x (comparable) | Both empty LNPs and mRNA-LNPs significantly induced MCP-1 secretion at 8 and 24 hours post-injection.[4] |
Table 2: In Vitro Cytokine Response in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Unmodified mRNA-LNP | m1Ψ-mRNA-LNP | Fold Change (Unmodified vs. m1Ψ) | Reference Study Highlights |
| TNF-α (pg/mL) | High Induction | Low to Undetectable | >10x higher | Nonendosomal delivery of unmodified mRNA resulted in lower TNF-α secretion compared to endosomal delivery, while m1Ψ-modification kept secretion undetectable with both delivery methods.[5] |
| IL-6 (pg/mL) | High Induction | Low to Undetectable | >10x higher | Similar to TNF-α, endosomal delivery of unmodified mRNA induced significant IL-6, which was abrogated by m1Ψ modification.[5] |
| IL-1β (pg/mL) | Induced | Not Significantly Induced | Not explicitly quantified | The ionizable lipid component of LNPs is a major driver of IL-1β secretion.[6] |
Key Signaling Pathways
The differential cytokine response between modified and unmodified mRNA is primarily due to their interaction with innate immune pattern recognition receptors (PRRs).
Unmodified mRNA is readily recognized by endosomal Toll-like receptors (TLR7/8) and the cytosolic sensor RIG-I.[7][8] This recognition triggers downstream signaling cascades involving adaptor proteins like MyD88 and MAVS, leading to the activation of transcription factors IRF3/7 and NF-κB.[9] These transcription factors then drive the expression of type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines. The N1-methylpseudouridine modification in modified mRNA sterically hinders its binding to these PRRs, thus dampening the subsequent inflammatory cascade.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the comparison of mRNA immunogenicity.
In Vitro Cytokine Profiling in Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
mRNA-LNP Transfection: Transfect PBMCs with unmodified or m1Ψ-modified mRNA encapsulated in LNPs at a concentration of 1 µg/mL. Use empty LNPs as a control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-α) in the supernatant using a multiplex bead-based immunoassay (e.g., LEGENDplex™) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Innate and Adaptive Immune Parameters following mRNA Vaccination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNAs in the regulation of TLR and RIG-I pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. RIG-I-like Receptor (RLR) Signaling Pathways: R&D Systems [rndsystems.com]
Evaluating Off-Target Effects of Pseudouridine Modification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is paramount for the development of safe and effective therapeutics. This guide provides an objective comparison of the off-target effects associated with pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), in contrast to unmodified mRNA.
The strategic incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a cornerstone of modern RNA therapeutics and vaccines. These modifications are primarily designed to enhance mRNA stability and translational efficiency while evading the host's innate immune system. Pseudouridine (Ψ), an isomer of uridine, and N1-methylpseudouridine (m1Ψ) have emerged as key players in this field. However, their introduction is not without potential off-target consequences. This guide delves into the two primary off-target effects—innate immune activation and ribosomal frameshifting—providing a comparative analysis supported by experimental data and detailed methodologies.
Quantitative Comparison of mRNA Modifications
The following tables summarize key performance metrics of unmodified, pseudouridine-modified, and N1-methylpseudouridine-modified mRNA based on available in vitro and in vivo data.
| Performance Metric | Unmodified Uridine (U) | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | Key Findings |
| Innate Immune Activation | ||||
| TNF-α Secretion | High | Reduced compared to U | Significantly reduced compared to U and Ψ | m1Ψ is more potent in suppressing inflammatory cytokine responses.[1] |
| IL-6 Secretion | High | Reduced compared to U | Significantly reduced compared to U and Ψ | Both Ψ and m1Ψ modifications suppress the upregulation of inflammatory cytokines like IL-6.[1] |
| IFN-β Secretion | High | Reduced | Significantly reduced | N1-methylpseudouridine modification is particularly effective at dampening the Type I interferon response.[2] |
| Translational Fidelity | ||||
| Ribosomal Frameshifting | Baseline | Low | Can be significantly increased (up to ~8%) | N1-methylpseudouridine has been shown to induce +1 ribosomal frameshifting at "slippery sequences".[3][4] |
| Protein Expression | ||||
| In vivo expression | Low | Increased compared to U | Significantly higher than Ψ and U | m1Ψ modification leads to substantially higher and more sustained protein expression in vivo.[1] |
Visualizing the Pathways and Processes
To better understand the mechanisms behind these off-target effects, the following diagrams illustrate the key signaling pathways and experimental workflows.
Innate immune sensing of modified mRNA.
Workflow for evaluating off-target effects.
Detailed Experimental Protocols
Cytokine Profiling via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines secreted by immune cells following transfection with modified mRNA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Unmodified, Ψ-modified, and m1Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase).
-
Transfection reagent suitable for mRNA delivery to immune cells.
-
Commercially available ELISA kits for target cytokines (e.g., human TNF-α, IL-6, IFN-β).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere or stabilize overnight. For THP-1 monocytes, differentiation into macrophage-like cells can be induced with PMA (Phorbol 12-myristate 13-acetate).
-
mRNA Transfection: Prepare mRNA-lipid nanoparticle (LNP) complexes according to the manufacturer's protocol. Add the complexes to the cells at a final mRNA concentration of 100-500 ng per well. Include a mock-transfected control (LNP only) and an untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for each target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Identification of Off-Target Translation Products via Mass Spectrometry
This protocol describes a bottom-up proteomics approach to identify and quantify off-target proteins resulting from ribosomal frameshifting.
Materials:
-
HEK293T cells or another suitable cell line for high transfection efficiency.
-
Unmodified, Ψ-modified, and m1Ψ-modified mRNA encoding a reporter protein.
-
Transfection reagent.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Filter-Aided Sample Preparation (FASP) reagents: Urea, DTT, Iodoacetamide, Trypsin.
-
Amicon Ultra centrifugal filter units (30 kDa MWCO).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells and transfect them with the different mRNA constructs as described above.
-
Cell Lysis and Protein Extraction: After 24-48 hours, wash the cells with PBS and lyse them in lysis buffer. Collect the lysate and determine the protein concentration.
-
Filter-Aided Sample Preparation (FASP):
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Load the sample onto a 30 kDa MWCO filter unit.
-
Wash the proteins with urea buffer to remove detergents and small molecules.
-
Digest the proteins on the filter with trypsin overnight at 37°C.
-
Elute the resulting peptides from the filter.
-
-
LC-MS/MS Analysis:
-
Inject the peptide samples into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column.
-
Analyze the eluting peptides in the mass spectrometer, acquiring both MS1 survey scans and MS2 fragmentation scans.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a custom protein database. This database should include:
-
The sequence of the intended on-target protein.
-
Predicted sequences of proteins resulting from +1 and -1 ribosomal frameshifts.
-
A standard human proteome database to identify background proteins.
-
-
Use label-free quantification or isotopic labeling methods to compare the relative abundance of on-target and off-target peptides across the different mRNA modifications.
-
Calculate the percentage of frameshifting by comparing the intensity of frameshifted peptides to the total intensity of all peptides derived from the transfected mRNA.
-
Conclusion
The choice of uridine modification in mRNA therapeutics is a critical decision that balances the benefits of increased protein expression and reduced immunogenicity against the potential for off-target effects. While N1-methylpseudouridine demonstrates superior performance in dampening the innate immune response and enhancing translation, it has been associated with an increased risk of ribosomal frameshifting.[3][4] In contrast, pseudouridine offers a more moderate reduction in immunogenicity with a potentially lower risk of translational infidelity. Unmodified mRNA, while potently immunogenic, may be advantageous in vaccine applications where a robust adjuvant effect is desired.
Researchers and drug developers must carefully consider the specific application and desired therapeutic outcome when selecting an mRNA modification strategy. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of these off-target effects, enabling the rational design of safer and more effective mRNA-based medicines.
References
A Researcher's Guide to Pseudouridine Detection: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of pseudouridine (Ψ), the most abundant RNA modification, is critical for understanding its role in biological processes and its potential as a therapeutic target. This guide provides an objective comparison of current pseudouridine detection methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
Performance Comparison of Pseudouridine Detection Methods
The landscape of pseudouridine detection is diverse, with methods varying in their underlying chemistry, detection strategy, and performance. The choice of method often depends on the specific research question, balancing factors such as sensitivity, quantification accuracy, throughput, and the required starting material. Below is a summary of quantitative performance data for key methods.
| Method Category | Specific Method | Principle | Quantitative? | Key Performance Metrics | Advantages | Limitations |
| Chemical Labeling & Sequencing | CMC-based (Pseudo-seq, CeU-seq) | CMC modification of Ψ leads to reverse transcription termination.[1] | Semi-quantitative | CeU-seq: ~15- to 20-fold enrichment of Ψ-containing RNA.[2] | High specificity for Ψ. | Harsh chemical treatment can lead to RNA degradation; not fully quantitative.[3] |
| Bisulfite-based (BID-seq, PRAISE) | Bisulfite treatment of Ψ induces deletions during reverse transcription.[4] | Yes | BID-seq: High correlation with mass spectrometry (r=0.90 for BACS, a similar method).[5] Low background signal.[6] | High sensitivity and quantitative accuracy.[4][5] | Can be biased in detecting Ψ in consecutive U-rich regions.[7] | |
| BACS (2-bromoacrylamide-assisted cyclization sequencing) | Chemical conversion of Ψ to a cytidine analog (Ψ-to-C transition).[5] | Yes | High correlation with mass spectrometry (r=0.90).[5] High conversion efficiency (86.6% U-to-C mutation rate on test oligos).[5] | High accuracy in quantification and precise identification in dense Ψ regions.[5] | Relatively new method, fewer comparative studies available. | |
| Direct Detection | Nanopore Direct RNA Sequencing | Direct detection of electrical signal disruptions caused by Ψ. | Semi-quantitative | Accuracy: 93.38% (SVM model on Hek293 data).[8] Systematic under-calling of modification occupancy (observed rates of 30-70% for 100% modified synthetic RNAs).[9] | No chemical treatment or amplification, allows for detection of multiple modifications on a single molecule. | Accuracy is sequence context-dependent; quantification is not absolute.[10] |
| Mass Spectrometry (LC-MS/MS) | Direct measurement of the mass-to-charge ratio of nucleosides or RNA fragments. | Yes | Labeling efficiency with bisulfite can exceed 99%.[11] | Gold standard for quantification and identification of known and novel modifications.[9] | Requires specialized equipment and expertise; lower throughput than sequencing methods. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the generalized workflows for the major categories of pseudouridine detection methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages and challenges associated with bisulfite-assisted nanopore direct RNA sequencing for modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative base-resolution sequencing technology for mapping pseudouridines in mammalian mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute quantitative and base-resolution sequencing reveals comprehensive landscape of pseudouridine across the human transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BID-seq for transcriptome-wide quantitative sequencing of mRNA pseudouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoted read-through and mutation against pseudouridine-CMC by an evolved reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Pseudouridine-5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Pseudouridine-5'-triphosphate, a key component in mRNA synthesis for therapeutic and research applications. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. Although this compound is not classified as a hazardous substance, following standard laboratory best practices is essential for maintaining the integrity of your experiments and ensuring a safe working environment.[1]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential contamination and exposure in the laboratory.
Recommended PPE for Handling this compound:
| Situation | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | • Lab Coat• Safety Glasses with Side Shields• Nitrile Gloves | Unpack in a designated laboratory area. Inspect for any damage to the container. |
| Solution Preparation & Aliquoting | • Lab Coat• Safety Glasses with Side Shields• Nitrile Gloves | Work in a clean, designated area such as a laminar flow hood or a dedicated bench space to minimize contamination. |
| In Vitro Transcription Reactions | • Lab Coat• Safety Glasses with Side Shields• Nitrile Gloves | Follow standard sterile techniques to prevent degradation of RNA and other reagents. |
| Waste Disposal | • Lab Coat• Safety Glasses with Side Shields• Nitrile Gloves | Handle all waste as potentially biohazardous if it has come into contact with biological materials. |
Procedural Guidance: Donning and Doffing PPE
Following a strict sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Safety Glasses: Put on safety glasses with side shields.
-
Gloves: Don nitrile gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward, avoiding contact with the exterior.
-
Hand Hygiene: Immediately wash your hands thoroughly.
-
Safety Glasses: Remove safety glasses by handling the earpieces.
-
Final Hand Hygiene: Wash your hands again.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference/Method |
| Molecular Formula | C₉H₁₅N₂O₁₅P₃ (free acid) | [2] |
| Molecular Weight | 484.10 g/mol (free acid) | [2] |
| Purity | ≥95% | HPLC[3][] |
| Supplied Concentration | 100 mM in H₂O | [2][3] |
| Storage Temperature | -20°C or below | [2][] |
| Shelf Life | Stable for several years at ≤-20°COptimal activity and stability for up to 24 months | [2][3] |
| Recommended IVT Concentration | Equimolar with other NTPs (typically 1-7.5 mM each) | [2][5][] |
Operational and Disposal Plans
A systematic workflow is essential for the safe and effective handling of this compound.
Caption: Workflow for Handling this compound.
Experimental Protocols
Storage and Aliquoting:
Upon receipt, store the this compound solution at or below -20°C.[2][] For long-term use, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.[2]
In Vitro Transcription (IVT) Reaction Setup (General Protocol):
This is a representative protocol and may require optimization based on the specific template and other reagents.
-
Thaw all necessary reagents (ATP, CTP, GTP, this compound, DNA template, reaction buffer, T7 RNA Polymerase) on ice.
-
In a nuclease-free tube, combine the following in order at room temperature:
-
Nuclease-free water
-
10x Reaction Buffer
-
ATP, CTP, GTP, and this compound to the desired final concentration (e.g., 7.5 mM each).[5]
-
Linearized DNA template (0.5-1.0 µg).
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently by pipetting.
-
Incubate at 37°C for 2-4 hours.
Disposal Plan
Liquid Waste:
-
Unused/Expired Solutions: For small quantities of unused or expired this compound solution not mixed with biohazardous materials, disposal can typically be down the drain with copious amounts of water, in accordance with local regulations.
-
Biologically Contaminated Liquids: Liquid waste from IVT reactions or other procedures containing biological material should be decontaminated.[7][8] A common method is to add bleach to a final concentration of 10% and let it sit for at least 30 minutes before drain disposal.[9][10]
Solid Waste:
-
Contaminated Consumables: Pipette tips, tubes, and gloves that have come into contact with this compound should be disposed of in the appropriate laboratory waste stream.
-
Non-Biohazardous Solid Waste: If the material has not been in contact with biological agents, it can be disposed of as regular laboratory trash.
-
Biohazardous Solid Waste: If the consumables are contaminated with recombinant or synthetic nucleic acids, they should be treated as regulated medical waste.[7][8] This typically involves placing them in a biohazard bag for autoclaving before final disposal.[8]
Always consult your institution's specific guidelines for chemical and biohazardous waste disposal.
References
- 1. neb.com [neb.com]
- 2. This compound | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. neb.com [neb.com]
- 5. HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. icahn.mssm.edu [icahn.mssm.edu]
- 9. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 10. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
